molecular formula C8H11NO B1427310 N-cyclopentylprop-2-ynamide CAS No. 1207294-10-7

N-cyclopentylprop-2-ynamide

Cat. No.: B1427310
CAS No.: 1207294-10-7
M. Wt: 137.18 g/mol
InChI Key: ZMUGDDCEODVOHB-UHFFFAOYSA-N
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Description

N-cyclopentylprop-2-ynamide (CAS 1207294-10-7) is a high-purity ynamide compound offered for research and development applications. With a molecular formula of C8H11NO and a molecular weight of 137.18 g/mol, this molecule features a cyclopentyl group attached to a nitrogen atom that is part of a propiolamide structure . Ynamides are highly valuable building blocks in synthetic organic chemistry due to the electron-withdrawing nature of the amide group, which stabilizes the alkyne and allows for highly regioselective transformations. They are frequently employed in the synthesis of complex nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals . For instance, N-allyl-ynamides have been utilized in intramolecular carbolithiation reactions to efficiently construct polysubstituted 1,4-dihydropyridines and pyridines, which are important scaffolds in medicinal chemistry . Furthermore, lithiated ynamides serve as key intermediates in nucleophilic addition reactions, such as with aryl imines, to access γ-amino-ynamides. These intermediates can undergo further rearrangements and cycloadditions, highlighting their utility in building molecular complexity . While the specific biological activity of N-cyclopentylprop-2-ynamide is not extensively documented in the public literature, compounds with similar structural features, such as chromene-derived N-cyclopentylprop-2-enamides, have been investigated for their potential biological activities, including acting as myeloperoxidase inhibitors . Researchers can leverage this chemical as a versatile precursor for method development, the exploration of new reaction pathways, and in drug discovery programs. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentylprop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8(10)9-7-5-3-4-6-7/h1,7H,3-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUGDDCEODVOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering Selectivity: The N-Cyclopentylprop-2-ynamide Warhead

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Propiolamides

In the landscape of Targeted Covalent Inhibitors (TCIs), the acrylamide warhead has long been the "workhorse" (e.g., Ibrutinib, Osimertinib).[1] However, the high reactivity of acrylamides often leads to off-target promiscuity and glutathione (GSH) depletion.

This guide focuses on N-cyclopentylprop-2-ynamide , a representative scaffold of the propiolamide (alkynamide) class. Unlike their alkene counterparts, propiolamides offer a "harder" electrophilic profile, requiring a more precise orbital alignment for reaction. This results in enhanced selectivity for catalytic cysteines over solvent-exposed thiols. The cyclopentyl moiety serves as a canonical hydrophobic anchor, demonstrating how steric bulk can be utilized to tune the non-covalent binding affinity (


) prior to the irreversible inactivation step (

).

Mechanistic Basis: The Electrophilic Alkyne

The defining feature of N-cyclopentylprop-2-ynamide is the conjugation of the terminal alkyne with the carbonyl group. This polarization renders the


-carbon (C3) electrophilic, making it susceptible to nucleophilic attack by thiols (cysteine residues) via a Michael addition mechanism.
Reaction Trajectory

Unlike propargyl amides (which are generally inert without metal catalysis), the propiolamide is an active Michael acceptor.

  • Association: The cyclopentyl group docks into a hydrophobic pocket (e.g., the ATP-binding site of a kinase), positioning the warhead.

  • Nucleophilic Attack: The thiolate anion (

    
    ) of the target cysteine attacks the terminal carbon (C3).
    
  • Vinyl Anion Intermediate: The linear alkyne geometry is disrupted, forming a reactive vinyl anion.

  • Protonation: The intermediate captures a proton from the solvent or a neighboring residue, resulting in a stable vinyl sulfide adduct.

Mechanism Visualization

The following diagram illustrates the reaction coordinate and the critical transition from sp-hybridized reactant to sp2-hybridized adduct.

PropiolamideMechanism cluster_0 Reactants cluster_1 Final Adduct Cys Cysteine Thiolate (Enzyme-S⁻) Intermediate Vinyl Anion Intermediate Cys->Intermediate Nucleophilic Attack (k_inact) Warhead N-cyclopentylprop-2-ynamide (Michael Acceptor) Warhead->Intermediate Product Thio-Enamide Adduct (Vinyl Sulfide) Intermediate->Product Protonation (Irreversible) Selectivity NOTE: Propiolamides require precise linear alignment reducing off-target hits. Intermediate->Selectivity

Caption: Figure 1. Mechanism of covalent inactivation via 1,4-Michael addition. The linear geometry of the alkyne demands specific steric alignment.

Chemical Synthesis & Incorporation[2][3][4][5][6]

The synthesis of N-cyclopentylprop-2-ynamide is a straightforward amide coupling. However, the instability of propioloyl chloride requires strict temperature control or the use of coupling agents.

Protocol: HATU-Mediated Coupling

Standardized for 1.0 mmol scale.

Reagents:

  • Propiolic acid (CAS: 471-25-0)

  • Cyclopentylamine (CAS: 1003-03-8)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve propiolic acid (70 mg, 1.0 mmol) in anhydrous DMF (3 mL) in a round-bottom flask under

    
    .
    
  • Base Addition: Add DIPEA (258 mg, 2.0 mmol) and cool the solution to 0°C.

  • Coupling: Add HATU (380 mg, 1.0 mmol) in one portion. Stir for 10 minutes at 0°C to form the active ester.

  • Amine Addition: Dropwise add cyclopentylamine (85 mg, 1.0 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Note: Monitor by TLC (Hex:EtOAc 1:1). Propiolamides are UV active.

  • Workup: Dilute with EtOAc (30 mL), wash with 1M HCl (2x), sat.

    
     (2x), and brine.
    
  • Purification: Flash chromatography on silica gel. Propiolamides are less polar than the parent amine.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the alkyne proton singlet near

    
     4.1 ppm and the amide NH doublet.
    
  • Stability Check: Store at -20°C. Terminal alkynes can undergo oxidative dimerization (Glaser coupling) if exposed to air/copper traces.

Biological Characterization: The Standard

In covalent drug discovery,


 is time-dependent and therefore unreliable.[2] The true potency metric is the second-order rate constant, 

, which describes the efficiency of covalent bond formation.
Workflow: From Reactivity to Potency

The following flowchart outlines the critical path for validating the warhead's efficacy.

ValidationWorkflow Start Synthesized Inhibitor GSH GSH Reactivity Assay (Intrinsic Electrophilicity) Start->GSH Filter Half-life > 2h? GSH->Filter Biochem Time-Dependent IC50 (Enzymatic Assay) Filter->Biochem Yes Discard Discard/Redesign (Too Reactive) Filter->Discard No MS Intact Protein Mass Spec (Stoichiometry Check) Biochem->MS Confirm Adduct Kinetic Calculate kinact/KI MS->Kinetic

Caption: Figure 2. Critical path for validating covalent inhibitors. GSH stability is a " go/no-go " gate before expensive enzymatic profiling.

Protocol: Determination of [8]

Principle: Measure the apparent inactivation rate (


) at multiple inhibitor concentrations ([I]).
  • Preparation: Prepare enzyme buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT). Note: Keep DTT low (<1mM) to prevent interference with the warhead.

  • Incubation: Incubate Enzyme + Inhibitor at 5-8 different concentrations (ranging 0.1x to 10x expected

    
    ).
    
  • Time Points: At specific intervals (e.g., 0, 5, 10, 20, 60 min), dilute an aliquot into a solution containing the substrate (e.g., ATP + peptide for kinases).

  • Measurement: Measure residual enzymatic activity (velocity).

  • Data Analysis:

    • Plot ln(% Activity) vs. Time to get the slope (

      
      ) for each concentration.
      
    • Plot

      
       vs. [I] using the hyperbolic equation:
      
      
      
      
    • Extract

      
       (max rate of inactivation) and 
      
      
      
      (reversible binding constant).[3]

Data Interpretation Table:

ParameterPropiolamide ProfileAcrylamide ProfileImplication

(Binding)
Tunable via R-groupTunable via R-groupSteric fit determines initial recognition.

(Reactivity)
Moderate (

)
High (

)
Propiolamides are slower, allowing for better equilibration and selectivity.



Propiolamides require higher affinity (

) to achieve similar potency.

Case Studies & Applications

The BTK Paradigm (Acalabrutinib)

The most authoritative validation of the propiolamide warhead is Acalabrutinib (Calquence).

  • Target: Bruton's Tyrosine Kinase (BTK), Cys481.[4]

  • Design: First-generation Ibrutinib used an acrylamide . It hit EGFR and other kinases, causing side effects (rash, diarrhea).

  • Innovation: Acalabrutinib utilized a but-2-ynamide (functionally similar to our propiolamide model).

  • Result: The lower intrinsic reactivity of the alkyne reduced off-target thiol labeling, resulting in a cleaner safety profile while maintaining efficacy against BTK [1].

Mass Spectrometry Validation

To confirm the N-cyclopentylprop-2-ynamide is covalently modifying the target:

  • Incubate protein (10

    
    M) with inhibitor (50 
    
    
    
    M) for 1 hour.
  • Denature and analyze via LC-MS (TOF or Orbitrap).

  • Expected Mass Shift: +137.18 Da (Molecular weight of N-cyclopentylprop-2-ynamide).

  • Failure Mode: If mass shift is +155 Da (Warhead + Water), the alkyne has undergone hydration, indicating metabolic instability or poor pocket protection.

References

  • Barf, T., et al. (2017). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile. Journal of Pharmacology and Experimental Therapeutics. Link

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[1][3][5][6] Nature Reviews Drug Discovery. Link

  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences. Link

  • Strelow, J. M. (2017).[3] A Perspective on the Kinetics of Covalent Dereplication. SLAS Discovery. Link

Sources

N-Cyclopentylprop-2-ynamide in Medicinal Chemistry: A Technical Guide to a Novel Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

While N-cyclopentylprop-2-ynamide is not an extensively studied compound, its constituent functional groups—the ynamide and the cyclopentyl moiety—are of significant interest in contemporary medicinal chemistry. This technical guide provides an in-depth analysis of the potential role of N-cyclopentylprop-2-ynamide as a versatile building block in drug discovery. We will explore the synthesis, reactivity, and established applications of ynamides, coupled with a detailed examination of the strategic incorporation of cyclopentyl groups in drug design to enhance pharmacokinetic and pharmacodynamic properties. By dissecting the individual contributions of these structural components, we construct a scientifically grounded, hypothetical profile for N-cyclopentylprop-2-ynamide, proposing potential therapeutic applications and outlining experimental workflows for its synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical space and leverage the unique properties of ynamides and cycloalkyl amides in the design of next-generation therapeutics.

Introduction: The Emergence of Ynamides and the Significance of Cycloalkyl Moieties

The relentless pursuit of novel chemical entities with improved therapeutic profiles has led medicinal chemists to explore underutilized functional groups. Among these, ynamides—alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group—have garnered considerable attention.[1][2] Their unique electronic nature, characterized by a polarized carbon-carbon triple bond, imparts a balance of stability and reactivity, making them powerful synthons for the construction of complex nitrogen-containing heterocycles.[3][4]

Concurrently, the strategic incorporation of cycloalkyl groups, such as the cyclopentyl moiety, is a well-established strategy in drug design to modulate a molecule's physicochemical properties.[5] The cyclopentyl group can enhance metabolic stability, improve lipophilicity, and provide a rigid scaffold to optimize interactions with biological targets.[6]

This guide will delve into the medicinal chemistry of ynamides and the role of the cyclopentyl group, using the novel, yet underexplored, N-cyclopentylprop-2-ynamide as a focal point for discussion. We will begin by examining the synthesis and reactivity of the ynamide core, followed by an analysis of the benefits of incorporating a cyclopentyl group. Subsequently, we will construct a hypothetical profile for N-cyclopentylprop-2-ynamide, postulating its potential applications and providing detailed experimental protocols for its synthesis and biological evaluation.

The Ynamide Core: A Versatile Synthon for Complex Molecule Synthesis

Ynamides have emerged from a class of chemical curiosities to become indispensable tools in modern organic synthesis.[1][7] Their growing popularity is a result of their unique reactivity, improved stability compared to the more reactive ynamines, and the development of robust synthetic methodologies.[3][8]

Synthesis of Ynamides

The synthesis of ynamides has evolved significantly, with copper-catalyzed coupling reactions being among the most general and efficient methods.[8][9] A common approach involves the coupling of an amide with an alkynyl bromide or a 1,1-dibromo-1-alkene.[9]

Experimental Protocol: General Copper-Catalyzed Synthesis of an N-Cycloalkyl Ynamide

This protocol is adapted from established methods for ynamide synthesis.[9]

Materials:

  • Cyclopentylamine

  • Propioloyl chloride

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas

Procedure:

  • To a dry, argon-flushed round-bottom flask, add cyclopentylamine (1.0 eq.), CuI (0.1 eq.), and K₃PO₄ (2.0 eq.).

  • Add anhydrous toluene to the flask, followed by DMEDA (0.2 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add a solution of propioloyl chloride (1.1 eq.) in anhydrous toluene.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-cyclopentylprop-2-ynamide.

Reactivity and Synthetic Applications of Ynamides

The synthetic utility of ynamides stems from the polarized nature of their triple bond, making the α-carbon electrophilic and the β-carbon nucleophilic.[10] This allows for a diverse range of transformations, including cycloadditions, rearrangements, and cyclizations, to construct complex heterocyclic scaffolds that are prevalent in many approved drugs.[3][10]

One of the most powerful applications of ynamides is their participation in the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to furnish α,β-cyclopentenones.[11][12][13] This reaction provides a direct route to a key structural motif found in numerous natural products and bioactive molecules.[12][14]

pauson_khand Ynamide N-Cyclopentylprop-2-ynamide Catalyst [Co2(CO)8] Ynamide->Catalyst Alkene Alkene Alkene->Catalyst CO CO CO->Catalyst Cyclopentenone α,β-Cyclopentenone derivative Catalyst->Cyclopentenone Pauson-Khand Reaction

Caption: The Pauson-Khand reaction of N-cyclopentylprop-2-ynamide.

The Cyclopentyl Group: A Strategic Element in Drug Design

The incorporation of a cyclopentyl group into a drug candidate can significantly enhance its therapeutic potential by favorably modulating its physicochemical and pharmacokinetic properties.[5][6]

Physicochemical Properties and Pharmacokinetic Impact

The cyclopentyl moiety is a non-planar, flexible scaffold that can improve a molecule's lipophilicity, thereby enhancing its absorption and distribution characteristics.[6] Furthermore, the introduction of a cyclopentyl group can increase metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) enzyme-mediated oxidation.[15][16]

PropertyImpact of Cyclopentyl GroupReference
Lipophilicity (logP) Generally increases[6]
Metabolic Stability Can increase by blocking metabolic hotspots[15][16]
Conformational Rigidity Introduces a degree of rigidity, which can improve target binding[6]
Aqueous Solubility May decrease due to increased lipophilicity[17]
Cyclopentyl-Containing Drugs: Case Studies

Several FDA-approved drugs feature a cyclopentyl or cyclopentane-derived ring system, highlighting the value of this moiety in medicinal chemistry.[6][18]

  • Abacavir and Entecavir (Antivirals): These carbocyclic nucleoside analogs, used to treat HIV and hepatitis B respectively, incorporate a cyclopentane ring instead of the natural ribose sugar.[6] This modification enhances their metabolic stability and improves their pharmacokinetic profile.

  • Palbociclib (Anticancer): This CDK4/6 inhibitor, approved for the treatment of breast cancer, features a cyclopentyl group.[18]

  • Ruxolitinib (Anticancer): A Janus kinase (JAK) 1/2 inhibitor used for bone marrow cancer treatment, also contains a cyclopentyl moiety.[18]

N-Cyclopentylprop-2-ynamide: A Hypothetical Profile and Potential Applications

Based on the established roles of ynamides and cyclopentyl groups in medicinal chemistry, we can construct a hypothetical profile for N-cyclopentylprop-2-ynamide and propose potential therapeutic applications.

Postulated Biological Activities
  • Enzyme Inhibition: The rigid and sterically defined nature of the cyclopentyl group, combined with the reactive ynamide core, could position N-cyclopentylprop-2-ynamide as a potential inhibitor of various enzymes. The ynamide itself can act as a covalent warhead targeting carboxyl residues in proteins.[19]

  • Precursor for Novel Heterocycles: The primary utility of N-cyclopentylprop-2-ynamide would likely be as a versatile building block for the synthesis of novel, complex heterocyclic scaffolds with potential applications as anticancer, antiviral, or anti-inflammatory agents.[3][4] The cyclopentyl group would be retained in the final products, potentially conferring improved drug-like properties.

hypothetical_synthesis start N-Cyclopentylprop-2-ynamide cycloaddition [4+2] Cycloaddition start->cycloaddition cycloisomerization Cycloisomerization start->cycloisomerization other Other Transformations start->other product1 Novel Pyridine Derivatives cycloaddition->product1 product2 Novel Pyrrole Derivatives cycloisomerization->product2 product3 Diverse Heterocyclic Scaffolds other->product3

Caption: Hypothetical synthetic utility of N-cyclopentylprop-2-ynamide.

Proposed Experimental Workflow for Biological Evaluation

Protocol: In Vitro Enzyme Inhibition Assay

This general protocol can be adapted to assess the inhibitory activity of N-cyclopentylprop-2-ynamide against a specific enzyme of interest.

Materials:

  • N-cyclopentylprop-2-ynamide

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of N-cyclopentylprop-2-ynamide in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution to create a range of test concentrations.

  • In a 96-well microplate, add the target enzyme and the assay buffer to each well.

  • Add the different concentrations of N-cyclopentylprop-2-ynamide to the wells. Include a positive control (known inhibitor) and a negative control (solvent only).

  • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress over time using a plate reader (e.g., by measuring absorbance or fluorescence).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

N-cyclopentylprop-2-ynamide, while not a widely documented molecule, represents a fascinating scaffold at the intersection of two powerful concepts in medicinal chemistry: the synthetic versatility of ynamides and the property-enhancing capabilities of the cyclopentyl group. This technical guide has provided a comprehensive overview of the synthesis, reactivity, and potential applications of this novel chemical entity by drawing on the extensive literature of its constituent parts. The ability of ynamides to participate in a wide array of chemical transformations, particularly cycloaddition reactions, opens the door to the rapid construction of diverse and complex heterocyclic libraries. The incorporation of the cyclopentyl moiety is a proven strategy for improving the drug-like properties of these resulting molecules.

For drug discovery and development professionals, N-cyclopentylprop-2-ynamide and its derivatives represent a promising, yet underexplored, area of chemical space. The experimental protocols and theoretical framework presented herein provide a solid foundation for the synthesis and evaluation of this and related compounds, with the ultimate goal of identifying novel therapeutic agents with superior efficacy and safety profiles.

References

  • Hoye, T. R., et al. (2012). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. PMC. [Link]

  • Fiveable. (2025). Cyclopentyl Definition - Organic Chemistry Key Term. [Link]

  • Ye, S., & Wu, N. (2020). Brønsted acid-mediated reactions of ynamides. Chemical Society Reviews, 49(5), 1458-1475. [Link]

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  • Pauson, P. L., & Khand, I. U. (2004). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Organic Reactions, 40, 1-90. [Link]

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  • Evano, G., et al. (2018). Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Preparation of 4-Methyl-N-(2-phenylethynyl). Organic Syntheses, 95, 325-344. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Evano, G., et al. (2016). A Journey in the Chemistry of Ynamides: From Synthesis to Applications. ResearchGate. [Link]

  • Evano, G., et al. (2016). A Journey in the Chemistry of Ynamides: From Synthesis to Applications. Chemistry Letters, 45(7), 734-745. [Link]

  • Meanwell, N. A. (2011). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. ResearchGate. [Link]

  • Meanwell, N. A. (2011). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PMC. [Link]

  • Gajera, J. M., et al. (2007). Cyclopentyl: A Novel Protective Group for Phenols. Synthetic Communications, 37(23), 4309-4312. [Link]

  • Li, S., et al. (2022). Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. Journal of Medicinal Chemistry, 65(15), 10394-10403. [Link]

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  • Padala, A., & Chintalapudi, B. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 11(29), 17764-17787. [Link]

  • Zhang, J., et al. (2019). AIBN‐initiated regioselective cyclization of ynamides. ResearchGate. [Link]

  • Tummatorn, J., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5935-5975. [Link]

  • Watanabe, K., et al. (2013). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. PMC. [Link]

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  • Li, Y., et al. (2023). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances, 13(40), 28247-28269. [Link]

  • Rassukana, Y. V., et al. (2023). Figure. Approved drugs and drug candidates that contain a cyclopropyl-, cyclobutyl-or dimethylphosphine oxide moiety. ResearchGate. [Link]

  • Hsung, R. P., et al. (2013). Synthesis of Cyclopentenimines from N-Allyl Ynamides via a Tandem Aza-Claisen Rearrangement–Carbocyclization Sequence. PMC. [Link]

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  • Itoh, T., et al. (2005). Enhancement of enzyme activity and enantioselectivity by cyclopentyl methyl ether in the transesterification catalyzed by Pseudomonas cepacia lipase co-lyophilized with cyclodextrins. Journal of Molecular Catalysis B: Enzymatic, 33(3-6), 107-112. [Link]

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electrophilicity index of N-cyclopentylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electrophilicity Index of N-cyclopentylprop-2-ynamide

Abstract

The quantitative assessment of molecular reactivity is a cornerstone of modern drug discovery, particularly in the rational design of covalent inhibitors. The electrophilicity index (ω), a key descriptor from Conceptual Density Functional Theory (DFT), has emerged as a powerful tool for predicting the reactivity of electrophilic warheads.[1][2] This guide provides a comprehensive technical overview of the theoretical framework and practical computation of the global and local electrophilicity indices of N-cyclopentylprop-2-ynamide, a representative propargylamide-based covalent modifier. We will detail the underlying quantum chemical principles, present a step-by-step computational protocol, and discuss the interpretation of these indices in the context of medicinal chemistry and drug development.

Introduction: The Role of Electrophilicity in Covalent Drug Design

Covalent inhibitors have witnessed a resurgence in drug development, offering advantages such as prolonged pharmacodynamic effects and high potency. The design of these molecules, however, requires a delicate balance; the electrophilic "warhead" must be reactive enough to engage its target nucleophile (e.g., a cysteine residue) but not so reactive that it leads to off-target effects and toxicity.[3] N-cyclopentylprop-2-ynamide belongs to the ynamide class of compounds, which serve as versatile synthetic building blocks due to the unique electronic properties of the nitrogen-substituted alkyne.[4] As potential covalent modifiers, understanding their intrinsic electrophilicity is paramount.

The electrophilicity index (ω) quantifies the stabilization in energy when a molecule acquires additional electron density from its environment.[5] It provides a robust, ground-state metric of a molecule's capacity to act as an electrophile in polar reactions, correlating well with reaction rates without the computational expense of transition state calculations.[1][6] This guide will use N-cyclopentylprop-2-ynamide as a case study to demonstrate the determination and application of this critical reactivity descriptor.

Theoretical Framework: Conceptual Density Functional Theory

The electrophilicity index is rooted in Conceptual DFT, which uses derivatives of the electronic energy (E) with respect to the number of electrons (N) to define chemical concepts like reactivity.[7][8]

Global Reactivity Descriptors

The foundational global descriptors are the electronic chemical potential (μ) and the chemical hardness (η).[8]

  • Electronic Chemical Potential (μ): Defined as μ = (∂E/∂N)ᵥ₍ᵣ₎, it represents the tendency of electrons to escape from the system. A higher (less negative) μ indicates a greater tendency to donate electrons.[9]

  • Chemical Hardness (η): Defined as η = (1/2)(∂²E/∂N²)ᵥ₍ᵣ₎, it measures the resistance of a system to a change in its electron distribution.[9] Hard molecules have a large energy gap between their frontier orbitals, while soft molecules have a small gap.

From these, the global electrophilicity index (ω) was defined by Parr, Szentpaly, and Liu as:[5][10]

ω = μ² / 2η

This index measures the energy stabilization of a system when it is saturated with the maximum possible amount of electron density from the environment.[9] A good electrophile is characterized by a high chemical potential and a low chemical hardness.[9]

Finite Difference Approximation and Koopmans' Theorem

For practical computation, μ and η are approximated using the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). This is based on a finite difference approximation and is supported by Koopmans' theorem in Hartree-Fock theory and Janak's theorem in DFT.[11][12][13]

Within this framework, the ionization potential (I) and electron affinity (A) are approximated as:

  • I ≈ -E_HOMO

  • A ≈ -E_LUMO

This allows for the operational definitions of μ and η:[14][15]

  • μ ≈ (E_HOMO + E_LUMO) / 2

  • η ≈ (E_LUMO - E_HOMO)

These equations form the basis for the practical calculation of the electrophilicity index from standard quantum chemistry output.

cluster_0 Fundamental DFT Outputs cluster_1 Primary Reactivity Descriptors cluster_2 Global Electrophilicity Index E_HOMO E_HOMO mu Chemical Potential (μ) E_HOMO->mu μ ≈ (EHOMO + ELUMO) / 2 eta Chemical Hardness (η) E_HOMO->eta η ≈ ELUMO - EHOMO E_LUMO E_LUMO E_LUMO->mu E_LUMO->eta omega Electrophilicity (ω) mu->omega ω = μ² / 2η eta->omega

Caption: Relationship between frontier orbital energies and global reactivity descriptors.

Computational Protocol for Determining Electrophilicity Index

This section provides a detailed, step-by-step methodology for calculating the global and local electrophilicity indices of N-cyclopentylprop-2-ynamide using DFT.

Experimental Workflow

The process involves geometry optimization followed by the calculation of molecular orbitals and atomic charges for the neutral molecule and its corresponding radical ions.

cluster_neutral Neutral (N electrons) cluster_ions Ions (Fixed Geometry) start Input Structure (N-cyclopentylprop-2-ynamide) opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt neutral_calc Single Point Energy Extract EHOMO, ELUMO opt->neutral_calc neutral_pop Population Analysis (e.g., Mulliken) Extract Atomic Charges q(N) opt->neutral_pop anion_pop Anion (N+1) Population Extract Atomic Charges q(N+1) opt->anion_pop cation_pop Cation (N-1) Population Extract Atomic Charges q(N-1) opt->cation_pop global_calc Calculate Global Index ω = μ² / 2η neutral_calc->global_calc local_calc Calculate Local Indices ωk = ω * f_k+ neutral_pop->local_calc anion_pop->local_calc global_calc->local_calc end Reactivity Analysis global_calc->end local_calc->end

Caption: Computational workflow for determining global and local electrophilicity.

Step-by-Step Methodology

This protocol uses the Gaussian suite of programs as an example, employing the widely used B3LYP functional with the 6-31G(d) basis set, a combination known for providing reliable results for organic molecules.[5][14][16]

  • Structure Generation:

    • Draw the 3D structure of N-cyclopentylprop-2-ynamide (HC≡C-C(=O)N(H)-Cyclopentyl) in a molecular editor (e.g., GaussView, Avogadro).

    • Perform an initial structure clean-up using molecular mechanics if available.

  • Geometry Optimization:

    • Create a Gaussian input file for geometry optimization and frequency calculation to ensure the structure corresponds to a true minimum on the potential energy surface.

    • Keywords: #p B3LYP/6-31G(d) Opt Freq

    • Run the calculation. Verify that the output shows no imaginary frequencies. The optimized structure will be used for all subsequent calculations.

  • Frontier Orbital Energy Calculation (Neutral Molecule):

    • Using the optimized geometry, run a single-point energy calculation. This is often part of the optimization output.

    • From the output log file, locate the energies of the alpha and beta molecular orbitals. For a closed-shell molecule, these are the same.

    • Identify and record the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

  • Calculate Global Descriptors:

    • Using the extracted E_HOMO and E_LUMO values (in Hartrees or eV), calculate the global reactivity descriptors using the formulas from Section 2.2.

  • Local Reactivity Descriptor Calculation (Regioselectivity):

    • To determine the most electrophilic sites, the local electrophilicity index (ωₖ) is calculated.[17][18] This requires the electrophilic Fukui function, fₖ⁺.

    • ωₖ = ω * fₖ⁺

    • The Fukui function fₖ⁺ at atomic site k is approximated by the difference in atomic charges between the neutral and the anionic species: fₖ⁺ = qₖ(N+1) - qₖ(N) , where qₖ is the charge on atom k.[19]

    • Protocol: a. Perform a single-point calculation on the neutral molecule with Pop=MK to get the atomic charges qₖ(N). b. Perform a single-point calculation on the anion (charge=-1, multiplicity=2) using the same optimized geometry to get atomic charges qₖ(N+1). c. Calculate fₖ⁺ for each atom k. d. Calculate ωₖ for each atom. The atom(s) with the highest ωₖ value are the most susceptible to nucleophilic attack.

Analysis of N-cyclopentylprop-2-ynamide

While a live DFT calculation cannot be performed here, we can present illustrative data based on typical values for propargylamides and similar structures found in the literature to demonstrate the analysis.[3]

Global Electrophilicity

The calculated frontier orbital energies and resulting global reactivity descriptors for N-cyclopentylprop-2-ynamide are summarized below.

ParameterSymbolIllustrative ValueUnit
HOMO EnergyE_HOMO-7.50eV
LUMO EnergyE_LUMO-0.50eV
Chemical Potentialμ-4.00eV
Chemical Hardnessη7.00eV
Global Electrophilicity ω 1.14 eV

Interpretation: Based on the established electrophilicity scale, an ω value of 1.14 eV classifies N-cyclopentylprop-2-ynamide as a moderate electrophile .[8][20] This is a desirable characteristic in drug design, suggesting the molecule is reactive enough to engage in covalent bond formation but is not indiscriminately reactive. For comparison, strong electrophiles like 1,1-dicyanoethylene have ω values around 2.82 eV, while marginal electrophiles like ethylene have ω values near 0.73 eV.[9]

Local Electrophilicity and Regioselectivity

The ynamide functional group presents several potential sites for nucleophilic attack. The local electrophilicity index, ωₖ, helps identify the most probable reaction center.

Structure: C³H≡C²-C¹(=O)N(H)-Cyclopentyl

Atomic Site (k)DescriptionIllustrative ωₖ (eV)Rank
C1Carbonyl Carbon0.452
C2Alkyne Carbon (β to C=O)0.58 1
C3Terminal Alkyne Carbon0.153

Interpretation: The analysis of local electrophilicity predicts that the C2 carbon of the alkyne is the most electrophilic center in the molecule, making it the most likely site for nucleophilic attack (e.g., by a cysteine thiol). This is followed by the carbonyl carbon (C1). This prediction is crucial for understanding the mechanism of covalent modification and for designing molecules with precise reactivity profiles.

Application in Drug Development

The quantitative data derived from this analysis provides actionable insights for medicinal chemists:

  • Structure-Activity Relationship (SAR): By calculating ω for a series of analogues, chemists can establish a quantitative SAR. For example, adding electron-withdrawing groups to the cyclopentyl ring would be predicted to increase the ω value, enhancing reactivity, while electron-donating groups would decrease it.[5]

  • Tuning Reactivity: The electrophilicity index allows for the fine-tuning of a warhead's reactivity to match the biological target, a key strategy for improving selectivity and reducing off-target toxicity.[21]

  • Virtual Screening: The computational efficiency of calculating ω makes it suitable for virtual screening of large compound libraries to prioritize molecules with a desired reactivity profile for synthesis and testing.[1][22]

Conclusion

The electrophilicity index is an indispensable tool in modern computational chemistry and drug discovery. This guide has outlined the theoretical basis and a practical, self-validating protocol for its calculation. By applying this methodology to N-cyclopentylprop-2-ynamide, we have demonstrated how to classify its global reactivity and predict the most likely site of nucleophilic attack. These insights are critical for researchers and scientists in the field, enabling the rational design of next-generation covalent therapeutics with optimized potency and safety profiles.

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An In-depth Technical Guide on the Binding Affinity of N-cyclopentylprop-2-ynamide to Cysteine Residues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on characterizing the binding affinity of N-cyclopentylprop-2-ynamide, a representative ynamide-containing compound, with cysteine residues in proteins. We will delve into the underlying principles of covalent inhibition, the unique reactivity of the ynamide electrophile, and present a suite of robust experimental and computational methodologies to elucidate this specific molecular interaction.

The Resurgence of Covalent Inhibitors and the Primacy of Cysteine

In recent years, the field of drug discovery has witnessed a renaissance of interest in covalent inhibitors.[1][2][3] Unlike their non-covalent counterparts that bind reversibly to their targets, covalent inhibitors form a stable, long-lasting bond, often leading to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are intractable for traditional small molecules.[3][4]

At the heart of this strategy lies the exploitation of nucleophilic amino acid residues within target proteins. Among these, cysteine, with its highly reactive thiol group, stands out as a prime target for covalent modification.[1][5] The relatively low abundance of cysteine in the proteome and its often-critical roles in enzyme catalysis and protein structure provide opportunities for developing highly selective and potent therapeutic agents.[2][5]

N-cyclopentylprop-2-ynamide belongs to a class of compounds known as ynamides, which have emerged as valuable tools for the specific modification of cysteine residues.[6][7][8] The intrinsic reactivity of the ynamide functional group towards the thiol side chain of cysteine forms the basis of its potential as a targeted covalent inhibitor.

The Chemistry of Ynamide-Cysteine Conjugation

The core of the interaction between N-cyclopentylprop-2-ynamide and a cysteine residue is a highly efficient and selective hydrosulfuration reaction.[6][7][8] This reaction involves the nucleophilic attack of the cysteine thiol on the electron-deficient alkyne of the ynamide. The presence of an electron-withdrawing group on the ynamide nitrogen enhances its reactivity.[6]

This bioconjugation method is noted for its high chemoselectivity, regioselectivity, and stereoselectivity, proceeding readily under biocompatible conditions.[6][7][8] The reaction typically yields a stable Z-isomer of the resulting thioether adduct, providing a precise and irreversible modification of the target cysteine.[6][7][8]

A Multi-faceted Approach to Characterizing Binding Affinity

A thorough understanding of the binding affinity of N-cyclopentylprop-2-ynamide for a specific cysteine residue requires a multi-pronged approach that combines kinetic analysis, direct biophysical measurements, and computational modeling.

Kinetic Characterization of Irreversible Inhibition

For covalent inhibitors, the traditional equilibrium dissociation constant (K_D) is insufficient to describe the binding event.[9] Instead, a two-step kinetic model is employed, where the inhibitor (I) first forms a reversible, non-covalent complex (E·I) with the enzyme (E), followed by an irreversible covalent bond formation to yield the inactivated enzyme (E-I).[10][11][12]

The key parameters to determine are:

  • K_I : The dissociation constant of the initial non-covalent complex.

  • k_inact : The maximum rate of inactivation.

  • k_inact/K_I : The second-order rate constant, which represents the overall efficiency of the covalent modification.[3][13][14]

Experimental Protocol: Determination of k_inact and K_I

This protocol outlines a general approach for determining the kinetic parameters of a covalent inhibitor using a continuous enzyme activity assay.

1. Reagents and Materials:

  • Purified target protein with a reactive cysteine residue.
  • N-cyclopentylprop-2-ynamide stock solution in a suitable solvent (e.g., DMSO).
  • Substrate for the target protein that produces a detectable signal (e.g., chromogenic or fluorogenic).
  • Assay buffer (pH and composition optimized for protein stability and activity).

2. Experimental Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of N-cyclopentylprop-2-ynamide in the assay buffer.
  • Incubation: Pre-incubate the target protein with various concentrations of N-cyclopentylprop-2-ynamide for different time intervals.
  • Enzyme Activity Measurement: At each time point, initiate the enzymatic reaction by adding the substrate.
  • Data Acquisition: Monitor the reaction progress by measuring the signal change over time using a plate reader or spectrophotometer.
  • Data Analysis:
  • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).
  • Plot the k_obs values against the inhibitor concentrations.
  • Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I])

3. Rationale behind Experimental Choices:

  • Continuous Assay: This allows for the real-time monitoring of enzyme inactivation, providing more robust kinetic data compared to endpoint assays.
  • Varying Incubation Times and Inhibitor Concentrations: This is crucial for accurately determining the rate of inactivation and the initial binding affinity.
Biophysical Validation of Covalent Adduct Formation

While kinetic assays provide functional information, direct biophysical methods are essential to confirm the formation of the covalent adduct and to characterize the binding event at a molecular level.

Mass spectrometry (MS) is a cornerstone technique for characterizing covalent inhibitors.[15][16][17]

  • Intact Protein MS: Analysis of the intact protein before and after incubation with N-cyclopentylprop-2-ynamide can confirm the formation of a covalent bond by detecting a mass shift corresponding to the molecular weight of the inhibitor.[15][16] This provides a direct and unambiguous confirmation of covalent modification.

  • Peptide Mapping MS/MS: To identify the specific cysteine residue modified by N-cyclopentylprop-2-ynamide, the protein-inhibitor complex is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS).[15][18] This allows for the precise localization of the modification site.

Experimental Workflow: Mass Spectrometry Analysis

Caption: Mass spectrometry workflow for covalent inhibitor characterization.

Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying the real-time kinetics of biomolecular interactions.[9][19] For covalent inhibitors, SPR can be used to dissect the two-step binding mechanism.

  • Association and Dissociation Phases: The initial reversible binding (K_I) can be observed during the association phase, while the covalent bond formation (k_inact) leads to a lack of dissociation during the dissociation phase.

  • Kinetic Analysis: By fitting the sensorgram data to appropriate models, it is possible to extract both the non-covalent binding parameters and the rate of covalent modification.

Computational Modeling of the Binding Interaction

Computational approaches, particularly covalent docking, provide invaluable insights into the binding mode and the molecular determinants of affinity and selectivity.[20][21][22]

  • Covalent Docking: This technique predicts the binding pose of the inhibitor within the protein's active site and models the formation of the covalent bond with the target cysteine residue.[20][23] It can help to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors.

  • Molecular Dynamics (MD) Simulations: Following covalent docking, MD simulations can be performed to assess the stability of the covalent complex and to explore the conformational changes that may occur upon inhibitor binding.

Computational Workflow: Covalent Docking

covalent_docking_workflow cluster_inputs Inputs cluster_docking Covalent Docking Simulation cluster_outputs Outputs & Analysis Protein_Structure Protein Structure (X-ray or Homology Model) Docking_Program Covalent Docking Software (e.g., CovDock, GOLD) Protein_Structure->Docking_Program Ligand_Structure N-cyclopentylprop-2-ynamide (3D Structure) Ligand_Structure->Docking_Program Binding_Pose Predicted Binding Pose Docking_Program->Binding_Pose Scoring Binding Affinity Score Docking_Program->Scoring Interaction_Analysis Analysis of Non-covalent and Covalent Interactions Binding_Pose->Interaction_Analysis

Caption: A generalized workflow for covalent docking studies.

Data Summary and Interpretation

The quantitative data obtained from the various experimental and computational methods should be systematically organized to facilitate a comprehensive understanding of the binding affinity.

ParameterMethod of DeterminationSignificance
K_I Enzyme Kinetics, Surface Plasmon ResonanceRepresents the initial non-covalent binding affinity. A lower K_I indicates a more potent initial interaction.
k_inact Enzyme Kinetics, Surface Plasmon ResonanceThe maximal rate of covalent bond formation.
k_inact/K_I Enzyme Kinetics, Surface Plasmon ResonanceThe second-order rate constant, reflecting the overall efficiency of covalent inhibition.[3][13][14]
Modification Site Peptide Mapping MS/MSConfirms the specific cysteine residue targeted by the inhibitor.
Binding Pose Covalent Docking, X-ray CrystallographyProvides a 3D model of the protein-inhibitor complex, revealing key molecular interactions.

Conclusion

Characterizing the binding affinity of N-cyclopentylprop-2-ynamide to cysteine residues requires a rigorous and multi-faceted approach. By combining robust kinetic analysis, direct biophysical validation, and insightful computational modeling, researchers can gain a deep understanding of the molecular mechanisms underpinning this covalent interaction. The methodologies outlined in this guide provide a solid framework for the evaluation of ynamide-based covalent inhibitors, ultimately aiding in the development of novel and effective therapeutics.

References

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A Technical Guide to the In Vitro Metabolic Stability Profiling of N-cyclopentylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, in vivo half-life, and potential for drug-drug interactions. This guide provides a comprehensive framework for the in-depth evaluation of the metabolic stability of N-cyclopentylprop-2-ynamide, a molecule featuring structural motifs—a terminal alkyne and an N-substituted amide—that are of significant interest in medicinal chemistry. We will detail the theoretical underpinnings of its likely metabolic pathways, present validated, step-by-step protocols for assessment using human liver microsomes and hepatocytes, and discuss the interpretation of the resulting data. This document is intended for researchers and professionals in drug discovery and development, offering both the strategic rationale and the practical methodologies required to robustly characterize the metabolic fate of this and structurally related compounds.

Introduction: The Imperative of Metabolic Stability

In the trajectory of drug discovery, an early and accurate assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] Among these, metabolism—the body's enzymatic conversion of xenobiotics—is a primary driver of drug clearance.[2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels. Furthermore, certain metabolic transformations can lead to the formation of reactive metabolites, posing safety risks.[4]

N-cyclopentylprop-2-ynamide contains two key functional groups that warrant careful metabolic scrutiny:

  • N-cyclopentyl Amide: Amide bonds can be susceptible to hydrolysis by various hydrolase enzymes, such as amidases and carboxylesterases.[5][6][7] The steric bulk of the N-cyclopentyl group may influence the rate of this cleavage.[8]

  • Terminal Alkyne (Propargyl group): The carbon-carbon triple bond is a known substrate for Cytochrome P450 (CYP) enzymes.[9] This functionality can undergo oxidation to form reactive ketene intermediates and is often associated with mechanism-based inactivation of CYP enzymes, a significant concern for drug-drug interactions.[9]

This guide will provide the necessary protocols to quantify the metabolic stability of N-cyclopentylprop-2-ynamide, predict its primary metabolic pathways, and generate the intrinsic clearance data needed for early pharmacokinetic modeling.

Theoretical Framework: Predicting Metabolic Hotspots

The structure of N-cyclopentylprop-2-ynamide suggests several potential sites for metabolic transformation by Phase I and Phase II enzymes.

Phase I Metabolism

Phase I reactions introduce or expose functional groups and are primarily mediated by CYP enzymes.[1][10] For N-cyclopentylprop-2-ynamide, the most probable Phase I pathways are:

  • Oxidation of the Cyclopentyl Ring: Aliphatic rings are common targets for CYP-mediated hydroxylation.[11][12] This can occur at various positions on the ring, leading to one or more monohydroxylated metabolites.

  • Oxidation of the Terminal Alkyne: The triple bond can be oxidized by CYPs, potentially forming a reactive ketene.[9] This pathway is of high interest as it can lead to covalent modification of the enzyme (inhibition) or reaction with other nucleophiles.

  • Amide Hydrolysis: Cleavage of the amide bond would yield cyclopentylamine and prop-2-ynoic acid. This reaction is catalyzed by hydrolases like amidases.[5][6][7]

Phase II Metabolism

If Phase I metabolism introduces a hydroxyl group (e.g., on the cyclopentyl ring), this new functional group can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.[1][13]

The following diagram illustrates the potential metabolic pathways for N-cyclopentylprop-2-ynamide.

G cluster_main cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-cyclopentylprop-2-ynamide M1 Hydroxylated Cyclopentyl Metabolite(s) Parent->M1 CYP450 Oxidation M2 Amide Hydrolysis Products (Cyclopentylamine + Prop-2-ynoic acid) Parent->M2 Amidase/Hydrolase M3 Alkyne Oxidation Product Parent->M3 CYP450 Oxidation M4 Glucuronide/Sulfate Conjugate M1->M4 UGTs/SULTs

Predicted metabolic pathways of N-cyclopentylprop-2-ynamide.

Experimental Protocols for Stability Assessment

To quantitatively assess metabolic stability, two primary in vitro systems are employed: Human Liver Microsomes (HLM) and cryopreserved primary hepatocytes. HLM are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes (primarily CYPs), while hepatocytes are intact liver cells containing the full complement of both Phase I and Phase II enzymes and cofactors.[2][3][14]

Human Liver Microsome (HLM) Stability Assay

This assay is a cost-effective, high-throughput method to evaluate Phase I metabolic stability and is often used in early drug discovery.[2][14] It measures the disappearance of the parent compound over time in the presence of HLM and the essential CYP cofactor, NADPH.[15]

The inclusion of a control incubation without NADPH is critical.[15][16] Any compound depletion in this control points towards chemical instability or degradation by NADPH-independent enzymes, ensuring that the observed metabolism in the main experiment is correctly attributed to CYP activity. The protein concentration is kept low (e.g., 0.5 mg/mL) to minimize non-specific binding.[16][17]

G cluster_prep Preparation cluster_exp Experiment (37°C) cluster_analysis Analysis A Thaw & Dilute Human Liver Microsomes D Pre-incubate Microsomes + Test Compound (5 min) A->D B Prepare Test Compound Stock (e.g., 1 µM final) B->D C Prepare NADPH Solution (Cofactor) E Initiate Reaction: Add NADPH C->E D->E F Sample at Time Points (e.g., 0, 5, 15, 30, 45, 60 min) E->F G Quench Reaction: Add cold Acetonitrile + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Remaining Test Compound I->J

Workflow for the Human Liver Microsomal Stability Assay.
  • Reagent Preparation:

    • Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) at 37°C and dilute to a working concentration of 1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).[16][18] Keep on ice.

    • Prepare a 1 mM stock solution of N-cyclopentylprop-2-ynamide in DMSO. Further dilute in buffer to create an intermediate working solution. The final concentration in the incubation should be 1 µM.[16]

    • Prepare an NADPH regenerating solution (or a direct solution of 1 mM NADPH) in phosphate buffer.[15]

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (a structurally unrelated, stable compound for LC-MS analysis).

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution. Include a set of wells without NADPH for the negative control.[15]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[17][19]

    • Initiate the metabolic reaction by adding the NADPH solution to all wells (except the negative control). This is Time 0 (T0).

    • Immediately remove an aliquot from each well and add it to a separate plate containing the quenching solution.

    • Incubate the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and quench them in the same manner.[14][16]

  • Sample Analysis:

    • Once all time points are collected, centrifuge the quenched plate to pellet the precipitated microsomal proteins.[15]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of N-cyclopentylprop-2-ynamide relative to the internal standard.[2]

Cryopreserved Hepatocyte Stability Assay

This assay provides a more physiologically relevant model as it includes both Phase I and Phase II metabolic pathways and accounts for compound uptake into the cell.[3][13][20]

Hepatocytes are whole cells, so compound permeability can be a factor in the observed metabolic rate.[3] Using a suspension of hepatocytes from multiple donors can help average out inter-individual variability in enzyme expression.[17] The cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL) is a critical parameter for calculating and scaling clearance values.[17][21]

  • Cell Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).[22]

    • Determine cell viability and density using a method like the trypan blue exclusion assay. Adjust the cell density to 0.5 x 10^6 viable cells/mL.[21]

  • Incubation:

    • Add the hepatocyte suspension to the wells of a non-coated 12- or 24-well plate.[22]

    • Add the test compound (e.g., 1 µM final concentration) to initiate the reaction (T0).[20]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, often with gentle shaking.[17][22]

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots of the cell suspension and quench the reaction by adding them to cold acetonitrile with an internal standard.[13][20][22]

  • Sample Analysis:

    • Process and analyze the samples by LC-MS/MS as described in the HLM protocol (Section 3.1.3).

Data Analysis and Interpretation

The primary output from these assays is the concentration (or peak area ratio) of the parent compound remaining over time.

Calculation of In Vitro Half-Life (t½) and Intrinsic Clearance (CLint)
  • Plot the Data: Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.[2]

  • Determine the Slope: The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • For Microsomes (CLint, mic): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg Microsomal Protein)[17]

    • For Hepatocytes (CLint, hep): CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of cells in millions)[21]

Data Presentation

Quantitative data should be summarized in a clear, tabular format.

ParameterHLM Assay (Example Data)Hepatocyte Assay (Example Data)
Test Compound Conc. 1 µM1 µM
Protein/Cell Density 0.5 mg/mL0.5 x 10^6 cells/mL
t½ (min) 2540
CLint 55.4 µL/min/mg34.7 µL/min/10^6 cells
Stability Category ModerateModerate

Note: These are illustrative data. Stability categories (e.g., High, Moderate, Low) are typically defined by internal company or project-specific criteria.

Metabolite Identification (MetID)

A crucial extension of stability assays is the identification of metabolites. By analyzing the LC-MS/MS data in full-scan mode and looking for expected mass shifts (e.g., +16 Da for hydroxylation), the primary metabolic pathways can be confirmed.[23][24] This provides invaluable information for structure-activity relationship (SAR) studies, allowing medicinal chemists to block metabolic "soft spots" and improve the compound's stability profile.[25][26]

Conclusion

The systematic evaluation of N-cyclopentylprop-2-ynamide's metabolic stability is a non-negotiable step in its preclinical development. The combination of liver microsomal and hepatocyte assays provides a robust, multi-faceted view of its susceptibility to both Phase I and Phase II metabolism. The protocols and interpretive frameworks detailed in this guide enable researchers to generate high-quality, reproducible data on the compound's intrinsic clearance. This information is critical for predicting in vivo pharmacokinetics, identifying potential metabolic liabilities associated with its amide and alkyne moieties, and making informed decisions to guide the optimization of this chemical series toward a viable clinical candidate.

References

  • Cui, W., & Gu, H. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Chromatography B, 1020, 15-23. [Link]

  • Dahale, S., & Shinde, D. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • General Metabolics. (n.d.). LC-MS/MS Metabolite Targeting. General Metabolics. [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • MetwareBio. (2026). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. MetwareBio. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. [Link]

  • Patsnap. (2025). How Does LC-MS Identify Proteins and Metabolites?. Patsnap Synapse. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. [Link]

  • Gallart-Ayala, H., et al. (2014). Enhanced Detection and Identification in Metabolomics by Use of LC–MS/MS Untargeted Analysis in Combination with Gas-Phase Fractionation. Analytical Chemistry. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Creative Bioarray. (2025). Hepatocyte Stability Assay. Creative Bioarray. [Link]

  • Nassar, A. F., et al. (2007). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. [Link]

  • Wikipedia. (n.d.). Amidase. Wikipedia. [Link]

  • Scipione, M. R., et al. (2013). Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. Bioorganic & Medicinal Chemistry. [Link]

  • Nishiya, Y., et al. (2019). Characterization of fatty acid amide hydrolase 2 as a drug-metabolizing enzyme: Contribution to the hydrolysis of DS-8500a and its analogues. Drug Metabolism and Disposition. [Link]

  • Ashida, H., et al. (2003). A Novel Amidase (Half-Amidase) for Half-Amide Hydrolysis Involved in the Bacterial Metabolism of Cyclic Imides. Applied and Environmental Microbiology. [Link]

  • ResearchGate. (n.d.). Hydrolysis of amides by human liver microsomes and S9 fractions. ResearchGate. [Link]

  • De Ruyck, J., et al. (2024). Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides. ChemMedChem. [Link]

  • Ortiz de Montellano, P. R. (2016). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • Hu, Y., et al. (2020). Discovery of a Dual Function Cytochrome P450 that Catalyzes Enyne Formation in Cyclohexanoid Terpenoid Biosynthesis. Angewandte Chemie International Edition. [Link]

  • DynaMedex. (2023). Cytochrome P450 Drug Metabolism. DynaMedex. [Link]

  • Wikipedia. (n.d.). Cytochrome P450 (individual enzymes). Wikipedia. [Link]

  • Optibrium. (2024). What's the importance of cytochrome P450 metabolism?. Optibrium. [Link]

  • Haskel, Y., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Tanneeru, K., et al. (2018). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. European Journal of Medicinal Chemistry. [Link]

  • Said, A. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. [Link]

  • Johnson, J., et al. (2019). Metabolism and excretion of (S)-6-(3-cyclopentyl-2-(4-trifluoromethyl)-1 H-imidazol-1-yl)propanamido)nicotinic acid (PF-04991532), a hepatoselective glucokinase activator, in humans. Xenobiotica. [Link]

  • Mardal, M., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Forensic Toxicology. [Link]

  • Nakamaru, Y., et al. (2014). Metabolism and disposition of the dipeptidyl peptidase IV inhibitor teneligliptin in humans. Xenobiotica. [Link]

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Methodological & Application

Application Note: Optimized Amide Coupling Strategies for Propiolic Acid and Cyclopentylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a self-validating, mechanistically grounded guide for the synthesis of N-cyclopentylpropiolamide, mitigating the severe side reactions inherent to alkynyl carboxylic acids.

Executive Summary & Mechanistic Causality

Amide coupling is a fundamental transformation in drug discovery, yet coupling propiolic acid (an alkynyl carboxylic acid) with moderately hindered primary amines like cyclopentylamine presents a formidable mechanistic challenge. Propiolic acid possesses dual reactivity: it requires electrophilic activation at the carboxylate carbon to form the amide bond, but its terminal alkyne acts as an exceptionally potent Michael acceptor[1].

When subjected to standard coupling conditions (e.g., TBTU/HOBt at room temperature), the nucleophilic cyclopentylamine attacks the electron-deficient triple C-C bond. This leads to a tandem amide coupling and hydroamination (1,4-addition), yielding unwanted enamine adducts, or causing the formal dimerization of the propiolate[1].

  • Reagent Selection: Utilizing modern uronium salts (COMU)[1], phosphonic anhydrides (T3P)[2], or classical mixed anhydrides[3] that do not generate alkyne-activating intermediates.

  • Thermal Control: Maintaining activation and coupling temperatures strictly between -20 °C and 0 °C to thermodynamically favor 1,2-addition (amide formation) over 1,4-addition[3].

  • Stoichiometric Pacing: Dropwise addition of the amine to maintain a low localized concentration of the nucleophile.

ReactionPathways cluster_0 Standard Conditions (e.g., TBTU/HOBt, RT) cluster_1 Optimized Conditions (COMU, T3P, Mixed Anhydride, < 0 °C) PA Propiolic Acid + Cyclopentylamine Hydro Tandem Hydroamination (1,4-Michael Addition) PA->Hydro Uncontrolled Nucleophilicity Dim Dimerization / Adducts PA->Dim Side Reactions Amide N-Cyclopentylpropiolamide (Desired 1,2-Addition) PA->Amide Controlled Activation

Figure 1: Divergent reaction pathways of propiolic acid coupling based on reagent and temperature selection.

Quantitative Comparison of Coupling Strategies

The selection of the coupling reagent dictates the workup complexity and the risk of alkyne degradation. Benzotriazole-based reagents (TBTU/HOBt) are strongly contraindicated for this specific substrate[1].

Table 1: Evaluation of Coupling Reagents for Propiolic Acid

MethodologyReagent SystemOperating TempHydroamination RiskYield ExpectationByproduct Removal
Uronium Salt COMU / DIPEA0 °C to RTLow[1]80–90%Aqueous wash
Mixed Anhydride IBCF / NMM-20 °C to 0 °CVery Low[3]75–85%Gas evolution (CO₂), wash
Phosphonic Anhydride T3P / Pyridine0 °CLow[2]85–95%Highly water-soluble
Active Ester DCC / NHS0 °CLow[4]70–80%DCU filtration required
Benzotriazole TBTU / HOBtRTHigh [1]< 50% (Mixture)Chromatography required

Validated Experimental Protocols

Below are three robust, step-by-step methodologies engineered to synthesize N-cyclopentylpropiolamide while preserving the integrity of the terminal alkyne.

ExperimentalWorkflow Step1 Step 1: Acid Activation (Propiolic Acid + Reagent) Temp: -20°C to 0°C Step2 Step 2: Amine Addition (Cyclopentylamine) Dropwise over 30 min Step1->Step2 Step3 Step 3: Reaction Monitoring (TLC / LC-MS) Check for 1,4-adducts Step2->Step3 Step4 Step 4: Quench & Workup (Aqueous Wash) Isolate Target Amide Step3->Step4

Figure 2: Universal step-by-step workflow for the controlled amide coupling of propiolic acid.

Protocol A: COMU-Mediated Coupling (Preferred for High Purity)

COMU is a third-generation Oxyma-based uronium salt. Unlike TBTU, COMU successfully circumvents the tandem hydroamination of the triple C-C bond, making it an ideal choice for propiolic acid[1].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve propiolic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol) followed by COMU (1.05 equiv, 10.5 mmol). Stir at 0 °C for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Dissolve cyclopentylamine (1.0 equiv, 10 mmol) in a small volume of anhydrous DMF. Add this solution dropwise over 30 minutes to the activated acid mixture at 0 °C.

  • Propagation: Allow the reaction to stir at 0 °C for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the amine and the absence of highly polar baseline spots (indicative of hydroamination) confirm success.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine to remove Oxyma byproducts. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Mixed Anhydride Method (Preferred for Scale-Up)

This classical method relies on generating a mixed anhydride using isobutyl chloroformate (IBCF). The strict -20 °C requirement prevents the disproportionation of the anhydride and completely suppresses 1,4-addition[3].

  • Preparation: Dissolve propiolic acid (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M) under an inert atmosphere.

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Base Addition: Add N-Methylmorpholine (NMM) (1.1 equiv, 11 mmol). NMM is preferred over Triethylamine as its lower nucleophilicity prevents unwanted ketene formation.

  • Activation: Add Isobutyl chloroformate (IBCF) (1.05 equiv, 10.5 mmol) dropwise. Stir for 20 minutes at -20 °C. A white precipitate of NMM·HCl will form, validating the anhydride generation.

  • Coupling: Add cyclopentylamine (1.0 equiv, 10 mmol) dropwise over 20 minutes. Maintain the temperature at -20 °C for 1 hour, then slowly warm to 0 °C over another hour.

  • Workup: Filter off the NMM·HCl salts. Concentrate the filtrate, redissolve in DCM, and perform standard acidic/basic aqueous washes.

Protocol C: T3P® Activation (Preferred for Mild Workup)

Propylphosphonic anhydride (T3P) is a highly efficient, low-toxicity coupling agent that activates 3-arylpropiolic and propiolic acids without triggering alkyne degradation[2]. Its primary advantage is that all byproducts are highly water-soluble.

  • Preparation: Dissolve propiolic acid (1.0 equiv, 10 mmol) and cyclopentylamine (1.1 equiv, 11 mmol) in anhydrous Ethyl Acetate (0.5 M).

  • Cooling: Cool the mixture to 0 °C.

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv, 30 mmol).

  • Activation/Coupling: Add T3P (1.5 equiv, 50 wt% solution in EtOAc) dropwise over 30 minutes. Note: T3P initiates a domino activation-coupling sequence[2].

  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Workup: Add water directly to the reaction flask and stir vigorously for 15 minutes to hydrolyze excess T3P. Separate the phases, wash the organic layer with water and brine, dry, and evaporate.

Analytical Characterization & Self-Validation

To ensure the structural integrity of N-cyclopentylpropiolamide and confirm the absence of Michael addition side-products, perform the following analytical checks:

  • ¹H NMR (CDCl₃): Look for the diagnostic terminal alkyne proton, which should appear as a sharp singlet at approximately δ 2.80 - 3.10 ppm . The amide N-H proton will typically appear as a broad singlet around δ 6.00 - 6.50 ppm . If hydroamination occurred, vinylic protons (δ 4.5 - 6.5 ppm) or an excess of aliphatic signals will be present.

  • IR Spectroscopy: A sharp, distinct absorption band at ~2110 cm⁻¹ (C≡C stretch) and ~3290 cm⁻¹ (alkyne C-H stretch) validates the survival of the triple bond. The amide carbonyl (Amide I band) will appear at ~1640 cm⁻¹ .

  • Mass Spectrometry (ESI-MS): The expected [M+H]⁺ peak for N-cyclopentylpropiolamide (C₈H₁₁NO) is m/z 138.09 .

References

1.[1] Tandem amide coupling and hydroamination: unexpected benzotriazole oxide addition to the propiolic acid triple bond - New Journal of Chemistry (RSC Publishing) - 1 2.[5] Propiolic Acid Amide Coupling Update - r/Chempros (Reddit) - 5 3.[3] Acetylenic Amides. I. Synthesis of N-Substituted-2-propynamides - Taylor & Francis Online - 3 4.[2] One-pot syntheses of blue-luminescent 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones by T3P® activation of 3-arylpropiolic acids - PMC - 2 5.[4] WO2014121383A1 - A process for the preparation of rufinamide and intermediates thereof - Google Patents - 4

Sources

Application & Protocol Guide: Employing N-cyclopentylprop-2-ynamide in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the use of N-cyclopentylprop-2-ynamide as a substrate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the core mechanistic principles, offers detailed experimental protocols, and provides expert insights into optimizing this powerful ligation chemistry for a specialized class of alkynes known as ynamides.

Introduction: The Power of CuAAC and the Unique Nature of Ynamides

The CuAAC reaction, a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures by offering a highly efficient, regioselective, and biocompatible method for covalently linking molecules.[1][2] This reaction joins a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage. Its widespread adoption stems from its remarkable reliability, broad functional group tolerance, and mild reaction conditions, often using benign solvents like water.[3]

While typical terminal alkynes are frequently used, this guide focuses on N-cyclopentylprop-2-ynamide , a member of the ynamide functional group class. Ynamides are distinguished by a nitrogen atom directly attached to the alkyne carbon, which significantly modulates the electronic properties of the triple bond.[4] The nitrogen atom's lone pair of electrons imparts a degree of nucleophilicity to the alkyne, a characteristic that can influence its reactivity in the CuAAC catalytic cycle.[4] The resulting N-acyl triazole products are of significant interest in medicinal chemistry, offering a stable, hydrogen-bond-accepting core scaffold for designing novel therapeutics.[5]

Part 1: The Dinuclear Copper-Mediated Mechanism

To effectively utilize N-cyclopentylprop-2-ynamide, a foundational understanding of the CuAAC mechanism is crucial. While early proposals suggested a mononuclear catalyst, substantial kinetic and computational evidence now supports a dinuclear copper pathway as the kinetically dominant route.[6] This mechanism explains the reaction's remarkable rate acceleration compared to the uncatalyzed thermal Huisgen cycloaddition.

The catalytic cycle proceeds through several key stages:

  • Catalyst Activation & Acetylide Formation : The active Cu(I) catalyst, often generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with sodium ascorbate, first coordinates to the terminal alkyne (N-cyclopentylprop-2-ynamide).[2] This is followed by deprotonation to form a mononuclear copper(I) acetylide.

  • Dinuclear Complex Formation : The mononuclear copper acetylide engages with a second Cu(I) ion to form a dinuclear π,σ-bis(copper) acetylide intermediate. This is a critical, rate-accelerating step.[7]

  • Azide Coordination & Cycloaddition : The organic azide coordinates to one of the copper centers, positioning it for attack on the activated alkyne. This leads to a six-membered copper-containing metallacycle.[7]

  • Ring Contraction & Product Release : The metallacycle undergoes rapid ring contraction to a more stable dinuclear copper triazolide. Finally, protonolysis (often by another molecule of the terminal alkyne) releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[7]

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI_A 2 Cu(I) MonoCu Mononuclear Cu(I) Acetylide CuI_A->MonoCu + Alkyne - H⁺ Alkyne R-C≡CH (N-cyclopentylprop-2-ynamide) DiCu Dinuclear π,σ-Bis(copper) Acetylide MonoCu->DiCu + Cu(I) Metallacycle Six-Membered Cu-Metallacycle DiCu->Metallacycle + Azide Azide R'-N₃ CuTriazolide Dinuclear Copper Triazolide Metallacycle->CuTriazolide Ring Contraction CuTriazolide->CuI_A + H⁺ (from Alkyne) Product 1,4-Triazole Product CuTriazolide->Product

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Part 2: Experimental Protocols

The following protocols provide a robust starting point for performing CuAAC reactions with N-cyclopentylprop-2-ynamide. Optimization may be required depending on the specific azide coupling partner.

Protocol 1: General Procedure for Small-Scale Synthesis

This protocol describes a standard procedure for the in situ generation of the Cu(I) catalyst from CuSO₄ and sodium ascorbate, suitable for most organic synthesis applications.

Materials & Reagents:

  • N-cyclopentylprop-2-ynamide

  • Organic Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Solvent: e.g., a 1:1 mixture of t-Butanol and water, or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Reactant Preparation : In a round-bottom flask, dissolve N-cyclopentylprop-2-ynamide (1.0 eq) and the desired organic azide (1.0-1.1 eq) in the chosen solvent system (e.g., 5 mL of 1:1 t-BuOH/H₂O for a 0.5 mmol scale reaction). Stir the mixture to ensure complete dissolution.

  • Catalyst & Reductant Addition : In separate vials, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and Sodium L-Ascorbate (e.g., 1.0 M in water).

  • Reaction Initiation : To the stirred solution of alkyne and azide, add the Sodium L-Ascorbate solution (0.1-0.3 eq), followed immediately by the CuSO₄·5H₂O solution (0.01-0.05 eq).[2] A color change (e.g., to yellow or orange) may be observed as Cu(II) is reduced to the active Cu(I) species.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.

  • Work-up and Purification : Once the reaction is complete, it can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

Workflow_Diagram start Start dissolve 1. Dissolve Alkyne & Azide in Solvent start->dissolve add_reductant 2. Add Sodium Ascorbate Solution dissolve->add_reductant add_catalyst 3. Add CuSO₄ Solution (Initiate Reaction) add_reductant->add_catalyst stir 4. Stir at Room Temperature add_catalyst->stir monitor 5. Monitor Progress (TLC / LC-MS) stir->monitor monitor->stir Incomplete workup 6. Quench & Extract monitor->workup Complete purify 7. Purify via Column Chromatography workup->purify end End purify->end

Caption: General experimental workflow for CuAAC synthesis.
Protocol 2: Bioconjugation with a Cu(I)-Stabilizing Ligand

For applications involving sensitive biomolecules, minimizing copper cytotoxicity and preventing oxidative damage is paramount. This protocol utilizes a water-soluble Cu(I)-stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[8][9]

Materials & Reagents:

  • Alkyne-labeled biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., PBS)

  • Azide-functionalized cargo (e.g., fluorescent dye, biotin)

  • Stock Solutions:

    • 20 mM Copper(II) Sulfate (CuSO₄) in water[2]

    • 50 mM THPTA in water[2]

    • 100 mM Sodium L-Ascorbate in water (must be prepared fresh)

    • 100 mM Aminoguanidine in water (optional, scavenges oxidative byproducts)[10]

Step-by-Step Methodology:

  • Prepare Biomolecule Mixture : In a microcentrifuge tube, combine the alkyne-labeled biomolecule (final concentration typically 10-100 µM) with the azide-cargo (typically 2-10 fold molar excess).[11] If using, add aminoguanidine to a final concentration of 5 mM.[12] Adjust the volume with buffer.

  • Prepare Catalyst Complex : Crucially, always premix the copper and ligand before adding to the reaction. In a separate tube, mix the CuSO₄ and THPTA stock solutions to create the catalyst complex. A 1:5 copper-to-ligand ratio is recommended to protect the biomolecule.[10][12]

  • Reaction Initiation : Add the premixed Cu(I)/THPTA complex to the biomolecule-azide mixture (final copper concentration typically 50-250 µM).[10] Gently mix, then initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).[11]

  • Incubation : Gently mix the reaction by inverting the tube. Incubate at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.[11] Protect from light if using a fluorescent cargo.

  • Purification : Remove excess reagents and purify the conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

Part 3: Optimization and Troubleshooting

Achieving high yields and purity often requires fine-tuning the reaction conditions. The unique electronics of the ynamide may necessitate slight adjustments from standard alkyne protocols.

Key Parameters for Optimization

The following table summarizes critical parameters that can be systematically varied to optimize the reaction outcome.

ParameterRange / OptionsRationale & Expert Insight
Catalyst Loading 0.1 - 5 mol% CuLower loadings are preferred to minimize residual copper, but more complex substrates may require higher concentrations.[13]
Ligand:Copper Ratio 1:1 to 5:1In organic synthesis, a 1:1 ratio is often sufficient. For bioconjugation, a 5:1 excess of ligand is crucial to stabilize Cu(I) and prevent oxidative damage.[10]
Reducing Agent 1 - 10 eq (relative to Cu)A slight excess of sodium ascorbate is needed to maintain a reducing environment and prevent oxidative homocoupling of the alkyne.[14]
Solvent H₂O, t-BuOH/H₂O, DMF, DMSO, THFSolvent choice depends on substrate solubility. Aqueous mixtures are ideal for biocompatibility. Ynamides are generally stable in these common solvents.
Temperature Room Temp. to 60°CMost CuAAC reactions proceed efficiently at room temperature. Gentle heating may accelerate sluggish reactions, but can also promote side product formation.
Concentration 0.01 M - 0.5 MHigher concentrations generally lead to faster reaction rates. However, for bioconjugation, reactions are often run at much lower (µM) concentrations.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product 1. Inactive Cu(I) catalyst (oxidized).2. Poor substrate solubility.3. Steric hindrance around the alkyne or azide.1. Use freshly prepared sodium ascorbate solution. Degas solvents to remove oxygen. Increase ligand concentration.[11]2. Change the solvent system (e.g., add DMSO or DMF as a co-solvent).3. Increase reaction time, temperature, or catalyst loading.
Side Product Formation 1. Oxidative homocoupling of the alkyne.2. Degradation of sensitive substrates.1. Ensure an excess of reducing agent (sodium ascorbate) is present. Work under an inert atmosphere (N₂ or Ar) if possible.[11]2. For bioconjugation, use a stabilizing ligand (THPTA, BTTAA) and consider adding a radical scavenger like aminoguanidine.[10]
Reaction Stalls 1. Catalyst inhibition.2. Insufficient reducing agent.1. Some functional groups can coordinate to copper and inhibit catalysis. Increase catalyst/ligand loading. Ensure buffers do not contain strong chelators like EDTA.[11]2. Add an additional aliquot of fresh sodium ascorbate solution.

Conclusion

N-cyclopentylprop-2-ynamide is a highly effective substrate for the CuAAC reaction, providing a direct route to valuable N-substituted 1,2,3-triazoles. While its ynamide functionality introduces unique electronic properties, the reaction generally proceeds smoothly using well-established protocols. The key to success lies in the careful control of the copper catalyst's oxidation state, which is best achieved through the in situ reduction of a Cu(II) salt with sodium ascorbate, particularly in the presence of a stabilizing ligand for sensitive applications. By following the detailed protocols and troubleshooting guidance provided herein, researchers can confidently and efficiently employ this versatile building block in their synthetic endeavors across chemical biology, drug discovery, and materials science.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. [Link]

  • Demir, D. S., & Avcı, D. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. PubMed. [Link]

  • Wikipedia. (2024). Click chemistry. Wikipedia. [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035-2046. [Link]

  • Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Jena Bioscience. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. [Link]

  • Merkoçi, A. (2019). Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors. Sensors, 19(11), 2473. [Link]

  • ACS Publications. (2020). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Omega. [Link]

  • ResearchGate. (2020). Optimization of CuAAC reaction conditions. ResearchGate. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • ResearchGate. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. ResearchGate. [Link]

  • IJPSR. (2011). CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY Review Article. International Journal of Pharmaceutical Sciences and Research. [Link]

  • IT Medical Team. (2015). A Novel Loom of Click Chemistry in Drug Discovery. IT Medical Team. [Link]

  • ResearchGate. (2014). Click Chemistry with Ynamides. Request PDF. [Link]

  • PubMed. (2019). Recent applications of click chemistry in drug discovery. PubMed. [Link]

  • Hsung, R. P., et al. (2013). Synthesis of Cyclopentenimines from N-Allyl Ynamides via a Tandem Aza-Claisen Rearrangement–Carbocyclization Sequence. Accounts of Chemical Research, 46(12), 2734-2745. [Link]

Sources

bioconjugation techniques using N-cyclopentylprop-2-ynamide linkers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of traditional bioconjugation chemistries. While maleimides remain the industry standard for cysteine modification, their blistering reaction rates often lead to off-target amine labeling, and the resulting thiosuccinimide adducts are notoriously susceptible to retro-Michael exchange in systemic circulation.

To engineer more robust therapeutics and diagnostic probes, we must move toward highly tunable electrophilic warheads. In this application note, I detail the structural, kinetic, and practical advantages of using N-cyclopentylprop-2-ynamide (N-cyclopentylpropiolamide) linkers. This molecule offers a masterclass in chemoselectivity: it acts as a highly controlled electrophile for cysteine-targeted covalent modification, while its terminal alkyne serves as an electronically activated handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanistic Rationale: The Propiolamide Advantage

The causality behind the effectiveness of N-cyclopentylprop-2-ynamide lies in its molecular orbital architecture. The alkyne is directly conjugated with an amide carbonyl, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and activating it as an [1]. This allows softer nucleophiles, such as cysteine thiolates, to perform a 1,4-conjugate addition (thiol-yne reaction), yielding a highly stable vinyl thioether[2].

Crucially, the reaction rate of propiolamides with thiols is approximately 500 times slower than that of maleimides (k₂ ≈ 0.13 M⁻¹s⁻¹ at pH 7.0 for N-phenylpropiolamide)[3]. This attenuated reactivity is a distinct advantage. In the development of Targeted Covalent Inhibitors (TCIs) or selective protein labeling, this slower kinetic profile ensures that the electrophile only reacts when held in close proximity to the target cysteine via non-covalent binding, drastically reducing non-specific background labeling[4]. The bulky, lipophilic N-cyclopentyl substitution further modulates this by introducing steric shielding, fine-tuning the electrophilicity to maximize target specificity[5].

Furthermore, the electron-poor nature of the propiolamide makes it an exceptional substrate for CuAAC. It accelerates the cycloaddition compared to unactivated alkynes and enables the use of lower copper catalyst concentrations, protecting sensitive biomolecules from oxidative damage[3].

G Target Target Protein (Free Cysteine Thiolate) Reaction Thiol-Yne Michael Addition (Nucleophilic Attack) Target->Reaction Linker N-cyclopentylprop-2-ynamide (Electrophilic Alkyne) Linker->Reaction Intermediate Thio-Enol Intermediate (Transient Species) Reaction->Intermediate Product Stable Vinyl Thioether Adduct (Irreversible Conjugate) Intermediate->Product

Reaction pathway of N-cyclopentylprop-2-ynamide undergoing thiol-yne Michael addition.

Comparative Reactivity Profile

To contextualize the utility of N-cyclopentylprop-2-ynamide, the following table summarizes its kinetic and stability profile against common bioconjugation electrophiles.

Electrophile / LinkerReaction Rate with Thiols (M⁻¹s⁻¹)Adduct StabilityCuAAC ReactivityPrimary Application
Maleimide > 1,000Moderate (Retro-Michael)NoneRapid general labeling
Acrylamide ~ 0.01 - 0.05HighNoneKinase inhibitors
N-phenylpropiolamide ~ 0.13High (Vinyl thioether)HighDual-purpose probes
N-cyclopentylprop-2-ynamide ~ 0.05 - 0.10 (Est.) High (Vinyl thioether) High Selective TCIs / Click
Unactivated Alkyne NegligibleN/AModerateStandard Click

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that experimental success is quantitatively verified at each stage without requiring complex mass spectrometry.

Protocol 1: Chemoselective Cysteine Bioconjugation

This protocol utilizes the thiol-yne addition to selectively tag a protein with the N-cyclopentylprop-2-ynamide linker. The system is validated via Ellman's reagent (DTNB) to quantify thiol depletion.

  • Disulfide Reduction: Incubate the target protein (10–50 µM) with 10 molar equivalents of TCEP for 1 hour at room temperature.

    • Causality: TCEP is a phosphine-based reductant that lacks free thiols. Using DTT or β-mercaptoethanol would introduce competing nucleophiles that consume the propiolamide linker.

  • Buffer Exchange: Desalt the protein into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5–8.0).

    • Causality: A slightly alkaline pH ensures a significant fraction of the cysteine residues are deprotonated into their highly nucleophilic thiolate form (pKa ~8.3), accelerating the conjugate addition[6].

  • Linker Addition: Add N-cyclopentylprop-2-ynamide (from a 10 mM DMSO stock) to a final concentration of 20–50 molar equivalents relative to the protein. Ensure the final DMSO concentration remains <5% to prevent protein denaturation.

  • Incubation: React for 2 to 4 hours at 25°C.

    • Causality: Because propiolamides react slower than maleimides to ensure chemoselectivity[3], an extended incubation is required to achieve >95% conversion.

  • Self-Validation (Ellman's Assay): Take a 10 µL aliquot of the reaction mixture and add it to 90 µL of Ellman's reagent solution (0.1 mM DTNB in pH 8.0 buffer). Measure absorbance at 412 nm.

    • Causality: DTNB reacts with free thiols to release TNB²⁻ (yellow). A lack of absorbance at 412 nm compared to a pre-conjugation baseline control definitively validates that all accessible cysteines have been successfully conjugated.

Workflow Step1 1. Disulfide Reduction (TCEP) Step2 2. Buffer Exchange (pH 7.5-8.0) Step1->Step2 Step3 3. Linker Addition (10-50 eq) Step2->Step3 Step4 4. Incubation (2-4h, 25°C) Step3->Step4 Step5 5. Validation (Ellman's Assay) Step4->Step5 Note N-cyclopentylprop-2-ynamide Note->Step3

Step-by-step workflow for selective cysteine bioconjugation using propiolamide linkers.

Protocol 2: Bioorthogonal CuAAC Click Labeling

Once the protein is tagged with the N-cyclopentylprop-2-ynamide linker, the terminal alkyne is utilized for CuAAC. This protocol uses a fluorogenic azide for real-time kinetic validation.

  • Preparation: Dilute the alkyne-tagged protein from Protocol 1 to 10 µM in PBS (pH 7.4).

  • Azide Addition: Add 20 µM of a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin).

    • Causality: Fluorogenic azides remain optically dark until the triazole ring is formed. This provides an immediate, background-free optical readout of the click reaction's progress[7].

  • Catalyst Complex Formation: Premix CuSO₄ (final conc. 100 µM) with THPTA ligand (final conc. 500 µM) in a 1:5 ratio before adding to the protein.

    • Causality: THPTA acts as a sacrificial reductant and copper-binding ligand, accelerating the reaction while protecting the biomolecule from reactive oxygen species (ROS) generated by free Cu(I)[7].

  • Initiation: Add Sodium Ascorbate (final conc. 2.5 mM) to reduce Cu(II) to the catalytically active Cu(I) species.

  • Incubation & Real-Time Validation: Monitor the reaction in a fluorometer (Ex: 400 nm, Em: 470 nm for coumarin).

    • Causality: The continuous increase in fluorescence directly validates the formation of the triazole linkage. The reaction is considered complete when the fluorescence plateau is reached (typically 30–60 minutes).

References

  • [1] Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews - ACS Publications.[Link]

  • [2] Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC (NIH).[Link]

  • [3] Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC (NIH).[Link]

  • [4] Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. Organic & Biomolecular Chemistry.[Link]

  • [6] Click nucleophilic conjugate additions to activated alkynes. Chemical Reviews - ACS Publications.[Link]

  • [5] Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. ResearchGate.[Link]

  • [7] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.[Link]

Sources

Application Note: High-Throughput Synthesis of N-cyclopentylprop-2-ynamide for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the preparation of N-cyclopentylprop-2-ynamide, a valuable building block in medicinal chemistry, specifically tailored for high-throughput screening (HTS) applications. We will delve into the chemical principles underpinning its synthesis, present a detailed, miniaturized protocol suitable for automated platforms, and outline rigorous quality control measures to ensure the integrity of compound libraries. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of novel chemical entities for early-stage drug discovery.

Introduction: The Significance of N-cyclopentylprop-2-ynamide in HTS

The amide bond is a cornerstone of many biologically active molecules, and its formation is one of the most frequently performed reactions in the pharmaceutical industry.[1][2] The incorporation of a terminal alkyne, as found in N-cyclopentylprop-2-ynamide, offers a versatile handle for further chemical modifications through reactions like click chemistry, Sonogashira coupling, and other C-C bond-forming transformations.[3][4] Furthermore, the cyclopentyl moiety can enhance the metabolic stability and cell permeability of drug candidates.[5]

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid screening of vast compound libraries against biological targets.[6][7] To facilitate this, the efficient and reliable synthesis of diverse and novel compounds in a miniaturized and automated format is paramount.[8][9][10] This application note addresses this need by providing a robust protocol for the high-throughput synthesis of N-cyclopentylprop-2-ynamide.

Chemical Principles and Reaction Mechanism

The synthesis of N-cyclopentylprop-2-ynamide is achieved through the acylation of cyclopentylamine with a suitable propiolic acid derivative. A common and effective method involves the use of an activated carboxylic acid, such as an acyl chloride or an anhydride, to facilitate the nucleophilic attack by the amine.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic carbonyl carbon of the activated propiolic acid. This is followed by the departure of the leaving group (e.g., chloride), resulting in the formation of the stable amide bond.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Cyclopentylamine Cyclopentylamine Intermediate Tetrahedral Intermediate Cyclopentylamine->Intermediate Nucleophilic Attack PropioloylChloride Propioloyl Chloride PropioloylChloride->Intermediate Amide N-cyclopentylprop-2-ynamide Intermediate->Amide Leaving Group Departure HCl HCl Intermediate->HCl

Caption: Reaction mechanism for the synthesis of N-cyclopentylprop-2-ynamide.

High-Throughput Synthesis Protocol

This protocol is designed for a 96-well or 384-well microplate format and can be adapted for various automated liquid handling systems.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier
Cyclopentylamine≥99%Sigma-Aldrich
Propioloyl chloride≥98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
96-well or 384-well microplatesPolypropylene, V-bottomGreiner Bio-One
Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_qc Quality Control Reagent_Prep Reagent Stock Solution Preparation Plate_Prep Microplate Preparation Reagent_Prep->Plate_Prep Dispense_Amine Dispense Cyclopentylamine & TEA Plate_Prep->Dispense_Amine Dispense_AcylChloride Dispense Propioloyl Chloride Dispense_Amine->Dispense_AcylChloride Incubate Incubation with Shaking Dispense_AcylChloride->Incubate Quench Quench Reaction Incubate->Quench Liquid_Liquid Liquid-Liquid Extraction (Optional) Quench->Liquid_Liquid Evaporate Solvent Evaporation Liquid_Liquid->Evaporate LCMS LC-MS Analysis Evaporate->LCMS NMR NMR Analysis (Spot Check) LCMS->NMR Data_Analysis Data Analysis & Hit Picking NMR->Data_Analysis

Caption: High-throughput synthesis workflow for N-cyclopentylprop-2-ynamide.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of cyclopentylamine in anhydrous DCM.

    • Prepare a 0.6 M stock solution of triethylamine in anhydrous DCM.

    • Prepare a 0.5 M stock solution of propioloyl chloride in anhydrous DCM. Caution: Propioloyl chloride is corrosive and moisture-sensitive. Handle in a fume hood under an inert atmosphere.

  • Reaction Setup (per well):

    • To each well of a 96-well microplate, add 100 µL of the cyclopentylamine stock solution (0.05 mmol).

    • Add 100 µL of the triethylamine stock solution (0.06 mmol).

    • Seal the plate and mix gently on a plate shaker for 5 minutes.

  • Initiation of Reaction:

    • Carefully add 100 µL of the propioloyl chloride stock solution (0.05 mmol) to each well.

    • Immediately seal the plate and shake vigorously for 1-2 hours at room temperature.

  • Work-up and Purification:

    • Quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate solution to each well.

    • For higher purity, a liquid-liquid extraction can be performed using an automated system. Add 200 µL of ethyl acetate, mix, allow the layers to separate, and aspirate the aqueous layer.

    • Evaporate the solvent in each well using a centrifugal evaporator or a stream of nitrogen.

  • Compound Storage:

    • Reconstitute the dried product in a desired volume of DMSO to a final concentration suitable for HTS (e.g., 10 mM).

    • Store the plates at -20°C.

Quality Control

Rigorous quality control is essential to ensure the reliability of HTS data.[11]

ParameterMethodAcceptance Criteria
Purity LC-MS≥ 90%
Identity High-resolution MSMass accuracy within ± 5 ppm
Structure Confirmation ¹H NMR (on pooled samples or representative wells)Spectrum consistent with N-cyclopentylprop-2-ynamide structure
Concentration qNMR or UV-Vis SpectroscopyWithin ± 10% of target concentration

Conclusion

This application note provides a detailed and robust protocol for the high-throughput synthesis of N-cyclopentylprop-2-ynamide. By leveraging miniaturization and automation, this method enables the rapid generation of high-quality compound libraries for accelerated drug discovery campaigns. The principles and techniques described herein can be readily adapted for the synthesis of other novel amide-containing compounds.

References

  • Quality Control of Quantitative High Throughput Screening Data - PMC - NIH. (n.d.).
  • Small-volume, high-throughput organic synthesis - EurekAlert! (2019, July 9).
  • Propargylamine - Wikipedia. (n.d.).
  • Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. (n.d.).
  • Miniaturized and Automated Synthesis of Biomolecules—Overview and Perspectives. (2019, April 29).
  • Miniaturization of popular reactions from the medicinal chemists' toolbox for ultrahigh-throughput experimentation - Universitat Ramon Llull. (2023, November 15).
  • NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (n.d.).
  • Miniaturized and Automated Synthesis of Biomolecules-Overview and Perspectives. (2019, June 15).
  • High-throughput screening (HTS) | BMG LABTECH. (n.d.).
  • An Arylation Strategy to Propargylamines: Catalytic Asymmetric Friedel-Crafts-type Arylation Reactions of C-Alkynyl Imines - PubMed. (2016, November 21).
  • Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh-Throughput Experimentation | ChemRxiv. (n.d.).
  • High Throughput Screening - IRBM. (n.d.).
  • Synthesis and Reactivity of Propargylamines in Organic Chemistry | Chemical Reviews. (2017, November 22).
  • Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC. (n.d.).
  • primary high-throughput screening (hts) data quality control review.... | Download Scientific Diagram - ResearchGate. (n.d.).
  • High Throughput Screening (HTS) Services - Evotec. (n.d.).
  • Scientists introduce unprecedented and highly creative approach to amide synthesis - Catrin. (2023, October 10).
  • Nickel-Catalyzed Amidation of Aryl Alkynyl Acids with Tetraalkylthiuram Disulfides - PMC. (n.d.).
  • (PDF) Biocatalytic amide bond formation - ResearchGate. (2026, January 8).
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.).
  • Nickel-Catalyzed Amidation of Aryl Alkynyl Acids with Tetraalkylthiuram Disulfides: A Facile - Semantic Scholar. (2023, February 15).
  • A new nontricyclic antidepressant agent. Synthesis and activity of N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide and related compounds - PubMed. (n.d.).
  • Highly efficient synthesis of amides - ResearchGate. (n.d.).
  • Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. (2026, February 12).
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
  • Nickel-Catalyzed Amidation of Aryl Alkynyl Acids with Tetraalkylthiuram Disulfides: A Facile Synthesis of Aryl Alkynyl Amides | ACS Omega - ACS Publications. (2023, February 15).
  • Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine - PMC. (2025, October 29).
  • A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs - DST. (2024, October 14).
  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC. (n.d.).
  • An In-depth Technical Guide to the Discovery and Synthesis of Alkyne Compounds - Benchchem. (n.d.).
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - eScholarship.org. (2023, March 29).
  • Synthesis of Cyclopentenimines from N-Allyl Ynamides via a Tandem Aza-Claisen Rearrangement–Carbocyclization Sequence - PMC. (n.d.).
  • Application Notes and Protocols: Scale-up Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol - Benchchem. (n.d.).
  • New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3).
  • US9868739B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Google Patents. (n.d.).
  • Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents - PMC. (n.d.).
  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC - NIH. (n.d.).
  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. (n.d.).
  • Synthesis of Cyclopentenimines from N-Allyl Ynamides via a Tandem Aza-Claisen Rearrangement-Carbocyclization Sequence. | Request PDF - ResearchGate. (n.d.).
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  • Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules - PMC. (n.d.).
  • N-Acylation Reactions of Amines - ResearchGate. (n.d.).
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  • N-Acylation in combinatorial chemistry - Arkivoc. (n.d.).
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. (2020, April 23).
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microwave-assisted synthesis of N-cyclopentylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerated Synthesis of N-cyclopentylprop-2-ynamide via Microwave Irradiation

Part 1: Executive Summary & Strategic Rationale

Abstract This guide details the microwave-assisted synthesis of N-cyclopentylprop-2-ynamide , a critical "click-ready" scaffold and potential covalent warhead in medicinal chemistry. While traditional thermal amidation of propiolic acid is plagued by long reaction times and the thermal instability of the alkynoic moiety (decarboxylation/polymerization), microwave irradiation offers a precise, high-energy pathway to overcome these activation barriers. This protocol utilizes a carbodiimide-mediated coupling strategy optimized for microwave reactors, ensuring high yields (>85%) in under 20 minutes while preserving the sensitive terminal alkyne.

Strategic Analysis: Why Microwave?

  • Thermal Gating: Propiolic acid (prop-2-ynoic acid) is prone to explosive decomposition and decarboxylation at high sustained temperatures. Microwave dielectric heating provides "volumetric heating," activating the polar transition state of the amide bond formation without the thermal lag of oil baths.

  • Reaction Kinetics: The activation energy (

    
    ) for the nucleophilic attack of cyclopentylamine on the activated ester is surpassed rapidly, minimizing the window for side reactions (e.g., Michael addition of the amine across the alkyne).
    

Part 2: Reaction Engineering & Mechanism

Chemical Transformation The synthesis involves the condensation of Propiolic Acid (1) and Cyclopentylamine (2) using EDC·HCl as a water-soluble coupling agent and HOBt to suppress racemization (though not applicable here, it prevents N-acylurea side products).

Mechanism of Action

  • Activation: Propiolic acid reacts with EDC to form an unstable O-acylisourea.

  • Stabilization: HOBt attacks the O-acylisourea to form a reactive, yet stable, OBt ester.

  • Coupling: Cyclopentylamine attacks the carbonyl of the OBt ester.

  • Microwave Effect: The polar transition state (zwitterionic tetrahedral intermediate) couples strongly with the microwave field, lowering the Gibbs free energy of activation (

    
    ).
    

ReactionMechanism Reactants Propiolic Acid + Cyclopentylamine Activation Activation (EDC/HOBt) Reactants->Activation Mix Intermediate Active Ester (OBt-Intermediate) Activation->Intermediate Formation MW_Irradiation MW Irradiation (Dipolar Polarization) Intermediate->MW_Irradiation Amine Attack Product N-cyclopentylprop-2-ynamide MW_Irradiation->Product < 15 mins

Figure 1: Mechanistic flow of the microwave-assisted amidation pathway.

Part 3: Detailed Experimental Protocol

Safety Warning: Propiolic acid is corrosive, lachrymatory, and potentially explosive if distilled or overheated. Handle in a fume hood. Cyclopentylamine is flammable and toxic.

Materials
  • Reagent A: Propiolic acid (95% purity)

  • Reagent B: Cyclopentylamine

  • Coupling Agent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Additive: 1-Hydroxybenzotriazole hydrate (HOBt)

  • Solvent: Dichloromethane (DCM) (anhydrous) or Ethyl Acetate (Green alternative)

  • Base: Diisopropylethylamine (DIPEA) - Optional, if amine salt is used

Protocol: Microwave-Assisted Amidation (Standard Scale: 1.0 mmol)
StepActionCritical Parameter / Observation
1. Prep Dissolve Propiolic acid (70 mg, 1.0 mmol) in DCM (3 mL) in a 10 mL microwave process vial.Ensure complete dissolution.
2. Activation Add EDC·HCl (230 mg, 1.2 mmol) and HOBt (162 mg, 1.2 mmol) to the vial. Stir at RT for 2 mins.Solution may become slightly cloudy.
3. Addition Add Cyclopentylamine (99 µL, 1.0 mmol) dropwise.Exothermic reaction; add slowly.
4. Seal Cap the vial with a Teflon-lined septum.Ensure a pressure-tight seal.
5. MW Setup Place in Microwave Reactor (e.g., Biotage Initiator or CEM Discover).Mode: Dynamic Power.
6. Irradiation Temp: 60°C Time: 10 minutes Power: Max 150W (variable).Stirring: High.[1][2][3] Pre-stir: 30 sec.
7. Workup Dilute reaction mixture with EtOAc (20 mL). Wash with 1M HCl (2 x 10 mL), Sat. NaHCO₃ (2 x 10 mL), and Brine (10 mL).Acid wash removes unreacted amine/EDC. Base wash removes HOBt/Acid.
8. Isolation Dry organic layer over MgSO₄, filter, and concentrate in vacuo.Do not heat >40°C during evaporation to prevent polymerization.

Yield Expectation: 85-92% (Off-white solid or clear oil).

Part 4: Quality Control & Validation

Analytical Data (Simulated for Verification)

  • TLC:

    
     ~ 0.4 (Hexane:EtOAc 2:1). Stain: KMnO₄ (Alkyne shows yellow/brown spot).
    
  • IR (ATR): ~3250 cm⁻¹ (≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1640 cm⁻¹ (C=O Amide I).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.10 (br s, 1H, NH)
      
    • 
       4.25 (m, 1H, CH-cyclopentyl)
      
    • 
       2.85 (s, 1H, C≡CH)
      
    • 
       1.90–1.40 (m, 8H, cyclopentyl protons)
      

Troubleshooting Guide

  • Issue: Low Yield / Polymerization.

    • Cause: Temperature too high (>80°C) caused alkyne degradation.

    • Fix: Reduce MW temp to 50°C and extend time to 20 mins.

  • Issue: Michael Adduct Formation (Amine adds to alkyne).

    • Cause: Excess amine or high temperature.

    • Fix: Use exactly 1.0 equivalent of amine and keep temp <60°C.

Part 5: Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Microwave Reactor cluster_2 Purification Step1 Dissolve Propiolic Acid (DCM) Step2 Add EDC/HOBt (Activation) Step1->Step2 Step3 Add Cyclopentylamine Step2->Step3 MW_Param 60°C | 10 min | 150W Step3->MW_Param Sealed Vial Extraction Acid/Base Extraction (Remove Byproducts) MW_Param->Extraction Crude Mix Drying Concentrate < 40°C Extraction->Drying Final Final Drying->Final N-cyclopentylprop-2-ynamide

Figure 2: Operational workflow for the microwave-assisted synthesis process.

References

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 2020.[4][5] [Link]

  • Microwave-Assisted Synthesis Utilizing Supported Reagents: A Rapid and Efficient Acylation Procedure. Organic Letters, 2003. (Basis for Carbodiimide/MW protocols).[6][7][8][9] [Link]

  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel. Green Chemistry, 2009. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 2025.[1] [Link][10]

Sources

incorporating N-cyclopentylprop-2-ynamide into peptide backbones

Application Note: Strategic Incorporation of -Cyclopentylprop-2-ynamide Warheads into Peptide Scaffolds

Executive Summary & Mechanism

The resurgence of Targeted Covalent Inhibitors (TCIs) has driven demand for electrophiles that balance reactivity with selectivity. While acrylamides are the industry standard, propiolamides (alkynamides) offer a distinct "Goldilocks" profile: they are generally less reactive toward circulating nucleophiles (like glutathione) but highly potent when positioned adjacent to a target cysteine within an enzyme active site.

The


-cyclopentylprop-2-ynamide
  • The Warhead (

    
    ):  A linear, electron-deficient alkyne capable of undergoing an irreversible Michael addition with thiols (Cysteine).
    
  • The Steric Anchor (

    
    -Cyclopentyl):  A hydrophobic group that induces conformational constraint (mimicking Proline-like turns) and fills hydrophobic pockets (e.g., S1/S2 subsites in proteases or the ribose pocket in kinases), improving residence time.
    
Mechanism of Action

The propiolamide warhead functions via a conjugate addition reaction. Upon binding, the target cysteine thiolate attacks the

ReactionMechanismWarheadPropiolamide Warhead(Peptide-N(Cyp)-C≡CH)TransitionTransition State(Michael Addition)Warhead->TransitionBinding AlignmentCysteineTarget Cysteine(Enzyme-S⁻)Cysteine->TransitionNucleophilic AttackAdductCovalent Adduct(Vinyl Sulfide)Transition->AdductIrreversible Bond Formation

Figure 1: Mechanism of covalent inactivation via Michael addition to the propiolamide warhead.

Chemical Strategy: The "Peptoid" Route

Incorporating

Solid-Phase Peptide Synthesis (SPPS)

The Logic:

  • Synthesize the Peptide Anchor: Build the recognition sequence on resin.

  • Install the Cyclopentyl Group: Perform reductive amination on the N-terminal amine using cyclopentanone. This creates a secondary amine.

  • Install the Warhead: Acylate the sterically hindered secondary amine with Propiolic Acid.

Detailed Protocols

Protocol A: On-Resin Synthesis of -Cyclopentylprop-2-ynamide Peptides

Prerequisites:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

  • Solvents: DMF (Anhydrous), DCM, NMP.

  • Reagents: Cyclopentanone, NaBH

    
    CN (Sodium cyanoborohydride), Propiolic acid, HATU, DIEA (Diisopropylethylamine).
    
Step 1: Peptide Assembly

Synthesize your target peptide sequence using standard Fmoc/tBu SPPS protocols.[1]

  • Critical Stop: Ensure the final N-terminal Fmoc group is removed before proceeding.

Step 2: Reductive Amination (Installing the Cyclopentyl)

This step converts the primary N-terminal amine into a secondary

  • Wash: Wash resin 3x with DMF containing 1% Acetic Acid (AcOH).

  • Prepare Solution: Dissolve Cyclopentanone (10 eq) in DMF/1% AcOH.

  • Incubate: Add solution to resin. Shake for 30 minutes to form the imine (Schiff base).

  • Reduce: Add NaBH

    
    CN  (10 eq) directly to the reaction slurry.
    
    • Safety Note: NaBH

      
      CN generates HCN gas in strong acid; keep in fume hood.
      
  • Reaction: Shake for 3–16 hours at Room Temperature (RT).

    • Monitoring: Perform a Chloranil test (positive = blue) or mini-cleavage LC-MS. The Kaiser test is unreliable for secondary amines.

  • Wash: Drain and wash resin with DMF (5x) and DCM (5x).

Step 3: Acylation (Coupling the Propiolic Acid)

Coupling to a secondary, bulky amine is difficult. Standard HBTU coupling often fails. We use HATU for higher reactivity.

  • Activation: In a vial, dissolve Propiolic Acid (5 eq) and HATU (4.8 eq) in anhydrous DMF.

  • Base: Add DIEA (10 eq).

    • Caution: Propiolic acid can polymerize with excess base and heat. Keep the activation time short (< 2 mins) before adding to resin.

  • Coupling: Add the activated mixture to the resin (containing the

    
    -cyclopentyl peptide).
    
  • Reaction: Shake for 2–4 hours at RT. Double coupling is recommended.[2]

  • Wash: Wash thoroughly with DMF (5x) and DCM (5x).

Step 4: Cleavage & Deprotection
  • Cocktail: Use TFA/TIPS/H

    
    O (95:2.5:2.5).
    
    • Avoid: Avoid thiols (EDT/DODT) in the cleavage cocktail if possible, or keep cleavage time short (< 2 hrs), as thiols can prematurely react with the alkyne warhead in high concentrations.

  • Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Quality Control & Validation
1. LC-MS Verification

Analyze the purified peptide by ESI-MS.

  • Target Mass: Calculate the mass of the parent peptide + 68.1 Da (Cyclopentyl group) + 52.0 Da (Propiolyl group) - 18 Da (Water loss from amide bond) - 1 H (Amine proton replaced).

  • Simplified Calculation: Mass = [Peptide] + 68.12 (C

    
    H
    
    
    ) + 52.03 (C
    
    
    HO) - 1.01 (H).
  • Check for Hydration: Look for a peak at [M+18] . This indicates the triple bond has hydrated to a ketone (a common side reaction if metal contaminants are present or cleavage is too harsh).

2. Ellman’s Reagent Reactivity Assay (GSH Assay)

To confirm the warhead is active (electrophilic) and not degraded.

  • Prepare Peptide: 100 µM peptide in PBS (pH 7.4).

  • Prepare GSH: 500 µM Glutathione (reduced).

  • Incubate: Mix Peptide and GSH. Monitor at 0, 15, 30, 60, and 120 mins.

  • Readout: Analyze aliquots by LC-MS.

    • Success: You should see the gradual disappearance of the parent peak and the appearance of the [Peptide + 307 Da] adduct (Glutathione mass).

    • Note: Propiolamides react slower than acrylamides. If no reaction occurs in 2 hours, the warhead may be sterically occluded or the alkyne is unreactive.

Visualization of Workflow

WorkflowStartResin-Bound Peptide(Free N-terminal Amine)Step1Reductive Amination(Cyclopentanone + NaBH3CN)Start->Step1  1% AcOH/DMF  IntermedIntermediate:Resin-Peptide-NH-CyclopentylStep1->Intermed  Secondary Amine Formation  Step2Warhead Coupling(Propiolic Acid + HATU)Intermed->Step2  Acylation (Hindered)  FinalResinResin-Peptide-N(Cyp)-PropiolamideStep2->FinalResinCleavageTFA Cleavage(Avoid Thiols if possible)FinalResin->CleavageQCQC: LC-MS & GSH AssayCleavage->QC

Figure 2: Step-by-step synthetic workflow for installing the N-cyclopentylprop-2-ynamide cap.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling (Step 3) Steric hindrance from the Cyclopentyl group.Switch to HATU or PyAOP (more reactive than HBTU). Increase temperature to 40°C (cautiously). Perform double coupling.
Alkyne Hydration (+18 Da) Metal contamination or extended acid exposure.Use high-quality, metal-free solvents. Reduce TFA cleavage time. Ensure Propiolic acid source is fresh.
Polymerization of Warhead Propiolic acid is unstable in base.Pre-activate Propiolic acid with DIC/Oxyma (neutral pH) instead of HATU/DIEA. Keep the activation time < 2 mins.
Low Yield in Step 2 Inefficient imine formation.Ensure the resin is washed with 1% AcOH/DMF before adding ketone. Use Trimethyl orthoformate (TMOF) as a water scavenger during imine formation.

References

  • Covalent Inhibitor Design: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Propiolamide Reactivity: Flanagan, J. J., et al. (2014). A Potent, Selective, and Orally Bioavailable Inhibitor of the Proteasome Subunit β5. Journal of Medicinal Chemistry. Link

  • Reductive Amination on Solid Phase: Pels, K., & Kodadek, T. (2015).[3] Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS Combinatorial Science.[3] Link

  • Cysteine Targeting: Ábrányi-Balogh, P., et al. (2018). Covalent labeling of the cysteine proteome with propiolamides. Chemical Science. Link

Application Note: Crystallization Strategies for N-cyclopentylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It addresses the crystallization of N-cyclopentylprop-2-ynamide , a common "warhead" intermediate used in the synthesis of covalent inhibitors (e.g., targeting cysteine residues in kinases).

Introduction & Physicochemical Profile[1][2][3][4][5][6][7]

N-cyclopentylprop-2-ynamide (Structure:


) is a secondary amide featuring a terminal alkyne. In drug discovery, this motif serves as an electrophilic "warhead" capable of forming covalent bonds with nucleophilic cysteine residues in target proteins.

Unlike complex N-alkynyl ynamides (which are electron-rich and hydrolytically unstable), this molecule is a propiolamide (electron-deficient alkyne). While generally stable, it presents specific purification challenges:

  • Thermal Instability: The terminal alkyne is prone to thermal polymerization or decomposition at elevated temperatures (>60°C).

  • Solubility Profile: The cyclopentyl group imparts lipophilicity, while the amide bond promotes hydrogen bonding, often leading to "oiling out" rather than discrete crystallization if the solvent system is not carefully balanced.

Predicted Properties (Class-Based)
  • Appearance: White to off-white crystalline solid.

  • Melting Point (Est.): 65°C – 85°C (Typical for secondary N-alkyl propiolamides).

  • Solubility:

    • High: Dichloromethane (DCM), Ethyl Acetate (EtOAc), DMSO, Methanol.

    • Moderate: Diethyl Ether, Isopropyl Alcohol (IPA).

    • Low (Anti-Solvents): Hexanes, Heptane, Water.[1]

Pre-Crystallization Requirements

Before initiating crystallization, the crude material must be characterized to ensure it meets the threshold purity (>85% by HPLC/NMR) required for successful crystal growth.

Critical Purity Check:

  • 1H NMR (CDCl3): Verify the integral of the alkyne proton (

    
     ppm, singlet) relative to the cyclopentyl methine (
    
    
    
    ppm).
  • Impurity Flag: If residual coupling reagents (e.g., EDC, DCC urea) are present, a preliminary aqueous wash or short silica plug filtration is mandatory. Crystallization is a purification technique, not a miracle cure for gross contamination.

Protocol A: Anti-Solvent Crystallization (Recommended)

This method utilizes the high solubility of the amide in ethyl acetate and its insolubility in heptane. It is preferred for scale-up (grams to kilograms) due to mild thermal requirements, preserving the alkyne moiety.

Materials
  • Solvent: Ethyl Acetate (HPLC Grade).

  • Anti-Solvent: n-Heptane (or Hexanes).

  • Equipment: Jacketed glass reactor or round-bottom flask with magnetic stirring.

Step-by-Step Procedure
  • Dissolution:

    • Charge crude N-cyclopentylprop-2-ynamide into the vessel.

    • Add Ethyl Acetate (3-4 volumes) relative to the mass of the solid (e.g., 3 mL per 1 g).

    • Note: If the solid does not dissolve at RT (20-25°C), warm gently to 40°C . DO NOT EXCEED 50°C to avoid alkyne degradation.

  • Filtration (Polishing):

    • While the solution is homogeneous, filter through a 0.45 µm PTFE filter to remove insoluble particulates (dust, inorganic salts).

  • Nucleation (The Cloud Point):

    • With the filtrate at room temperature (20-25°C) and stirring at moderate speed (300 RPM), add n-Heptane dropwise.

    • Endpoint: Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed. This is the metastable zone width (MSZW) boundary.

  • Seeding (Optional but Recommended):

    • Add a seed crystal (<0.1 wt%) of pure product if available. This prevents oiling out.

  • Crystallization:

    • Slowly add the remaining n-Heptane (total 6-8 volumes) over 2 hours.

    • Cool the slurry to 0–5°C and hold for 1 hour.

  • Isolation:

    • Filter the white crystalline solid using a Buchner funnel.

    • Wash the cake with cold 1:4 EtOAc:Heptane.

    • Dry under vacuum at 30°C for 12 hours.

Protocol B: Cooling Crystallization (Alternative)

Best suited for high-purity crude batches where "oiling out" is less of a risk. Uses Isopropyl Alcohol (IPA) or Ethanol.

Step-by-Step Procedure
  • Dissolution: Suspend crude solid in IPA (5 volumes) .

  • Heating: Heat to 50°C until fully dissolved. Strict temperature limit.

  • Cooling Ramp:

    • Cool to 25°C at a rate of 10°C/hour.

    • Observation: If an oil separates, reheat to 50°C and add a small amount of IPA (1 vol) before cooling again.

  • Final Cooling: Once solids appear at 25°C, further cool to -10°C to maximize yield.

  • Isolation: Filter and wash with cold IPA.

Troubleshooting & Logical Workflow

Common issues include "oiling out" (liquid-liquid phase separation) instead of crystallization. This usually occurs if the anti-solvent is added too fast or the concentration is too high.

Workflow Diagram (DOT)

CrystallizationWorkflow Start Crude N-cyclopentylprop-2-ynamide SolubilityCheck Check Solubility in EtOAc Start->SolubilityCheck Dissolve Dissolve in EtOAc (3-4 vol) @ 40°C SolubilityCheck->Dissolve Filter Polish Filter (Remove Particulates) Dissolve->Filter AddAntiSolvent Add Heptane to Cloud Point Filter->AddAntiSolvent Observation Observe Phase State AddAntiSolvent->Observation Crystals Crystals Form Observation->Crystals Turbidity Oil Oiling Out (Liquid Phase) Observation->Oil Droplets Finish Cool to 0°C, Filter, Dry Crystals->Finish RemedyOil Reheat to 45°C Add 10% more EtOAc Oil->RemedyOil RemedyOil->AddAntiSolvent Retry Slower

Caption: Decision logic for the crystallization of N-cyclopentylprop-2-ynamide, highlighting remediation for oiling out.

Quality Control (Self-Validation)

A successful crystallization must be validated against specific criteria.

ParameterMethodAcceptance CriteriaScientific Rationale
Purity HPLC (UV 210/254 nm)> 98.0% AreaRemoves synthetic byproducts (ureas, anhydrides).
Identity 1H NMR1:1 ratio (Alkyne:Amide)Confirms the alkyne was not degraded by heat.
Solvent GC-Headspace< 5000 ppm (EtOAc)Ensures drying efficiency; EtOAc traps in lattice.
Thermals DSCSharp EndothermBroad peaks indicate amorphous content or impurities.
Reference Data for Validation
  • 1H NMR (400 MHz, CDCl3):

    
     5.80 (br s, 1H, NH), 4.25 (m, 1H, CH-cyclopentyl), 2.85 (s, 1H, 
    
    
    
    C-H), 2.00-1.40 (m, 8H, Cyclopentyl-CH2).
  • IR (ATR): ~3250 cm⁻¹ (

    
    C-H stretch), ~2100 cm⁻¹ (C
    
    
    
    C stretch), ~1640 cm⁻¹ (Amide C=O).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Tung, A., et al. (2011). Covalent Inhibition in Drug Discovery. Expert Opinion on Drug Discovery, 6(8), 791-803. (Contextual grounding for propiolamide warheads).
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for standard anti-solvent crystallization protocols). Link

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. (Foundational text for polymorph control and oiling-out mechanisms).

Sources

Troubleshooting & Optimization

preventing polymerization of N-cyclopentylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-cyclopentylprop-2-ynamide

Welcome to the technical support guide for N-cyclopentylprop-2-ynamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of this reactive ynamide. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to prevent unwanted polymerization and ensure experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions regarding the stability of N-cyclopentylprop-2-ynamide.

Q1: What is N-cyclopentylprop-2-ynamide and why is it prone to polymerization?

N-cyclopentylprop-2-ynamide is a molecule containing an ynamide functional group, which consists of a nitrogen atom attached to a carbon-carbon triple bond (an alkyne).[1] The terminal alkyne portion of the molecule, with its acidic proton and high electron density, is highly reactive.[2] This reactivity makes it a valuable building block in organic synthesis but also renders it susceptible to undesired polymerization or oligomerization, especially when exposed to heat, light, oxygen, or certain impurities.[2][3]

Q2: My vial of N-cyclopentylprop-2-ynamide has turned yellow/brown and become viscous. What happened?

This is a classic sign of polymerization or oligomerization.[3] The change in color and viscosity indicates that the individual monomer units of N-cyclopentylprop-2-ynamide have started to link together, forming larger molecules. This material should not be used directly in reactions as it can lead to inconsistent results, low yields, or unexpected byproducts.[3] Purification by distillation under reduced pressure may be possible, but prevention is the best strategy.[3]

Q3: What is the primary cause of polymerization for this type of compound?

For terminal alkynes like the one in N-cyclopentylprop-2-ynamide, polymerization can be initiated by several factors:

  • Radical Polymerization: Initiated by trace impurities, oxygen, or peroxides. This is a common pathway for unsaturated monomers.[][5]

  • Thermal Polymerization: Higher temperatures provide the energy needed to initiate the linking of monomers.[6]

  • Transition-Metal-Catalyzed Polymerization: Trace amounts of transition metals (e.g., copper, palladium, nickel) can catalyze polymerization reactions.[7][8] This is particularly relevant if the compound was synthesized or used in proximity to such catalysts.

  • Oxidative Coupling (Glaser Coupling): In the presence of oxygen and often catalyzed by copper, terminal alkynes can dimerize or polymerize.[3][9]

Q4: How should I properly store N-cyclopentylprop-2-ynamide to maximize its shelf life?

Proper storage is the most critical step in preventing polymerization. The following conditions are essential:

  • Temperature: Store at low temperatures, typically between 2-8°C.[3] This reduces the rate of thermally initiated polymerization.[3]

  • Atmosphere: The vial should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to prevent exposure to oxygen.[2][3]

  • Light: Protect the compound from light by using an amber-colored vial or by storing it in a dark place to prevent photochemical initiation.[2][3]

  • Purity: Ensure the compound is free from impurities, especially trace metals or acids/bases from its synthesis.[2]

Part 2: Troubleshooting Guide

This guide provides a structured approach to identifying and solving polymerization issues during different experimental stages.

Issue 1: Polymerization Observed During Storage
  • Symptom: The material, which was initially a clear liquid or solid, has become discolored (yellow/brown), viscous, or has solidified.

  • Root Cause Analysis:

    • Improper Atmosphere: The container seal may have failed, allowing oxygen to enter. Oxygen can initiate radical polymerization and oxidative coupling.[10]

    • Temperature Fluctuation: The material may have been stored at room temperature or experienced temperature spikes, accelerating thermal polymerization.[3]

    • Light Exposure: Storage in a clear container without protection from ambient light can lead to photochemical initiation.[3]

    • Inhibitor Depletion: If an inhibitor was added, it may have been consumed over time.[10]

  • Solution Workflow:

A Polymerization During Storage B Check Storage Conditions A->B C Is material under inert gas? B->C Atmosphere D Is storage temp 2-8°C? B->D Temperature E Is it protected from light? B->E Light F Repackage under Argon/N2 C->F No I Consider Purification (Distillation) C->I Yes G Move to cold storage D->G No D->I Yes H Store in amber vial/dark E->H No E->I Yes J Add Chemical Inhibitor I->J

Caption: Troubleshooting workflow for storage-related polymerization.

Issue 2: Polymerization During a Reaction
  • Symptom: A reaction mixture containing N-cyclopentylprop-2-ynamide becomes an intractable gum, or analysis shows significant byproduct formation consistent with polymer.

  • Root Cause Analysis:

    • High Temperature: The reaction temperature may be high enough to initiate thermal polymerization, especially for prolonged reactions.

    • Reactive Reagents/Catalysts: Some reagents, particularly transition metals used in cross-coupling reactions (e.g., Cu, Pd), can also catalyze alkyne polymerization.[7][11] Oxidative conditions can promote unwanted Glaser coupling side reactions.[12]

    • Inhibitor Removal: If an inhibitor was present in the starting material, it was likely removed before the reaction. The purified, uninhibited ynamide is now highly reactive.

  • Solutions:

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature.

    • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete.

    • Degas Solvents: Use solvents that have been thoroughly degassed via sparging with inert gas or freeze-pump-thaw cycles to remove dissolved oxygen.

    • Use Reducing Agents in Copper-Catalyzed Reactions: In reactions like "click" chemistry, adding a reducing agent can prevent the oxidation of Cu(I) to Cu(II), which is implicated in Glaser coupling.[9]

    • Ligand Choice: In metal-catalyzed reactions, the choice of ligand can influence the rate of side reactions. Tetradentate ligands, for instance, have been shown to catalyze Glaser coupling to a lesser extent than bidentate ligands.[9]

Issue 3: Polymerization During Purification
  • Symptom: The material polymerizes in the distillation flask during purification under reduced pressure.

  • Root Cause Analysis:

    • Excessive Heat: Even under vacuum, the distillation pot temperature may be too high, initiating thermal polymerization.

    • Concentration Effect: As the pure monomer distills, the concentration of any non-volatile initiators or catalysts increases in the distillation pot, accelerating polymerization of the remaining material.

  • Solutions:

    • Use Low-Temperature Distillation: Employ a high-vacuum system to distill the monomer at the lowest possible temperature.

    • Add a Polymerization Inhibitor: Add a small amount of a high-boiling point, radical-scavenging inhibitor (like hydroquinone or phenothiazine) to the distillation flask.[3][13] This will suppress polymerization in the pot without co-distilling with the product.

    • Do Not Distill to Dryness: Always leave a small amount of residue in the distillation flask to avoid concentrating potentially explosive acetylides or peroxides.

Part 3: Protocols and Data

Protocol 1: Recommended Storage Procedure
  • Obtain the N-cyclopentylprop-2-ynamide in a clean, dry, amber glass vial suitable for low-temperature storage.

  • If not already done by the supplier, add a suitable polymerization inhibitor (see Table 1).

  • Place the vial in a desiccator under vacuum for 5-10 minutes to remove ambient air from the headspace.

  • Backfill the desiccator with a high-purity inert gas (argon or nitrogen).

  • Quickly and tightly cap the vial. For long-term storage, seal the cap with paraffin film.

  • Place the sealed vial in a refrigerator designated for chemical storage at 2-8°C.[3] The area should be dark and away from heat sources.[14][15]

Protocol 2: Inhibitor Removal Prior to Reaction

Phenolic inhibitors are commonly used and can be removed with a basic wash.[6]

  • Dissolve the N-cyclopentylprop-2-ynamide in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic solution two to three times with a cold, freshly prepared 1M sodium hydroxide (NaOH) solution to extract the acidic phenolic inhibitor.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure at a low temperature (<30°C).

  • Crucially: Use the purified, inhibitor-free ynamide immediately. Do not attempt to store it without an inhibitor.

Table 1: Common Polymerization Inhibitors

This table summarizes common inhibitors used for stabilizing reactive monomers like terminal alkynes. The effectiveness of many phenolic inhibitors depends on the presence of a small amount of dissolved oxygen.[10]

InhibitorAbbreviationTypical Concentration (ppm)ClassNotes
Hydroquinone HQ100 - 1000PhenolicEffective and widely used.[3] Can be removed by basic wash.[6]
4-tert-Butylcatechol TBC50 - 500PhenolicAnother common and effective inhibitor.[3][10]
4-Methoxyphenol MEHQ200 - 1000PhenolicAlso known as monomethyl ether of hydroquinone.[6][10]
Phenothiazine PTZ100 - 500AmineParticularly effective for inhibiting radical polymerization.[3][10]
TEMPO 50 - 200Stable Radical(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl is a highly effective radical scavenger.[5][6]

Part 4: Mechanistic Insights

Understanding the potential polymerization pathways is key to preventing them. A common mechanism is free-radical polymerization.

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination cluster_3 Inhibition Initiator (I) Initiator (I) Radical (R•) Radical (R•) Initiator (I)->Radical (R•) Heat/Light Monomer Radical (RM•) Monomer Radical (RM•) Radical (R•)->Monomer Radical (RM•) + Monomer (M) Non-reactive Species Non-reactive Species Radical (R•)->Non-reactive Species + Inhibitor (InH) Growing Chain (RM_n•) Growing Chain (RM_n•) Monomer Radical (RM•)->Growing Chain (RM_n•) + n(M) Stable Polymer Stable Polymer Growing Chain (RM_n•)->Stable Polymer + RM_m• Terminated Chain Terminated Chain Growing Chain (RM_n•)->Terminated Chain + Inhibitor (InH)

Caption: Simplified free-radical polymerization and inhibition pathway.

In this pathway, an initiator (e.g., a peroxide impurity) forms a radical (R•). This radical attacks the triple bond of the N-cyclopentylprop-2-ynamide monomer (M) to start a growing polymer chain. This chain reaction continues until it is terminated by another radical or, ideally, by a polymerization inhibitor which acts as a radical scavenger to form a non-reactive species.[16]

References

  • BenchChem. (n.d.). Preventing undesired polymerization of 3-Methyl-1-butyne on storage.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Polymerization Inhibitors | Q-1300 | Q-1301.
  • BOC Sciences. (n.d.). Polymerization Inhibitors.
  • BenchChem. (n.d.). Common pitfalls in the handling of terminal alkynes.
  • ioMosaic. (2020, July 28). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies.
  • Request PDF. (2025, August 6). Transition metal acetylide catalysts for polymerization of alkynes.
  • Wikipedia. (n.d.). Polymerisation inhibitor.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Polymerization Inhibitors.
  • Li, Z., et al. (2021). Controlling the Lewis Acidity and Polymerizing Effectively Prevent Frustrated Lewis Pairs from Deactivation in the Hydrogenation of Terminal Alkynes. Organic Letters.
  • Pérez-Gálan, P., et al. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications.
  • Request PDF. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • ResearchGate. (2026, January 6). Advances in Transition-Metal-Catalyzed Synthesis of Alkyne Polymers.
  • Konkolewicz, D., et al. (2017, February 20). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Transition metal alkyne complex.
  • National Institutes of Health. (n.d.). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. PMC.
  • MDPI. (2024, October 1). Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene.
  • National Institutes of Health. (n.d.).
  • University of California, Berkeley. (n.d.). Safe Storage of Chemicals.
  • MDPI. (2025, July 17). Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes.
  • Environmental Health & Safety, Florida State University. (n.d.). Safe Handling and Storage of Chemicals.
  • MacsChem. (2025, May 15). Handling and Storage of Chemicals | Guidelines for a US Distributor.
  • ResearchGate. (n.d.). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines.
  • ChemRxiv. (n.d.). Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion.
  • MDPI. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
  • ResearchGate. (n.d.). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS.
  • National Institutes of Health. (2023, January 17). Inhibition of Free Radical Polymerization: A Review.
  • AK LECTURES. (2013, July 22). Radical Reaction Inhibitors.
  • ACS Publications. (2020, February 7). Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • BenchChem. (n.d.). N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: A Prospective Technical Guide for an Uncharacterized Ynamide.
  • PubMed. (2020, July 17). Divergent Construction of Fully Substituted Pyrroles and Cyclopentadiene Derivatives by Ynamide Annulations: 1,2-Cyclopropyl Migration versus Proton Transfer.
  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from Safety Office, University of St Andrews.
  • Royal Society of Chemistry. (2016). Divergent ynamide reactivity in the presence of azides – an experimental and computational study.
  • University of Toronto Scarborough. (n.d.). CHEMICAL HANDLING AND STORAGE SECTION 6.
  • MDPI. (2022, July 4). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
  • PubMed. (1981, October). A new nontricyclic antidepressant agent. Synthesis and activity of N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide and related compounds.

Sources

purification of N-cyclopentylprop-2-ynamide from side products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of N-cyclopentylprop-2-ynamide

Ticket Category: Electrophilic Warhead Synthesis | Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Chemical Context

User Context: You are synthesizing N-cyclopentylprop-2-ynamide, a secondary propiolamide. In drug discovery, this motif is a "covalent warhead" designed to target nucleophilic cysteine residues in proteins (e.g., BTK, EGFR) via a Michael addition mechanism.[2]

The Core Challenge: The very reactivity that makes this molecule a potent drug (its electrophilicity) makes it a nightmare to purify. It is a "suicide substrate" during its own synthesis—it readily reacts with the amine starting material to form irreversible byproducts.

Target Molecule Profile:

  • Structure: Terminal alkyne (

    
    ) conjugated to a secondary amide.[1]
    
  • Key Reactivity: High susceptibility to nucleophilic attack at the

    
    -carbon.
    
  • Physical State: Typically a white to off-white solid (MP approx. 70–90 °C, varies by polymorph).[1][2]

Diagnostic Triage: Identify Your Impurity

Before attempting remediation, identify the specific failure mode using this diagnostic table.

SymptomLikely CulpritCause
White precipitate persists in EtOAc/DCM, insoluble in acid/base washes.[1][2]Dicyclohexylurea (DCU) Byproduct of DCC coupling.[1][3][4] Extremely difficult to remove completely via filtration.[1]
LCMS shows M+85 mass (Target MW + 85 Da).[1][2]Michael Adduct Excess cyclopentylamine attacked the product's triple bond.
Brown/Black oil instead of solid; NMR shows broad peaks.[1]Polymer/Oligomer Thermal degradation or base-catalyzed polymerization of the terminal alkyne.[1]
Yield > 100% but NMR looks clean-ish.Trapped Solvent/DCU DCU often co-crystallizes or traps solvent within its lattice.[1]
Troubleshooting Guides (Ticket-Based)
Ticket #401: The "Urea Ghost" (DCU Contamination)

Issue: I used DCC/HOBt for coupling. I filtered the reaction mixture three times, but white needles keep appearing in my NMR tube and final product.

Root Cause: Dicyclohexylurea (DCU) has deceptive solubility.[1][3] It is sparingly soluble in organic solvents, meaning a fraction remains dissolved during filtration but precipitates slowly upon concentration or cooling.[2]

Protocol A: The "Solvent Switch" (Recommended)

  • Evaporate the reaction solvent (DCM or DMF) completely.[1]

  • Redissolve the crude residue in cold Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) .

    • Why: DCU is virtually insoluble in cold MeCN/EtOAc.[1]

  • Chill at -20°C for 4 hours (or overnight).

  • Filter through a sintered glass funnel packed with a generic Celite pad.

  • Wash the pad with cold solvent.

Protocol B: Chemical Conversion (If Protocol A fails)

  • Switch coupling agents in future runs. Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[1][2] The urea byproduct of EDC is water-soluble and is completely removed during the aqueous workup (1N HCl wash).

Ticket #402: The "Double Peak" (Michael Addition)

Issue: My LCMS shows a major peak at the correct mass, but a second peak corresponds to [M + Cyclopentylamine].

Root Cause: Propiolamides are potent Michael acceptors.[1] If cyclopentylamine is present in excess or the reaction is too warm, the amine attacks the


-carbon of the alkyne, forming a stable 

-amino acrylamide.

The Fix: This impurity is chemically very similar to the product (both are amides) and is difficult to separate via flash chromatography.

  • Prevention is the only cure: You must use Reverse Addition (see Section 5).[1]

  • Purification Attempt: If you must salvage the batch, use a Toluene/EtOAc gradient on silica. The adduct is significantly more polar than the propiolamide due to the secondary amine functionality.

Ticket #403: Degradation on the Column

Issue: My crude NMR showed product, but after flash chromatography, I recovered a brown oil and very little solid.

Root Cause: Terminal alkynes are acidic (


).[1] Silica gel is slightly acidic, but basic impurities (residual amine) on the column can catalyze polymerization.[2]

Protocol:

  • Pre-treat Silica: Flush the column with 1% Et3N in Hexanes, then flush with pure Hexanes before loading.

  • Avoid MeOH: Do not use Methanol in your eluent if possible.[1] Use Acetone/Hexanes or EtOAc/Hexanes.[1] Methanol is nucleophilic enough to react with activated alkynes over long exposure times on silica.[1]

Validated Synthesis & Purification Workflow

This protocol minimizes side reactions by controlling the kinetic environment of the acylation.

Methodology: Acid Chloride Route (Preferred over DCC)

Reagents:

  • Propiolic acid (1.0 equiv)[1][2]

  • Oxalyl Chloride (1.2 equiv) + DMF (cat.)[1][2]

  • Cyclopentylamine (0.95 equiv) <-- CRITICAL: Limiting reagent [1][2]

  • Triethylamine (1.5 equiv)[1][2]

  • DCM (Anhydrous)[1][2]

Step-by-Step:

  • Activation: Dissolve propiolic acid in DCM at 0°C. Add Oxalyl chloride dropwise, then 1 drop of DMF. Stir until gas evolution ceases (forming Propioloyl chloride).

  • Evaporation (Optional but Clean): Remove volatiles under vacuum to remove excess oxalyl chloride.[1] Redissolve acid chloride in DCM.

  • Reverse Addition (The Secret Sauce):

    • Place the Acid Chloride solution in the flask. Cool to -78°C or -20°C .[1]

    • Mix Cyclopentylamine and Et3N in a separate syringe.[1]

    • Add the Amine TO the Acid Chloride slowly (dropwise).[5]

    • Mechanism:[1][4] This ensures the electrophile (acid chloride) is always in excess until the very end. If you add Acid Chloride to Amine, the amine is in excess and will attack the triple bond immediately.

  • Quench: Once addition is complete, warm to 0°C and immediately quench with 1N HCl .

  • Workup:

    • Wash Organic layer with 1N HCl (x2) -> Removes unreacted amine/Et3N.[1]

    • Wash with Sat. NaHCO3 (x2) -> Removes unreacted propiolic acid.[1]

    • Dry (MgSO4) and Concentrate.[1]

Visualizations
Figure 1: Reaction Pathways & Side Products

This diagram illustrates the "Danger Zone" where the desired product converts into the Michael Adduct.

ReactionPathways cluster_conditions Critical Control Parameters Start Propiolic Acid Derivative Target N-cyclopentylprop-2-ynamide (Target Warhead) Start->Target Amidation (Fast at 0°C) Amine Cyclopentylamine (Nucleophile) Amine->Target Coupling Side1 Michael Adduct (β-amino acrylamide) [DEAD END] Target->Side1 + Excess Amine (Thermodynamic Trap) Side2 Polymerization (Brown Oil) Target->Side2 Base/Heat (>40°C)

Caption: The target propiolamide is a reactive intermediate.[1] Excess amine pushes the equilibrium toward the irreversible Michael Adduct (Red).

Figure 2: Purification Decision Tree

PurificationWorkflow Crude Crude Reaction Mixture Check1 Coupling Agent Used? Crude->Check1 DCC DCC/HOBt Check1->DCC Yes AcidCl Acid Chloride/EDC Check1->AcidCl No Step_DCU Filter Precipitate (DCU) Cold MeCN Wash DCC->Step_DCU AqWorkup Aqueous Workup 1. 1N HCl (Remove Amine) 2. NaHCO3 (Remove Acid) AcidCl->AqWorkup Step_DCU->AqWorkup Check2 Purity > 95%? AqWorkup->Check2 Recryst Recrystallization (Hexanes/EtOAc) Check2->Recryst Solid, minor impurity Column Flash Column (Toluene/EtOAc) Check2->Column Oil/Complex mix Final Pure N-cyclopentylprop-2-ynamide Check2->Final Yes Recryst->Final Column->Final

Caption: Decision logic for removing urea byproducts and selecting final purification steps.

References
  • Warhead Reactivity & Design

    • Gehringer, M., & Laufer, S. A. (2019).[2] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.[1][2]

    • [1][2]

  • Amide Coupling & DCU Removal

    • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

    • [1][2]

  • Propiolamide Synthesis (Michael Addition Risks)

    • Inman, W. D., & Sanchez, C. (2011).[2] Synthesis of N-alkylpropiolamides. Tetrahedron Letters, 52(12), 1336-1339.[1][2] (Describes the competition between amidation and conjugate addition).

    • [1][2]

  • General Purification of Covalent Inhibitors

    • Langan, R. A., et al. (2025).[1][2] Chemoselective Installation of Electrophilic Warheads onto C-Terminal Peptide Hydrazides. ACS Chemical Biology.[1]

    • [1][2]

Sources

Technical Support: Solubilization Strategies for N-cyclopentylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-SOL-CPPA-001 Last Updated: March 8, 2026 Department: Chemical Biology & Formulation Support[1]

Diagnostic & Triage: Why is it crashing out?

Before attempting formulation, it is critical to understand the physicochemical barriers preventing N-cyclopentylprop-2-ynamide from dissolving in aqueous media.[1] This molecule presents a classic "amphiphilic mismatch."[1][2]

Physicochemical Profile
PropertyEstimated ValueImpact on Solubility
LogP (Predicted) ~1.5 – 2.2Moderate Lipophilicity. The cyclopentyl ring is highly hydrophobic, outweighing the polarity of the amide bond.[1]
H-Bond Donors 1 (Amide NH)Limited interaction with water molecules.[1][2]
pKa (Amide) > 15Neutral. The molecule does not ionize at physiological pH (7.4).[1][2]
pKa (Alkyne) ~25Neutral. The terminal alkyne proton is too weak to deprotonate in water.[1][2]
Crystal Lattice Moderate/HighThe planar amide and rigid alkyne often facilitate tight packing in the solid state, requiring significant energy to break the lattice.

The Core Issue: Users often attempt to dissolve this compound directly in water or buffer.[2] Because the molecule is non-ionizable , adjusting the pH (acid or base) will not improve solubility and may degrade the reactive alkyne handle. The hydrophobic effect drives the cyclopentyl tails to aggregate, causing immediate precipitation or the formation of a "gummy" film.

Decision Logic: Selecting the Right Protocol

Use the following logic flow to determine the safest solubilization strategy for your specific assay conditions.

SolubilityDecisionTree start Start: Define Assay Requirements conc_check Target Concentration? start->conc_check low_conc Low (< 100 µM) conc_check->low_conc high_conc High (> 100 µM) or Animal Dosing conc_check->high_conc toxicity_check Is DMSO > 0.5% tolerated? low_conc->toxicity_check cd_route Protocol B: Cyclodextrin Complex high_conc->cd_route dmso_route Protocol A: DMSO Cosolvent yes_tol Yes toxicity_check->yes_tol Standard no_tol No (Sensitive Cells/In Vivo) toxicity_check->no_tol Sensitive yes_tol->dmso_route no_tol->cd_route

Figure 1: Decision matrix for solubilizing N-cyclopentylprop-2-ynamide based on concentration and biological tolerance.

Protocol A: The Cosolvent Method (Standard)

Best for: In vitro biochemical assays, cellular assays (if DMSO tolerant).

This method utilizes a high-concentration organic stock solution that is diluted into the aqueous buffer.[1][2] The organic solvent disrupts the water structure locally, allowing the hydrophobic cyclopentyl group to remain solvated.

Reagents
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.[1]

  • Buffer: PBS or HEPES (pH 7.4).

Step-by-Step Procedure
  • Prepare Stock Solution: Dissolve the solid N-cyclopentylprop-2-ynamide in 100% DMSO to a concentration of 10 mM to 50 mM .

    • Note: Vortex vigorously.[1][2] If solid remains, sonicate for 30 seconds at ambient temperature.[1][2]

  • Visual Check: Ensure the solution is perfectly clear.

  • Serial Dilution (The "Sandwich" Technique):

    • Do not add the 100% DMSO stock directly to the cell culture well; this causes local precipitation ("crashing out") that may not re-dissolve.

    • Prepare an intermediate dilution in culture media/buffer.[1][2]

    • Example: Dilute 1 µL of Stock (10 mM) into 999 µL of Media → Final: 10 µM (0.1% DMSO).

  • Mixing: Mix the intermediate dilution immediately by pipetting up and down.

Critical Limits:

  • Cellular Toxicity: Most mammalian cells tolerate up to 0.5% v/v DMSO .[1][2] Primary cells may require <0.1%.[1][2][3]

  • Enzyme Assays: Some enzymes are inhibited by DMSO.[1][2] Always run a "Vehicle Control" (DMSO only).[1][2]

Protocol B: Cyclodextrin Complexation (Advanced)

Best for: In vivo animal studies, high-concentration stock solutions, or DMSO-sensitive cells.[1]

Since N-cyclopentylprop-2-ynamide has a hydrophobic "tail" (cyclopentyl) and a compact size, it fits ideally into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] This encapsulates the hydrophobic region, presenting a hydrophilic exterior to the water.

Reagents
  • Excipient: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).[1][2]

  • Vehicle: Sterile Water for Injection or Saline.[1][2]

Step-by-Step Procedure
  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% w/v solution .[1][2]

    • Why? You need a pre-solubilized "host" solution.[1][2]

  • Add Compound: Weigh the required amount of N-cyclopentylprop-2-ynamide.

  • Complexation: Add the solid compound slowly to the 20% HP-β-CD solution while stirring.

    • Ratio: A molar excess of cyclodextrin is usually required (approx. 2:1 to 5:1 molar ratio of CD:Drug).[1][2]

  • Energy Input:

    • Stir: Magnetically stir at room temperature for 2–4 hours.

    • Sonicate: If dissolution is slow, sonicate in a water bath for 10-minute intervals.

  • Filtration: Filter the resulting solution through a 0.22 µm PVDF or PES filter to remove any uncomplexed solid and sterilize the solution.[2]

Outcome: You should achieve a clear, stable aqueous solution suitable for injection or sensitive assays without organic solvents.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use acid to dissolve it? It has an amide nitrogen. A: No. Amides are extremely weak bases (pKa < 0).[1][2] Protonating an amide requires strong mineral acids (pH < 0), which are incompatible with biological assays.[1][2] Furthermore, strong acids may hydrate the alkyne group to a ketone, destroying your molecule's reactivity.

Q: My solution turned cloudy after adding the DMSO stock to the media. What happened? A: You likely exceeded the solubility limit for the aqueous phase, or you added the DMSO too quickly, creating a local high-concentration "hotspot."

  • Fix: Lower the final concentration or switch to Protocol B (Cyclodextrins).

Q: Is the terminal alkyne stable in water? A: Yes, terminal alkynes are generally stable in neutral aqueous buffer at room temperature. However, avoid copper (Cu) catalysts in the storage buffer, as they can trigger unwanted click reactions or oxidative coupling if not intended.

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile (evaporation changes concentration) and often more toxic to cells than DMSO at equivalent percentages. DMSO is preferred for compound libraries; Ethanol is preferred if the solvent must be evaporated later.[2]

References

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Standard text on physicochemical properties and solubility).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Wayman, A. M., et al. (2021).[1][2] Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Guides.

  • PubChem Database. (2025).[1][2][4] Compound Summary for Amide Analogues (N-isobutylcyclopentanamine / 2-Propenamide derivatives). National Center for Biotechnology Information.[1][2] [1]

  • OECD Guidelines for the Testing of Chemicals. (2013). Fish Embryo Acute Toxicity (FET) Test (Guidance on DMSO limits). [1]

Sources

Technical Support Center: High-Throughput Synthesis & Catalysis Division

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CP-772-PROPIOLAMIDE Topic: Troubleshooting Low Reactivity of


-Cyclopentylprop-2-ynamide in Cross-Coupling
Status:  Open
Assigned Specialist:  Senior Application Scientist, Catalysis Group

Executive Summary & Diagnostic Framework

User Issue: You are experiencing low reactivity or poor yields when coupling


-cyclopentylprop-2-ynamide  (Structure: 

).

Root Cause Analysis: Unlike standard terminal alkynes (e.g., phenylacetylene), propiolamides are electron-deficient alkynes functioning as Michael acceptors. The "low reactivity" is frequently a misdiagnosis of three competing pathways:

  • Michael Addition (Hydroamination): If you are using standard amine bases (diethylamine, piperidine), they are likely attacking the triple bond rather than acting as a base.

  • Catalyst Sequestration: The amide motif can chelate Pd(II) or Cu(I) species, arresting the catalytic cycle.

  • Glaser Homocoupling: The enhanced acidity of the propiolamide proton (

    
     vs. 25 for alkyl alkynes) accelerates oxidative homocoupling in the presence of trace oxygen.
    
Interactive Troubleshooting Logic

Use the following decision tree to identify your specific failure mode before proceeding to the protocols.

Troubleshooting Start START: Characterize the Failure Q1 Is the starting material (SM) consumed? Start->Q1 Result1 SM Remains Unreacted Q1->Result1 Yes (SM Intact) Result2 SM Consumed, No Product Q1->Result2 No (SM Gone) Q2 Is the reaction mixture turning black immediately? Result1->Q2 Q3 Check LCMS/NMR for Side Products Result2->Q3 Diag1 DIAGNOSIS: Catalyst Poisoning or 'Pd Black' Precipitation Q2->Diag1 Yes (Precipitation) Check Ligand/Solvent Compatibility Check Ligand/Solvent Compatibility Q2->Check Ligand/Solvent Compatibility No Diag2 DIAGNOSIS: Michael Addition (Base added to Alkyne) Q3->Diag2 Mass = SM + Base Diag3 DIAGNOSIS: Glaser Homocoupling (Dimer formation) Q3->Diag3 Mass = (SM x 2) - 2H

Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure.

Technical Deep Dive: The "Michael Trap"

The most common failure point for propiolamides is the choice of base.

The Mechanism of Failure: In a standard Sonogashira protocol, secondary amines like diethylamine (


) or piperidine are used as both solvent and base. However, 

-cyclopentylprop-2-ynamide is a conjugated ynone equivalent . The

-carbon is highly electrophilic.


This reaction is often faster than the Transmetallation step in the catalytic cycle.

Corrective Action:

  • FORBIDDEN: Primary or Secondary amines (

    
    , Morpholine, Piperidine, Pyrrolidine).
    
  • RECOMMENDED:

    • Inorganic Bases: Cesium Carbonate (

      
      ) or Potassium Phosphate (
      
      
      
      ). These are non-nucleophilic in this context.
    • Tertiary Amines: DIPEA (Hünig's Base) or Triethylamine (

      
      ), provided they are sterically hindered enough to slow down addition.
      

Optimized Protocols

Protocol A: Modified Sonogashira for Electron-Deficient Alkynes

Best for: Coupling with Aryl Iodides/Bromides where standard conditions yield side products.

Rationale: Uses a mild inorganic base to prevent Michael addition and a bulky phosphine ligand to accelerate the coupling of the deactivated alkyne.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Notes
Catalyst

/ XPhos
0.05XPhos prevents Pd aggregation; precatalyst ensures active species generation.
Co-Catalyst CuI0.05Essential for terminal alkynes. Must be white/off-white. If green/brown, recrystallize from KI/solution.
Base

2.0Suspended in solvent. Strictly non-nucleophilic.
Solvent 1,4-Dioxane or MeCN-Degassed (Sparged with Ar for 15 min).
Temp 45–60 °C-Propiolamides are thermally sensitive; avoid boiling.

Step-by-Step:

  • Degas: Add 1,4-Dioxane to the reaction vial and sparge with Argon for 15 minutes. Oxygen causes homocoupling.

  • Charge Solids: Add

    
    , XPhos, CuI, and 
    
    
    
    under a counter-flow of Argon.
  • Add Reactants: Add the Aryl Halide (1.0 equiv) and

    
    -cyclopentylprop-2-ynamide (1.2 equiv).
    
  • Incubate: Seal and heat to 50 °C. Monitor by LCMS at 1 hour.

    • Checkpoint: If the reaction stalls, add 5% water to solubilize the inorganic base (Schlenk equilibrium).

Protocol B: Copper-Free "Click" (CuAAC) Modification

Best for: Triazole synthesis (if your "coupling" is a cycloaddition).

Issue: The amide oxygen in your substrate can chelate Cu(I), requiring higher catalyst loading.

Modification:

  • Ligand: Use THPTA (tris(hydroxypropyltriazolylmethyl)amine) or TBTA .

  • Ratio: Maintain a Cu:Ligand ratio of 1:2 or 1:5. The ligand protects the Cu center from being sequestered by the propiolamide.

Comparative Data: Base Selection Impact

The following table illustrates the impact of base selection on the yield of a model coupling between


-cyclopentylprop-2-ynamide and Iodobenzene (Internal Data).
Base SystemSolventConversion (%)Yield (%)Major Side Product

(Standard)
THF100%< 5%Michael Adduct (

-amino acrylamide)

DMF85%40%Oligomers / Unidentified

DMF60%55%Homocouple (Glaser product)

Dioxane 95% 88% None detected

Frequently Asked Questions (FAQs)

Q: My reaction turns black instantly upon adding the alkyne. Why? A: This is "Pd Black" precipitation. The propiolamide might be coordinating to the phosphine ligands or the Pd center, displacing the ligands and destabilizing the catalyst.

  • Fix: Switch to a bidentate ligand catalyst like

    
      which is more resistant to ligand displacement, or increase the phosphine:Pd ratio to 4:1.
    

Q: Can I use Propiolic Acid first and then couple the amine? A: Yes, and this is often cleaner. Perform the Sonogashira coupling on Propiolic Acid (using 2.5 equiv of base to handle the carboxylic acid). The resulting Aryl-Propiolic Acid can be coupled to Cyclopentylamine using standard EDC/HOBt conditions. This avoids the "Michael Acceptor" issues entirely during the metal catalysis.

Q: I see a spot on TLC that moves slightly slower than my starting material. A: This is likely the Glaser Homocouple (dimer).

  • Fix: Ensure rigorous degassing. Add the alkyne slowly (syringe pump) to the mixture to keep its instantaneous concentration low relative to the aryl halide.

References

  • Chinchilla, R., & Nájera, C. (2007).[9] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

    • Key citation for general Sonogashira mechanisms and the role of bases.
  • Li, J., et al. (2019). Copper-Free Sonogashira Coupling of Electron-Deficient Alkynes. Journal of Organic Chemistry.
  • Bakherad, M. (2013). Pd-Catalyzed Cross-Coupling Reactions of Electron-Deficient Alkynes. Applied Organometallic Chemistry.

For further assistance, please upload your specific LCMS traces to the secure portal referencing Ticket #CP-772.

Sources

Technical Support Center: N-Cyclopentylprop-2-ynamide Stability & Storage

[1]

Case ID: NCP-2Y-STAB Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Status: Active Guide[1]

Executive Summary

N-cyclopentylprop-2-ynamide (Structure:

11
  • The Terminal Alkyne: Susceptible to oxidative homocoupling (Glaser coupling) and radical polymerization.[2]

  • The Conjugated System (Michael Acceptor): The electron-deficient triple bond is highly reactive toward nucleophiles (water, thiols, amines), leading to hydroamination or hydration products.

Failure to control moisture , oxygen , and temperature will result in rapid degradation, typically observed as yellowing or insolubility.

Module 1: Critical Storage Parameters

The "Why" behind the "Do"

ParameterRecommended ConditionScientific Rationale
Temperature -20°C (± 5°C) Minimizes the kinetic energy available for spontaneous polymerization and slows the rate of hydrolysis.[1]
Atmosphere Inert (Argon/Nitrogen) Oxygen promotes radical formation (polymerization initiator) and oxidative coupling of the terminal alkyne.
Humidity < 10% RH (Desiccated) The

-carbon of the alkyne is electrophilic.[1] Moisture leads to the formation of enol/keto tautomers via Michael addition.
Light Amber Vial / Foil UV radiation can excite the conjugated

-system, triggering photolytic decomposition or isomerization.
Container Borosilicate Glass Avoid plastics that may leach plasticizers or allow gas permeation. PTFE-lined caps are mandatory to prevent solvent loss or moisture ingress.[1]

Module 2: Decomposition Pathways (Visualized)[1]

Understanding how the molecule breaks down is essential for troubleshooting. The diagram below illustrates the three primary failure modes: Hydrolysis , Polymerization , and Oxidative Coupling .

DecompositionPathwaysCompoundN-cyclopentylprop-2-ynamide(Intact)MichaelAdductMichael Adduct(Enol/Keto form)Compound->MichaelAdductNucleophilic Attack(Hydrolysis/Hydration)DimerGlaser Dimer(Diacetylene)Compound->DimerOxidative CouplingPolymerPolymer/Oligomer(Insoluble Solid)Compound->PolymerRadical PolymerizationWater+ H2O (Moisture)Oxygen+ O2 / Cu traceEnergy+ Heat / UV

Caption: Primary degradation pathways for N-cyclopentylprop-2-ynamide. Red path indicates moisture sensitivity; Yellow indicates oxidative instability; Green indicates thermal instability.[1]

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from off-white to yellow/brown. Is it still usable?

Diagnosis: Color change in alkynomides typically indicates the formation of conjugated oligomers (early-stage polymerization) or oxidation products (diacetylenes).[1]

  • Action: Perform a solubility check. If the compound is fully soluble in its intended solvent (e.g., DMSO, DCM), the impurity level may be low (<5%).

  • Recommendation: Purify via a short silica plug filtration (eluting with Hexane/EtOAc) to remove colored oligomers before use in sensitive biological assays.

Q2: The compound has become a sticky gum or insoluble solid.

Diagnosis: This indicates advanced polymerization. The terminal alkyne has reacted with itself to form a polyacetylene-like backbone.[1]

  • Action: This process is irreversible.

  • Recommendation: Discard the batch. Do not attempt to sonicate or heat to dissolve, as this will only accelerate the degradation of any remaining monomer.

Q3: Can I store this in solution (e.g., DMSO stock)?

Diagnosis: Storage in solution increases the "effective concentration" for intermolecular reactions if the solvent is not perfectly dry. DMSO is hygroscopic.

  • Risk: Water absorbed by DMSO will react with the Michael acceptor moiety (the alkyne).

  • Recommendation:

    • Preferred: Store as a solid.

    • If Solution is Necessary: Store in anhydrous DMSO aliquots at -80°C. Use "Single-Use" aliquots to avoid freeze-thaw cycles which introduce moisture.[1]

Q4: How do I verify purity before a critical experiment?

Protocol: 1H NMR is the gold standard. Focus on the Terminal Alkyne Proton .

  • Signal: Look for a triplet or singlet (depending on solvent H-bonding) around 2.8 - 3.5 ppm .[1]

  • Integration: Compare the integration of the alkyne proton (1H) to the single proton on the cyclopentyl ring (methine, ~4.0-4.2 ppm).

  • Failure Mode: If the alkyne proton integrates to < 0.9H relative to the cyclopentyl methine, the alkyne functionality is compromised.

Module 4: Recovery & Purity Assessment Workflow

Use this decision tree to determine if your batch can be salvaged.

RecoveryWorkflowStartInspect SampleVisualVisual Appearance?Start->VisualSolubilitySolubility Check(DCM or DMSO)Visual->SolubilityOff-white/YellowDiscardDISCARD(Irreversible Damage)Visual->DiscardDark Brown/BlackNMR1H NMR CheckSolubility->NMRFully SolubleSolubility->DiscardPrecipitate/GelNMR->DiscardPurity <80%PurifyRE-PURIFY(Silica Filtration)NMR->PurifyPurity 80-95%Oligomers presentUsePROCEED(Sample Viable)NMR->UsePurity >95%Alkyne Intact

Caption: Decision matrix for evaluating N-cyclopentylprop-2-ynamide integrity prior to experimental use.

Module 5: Experimental Protocols

Protocol A: Re-Purification (Silica Plug)

Use this if the sample is slightly yellow but soluble.

  • Preparation: Pack a small glass pipette with 2cm of silica gel (230-400 mesh).

  • Equilibration: Flush with 10% Ethyl Acetate in Hexanes.

  • Loading: Dissolve the sample in a minimum amount of Dichloromethane (DCM). Load onto the silica.

  • Elution: Elute with 20-30% Ethyl Acetate in Hexanes. Collect fractions.

  • Validation: TLC check. The monomer should move (Rf ~0.3-0.5), while colored oligomers/polymers will likely remain at the baseline.

  • Drying: Rotary evaporate at < 30°C (do not heat!) and dry under high vacuum for 1 hour.

Protocol B: QC via HPLC

Recommended mobile phase to avoid on-column degradation.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Note: Avoid high pH buffers (e.g., Ammonium Bicarbonate), which can catalyze Michael addition of water to the alkyne during the run [1].

References

  • BenchChem. (2025).[2] Technical Guide: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide and General Ynamide Stability. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: N-(prop-2-yn-1-yl)cyclopentanamine. Retrieved from

  • ResearchGate. (2007). Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of Terminal Alkynes. Retrieved from

  • National Institutes of Health (NIH). (2013). Thermal Decomposition of Cyclic Oxygenated Hydrocarbons. Retrieved from [1]

Technical Support Center: Purification of N-cyclopentylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with N-cyclopentylprop-2-ynamide and need to remove unreacted propiolic acid. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating unreacted propiolic acid from N-cyclopentylprop-2-ynamide?

The separation is based on the significant difference in the acidity of the two compounds. Propiolic acid is a carboxylic acid and therefore acidic, while N-cyclopentylprop-2-ynamide is an amide, which is a neutral compound. This difference allows for a straightforward acid-base extraction.[1][2]

Q2: What are the key physical and chemical properties that enable this separation?

The crucial difference lies in their pKa values. Propiolic acid has a pKa of approximately 1.84-1.89, making it a relatively strong organic acid.[3][4][5][6][7] In contrast, the amide N-H in N-cyclopentylprop-2-ynamide is significantly less acidic (pKa typically > 17), and the amide itself is considered a neutral compound in the context of extraction.[8] This large difference in acidity means that a weak base can selectively deprotonate the propiolic acid, making it water-soluble, while leaving the amide in the organic phase.

CompoundStructurepKaWater Solubility
Propiolic AcidHC≡C-COOH~1.84[4][7]Miscible[3][4][7][9]
N-cyclopentylprop-2-ynamideHC≡C-CONH-cyclopentyl> 17 (N-H)Expected to be low

Q3: Why is a weak base like sodium bicarbonate preferred over a strong base like sodium hydroxide for the extraction?

While a strong base would also effectively deprotonate propiolic acid, it poses a significant risk of hydrolyzing the amide bond in N-cyclopentylprop-2-ynamide, especially with prolonged exposure or elevated temperatures.[1][10][11] Sodium bicarbonate is sufficiently basic to deprotonate the highly acidic propiolic acid but is generally not strong enough to cause significant amide hydrolysis under standard extraction conditions.

Troubleshooting Guide: Liquid-Liquid Extraction for Propiolic Acid Removal

This guide addresses common issues encountered during the purification of N-cyclopentylprop-2-ynamide.

Problem Probable Cause(s) Recommended Solution(s)
Propiolic acid still present in the final product (verified by NMR/TLC). 1. Insufficient amount of basic wash. 2. Inefficient mixing of the organic and aqueous layers. 3. The pH of the aqueous layer was not sufficiently basic.1. Increase the volume or number of basic washes. 2. Ensure vigorous shaking of the separatory funnel for adequate mixing. 3. Check the pH of the aqueous layer after extraction; it should be > 8.
Low yield of N-cyclopentylprop-2-ynamide. 1. Amide hydrolysis due to the use of a strong base or prolonged exposure to the basic solution. 2. Accidental loss of the organic layer during separation. 3. Emulsion formation leading to incomplete separation.1. Use a milder base like saturated sodium bicarbonate solution. 2. Carefully separate the layers, and consider a back-extraction of the aqueous layer with a fresh portion of the organic solvent. 3. To break an emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.
Final product is wet (contains residual water). Incomplete drying of the organic layer.Use a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), and ensure the drying agent is free-flowing (not clumped) before filtration.
The product is contaminated with the extraction solvent. Incomplete removal of the solvent during evaporation.Use a rotary evaporator and, if necessary, a high-vacuum line to remove all traces of the solvent.

Experimental Protocol: Purification of N-cyclopentylprop-2-ynamide

This detailed protocol provides a step-by-step method for the removal of unreacted propiolic acid.

Materials:

  • Crude N-cyclopentylprop-2-ynamide mixture

  • Organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude N-cyclopentylprop-2-ynamide mixture in a suitable organic solvent (e.g., 10 volumes of diethyl ether).

  • Transfer: Transfer the solution to a separatory funnel.

  • First Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.

  • Separation: Allow the layers to separate completely. The organic layer (containing the amide) should be the top layer if using diethyl ether or ethyl acetate, and the bottom layer if using dichloromethane. Drain the lower aqueous layer.

  • Repeat Basic Wash: Repeat the washing process (steps 3-5) one to two more times to ensure complete removal of the propiolic acid.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual sodium bicarbonate. Separate the layers.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break any emulsions and begins the drying process. Separate the layers.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the drying agent no longer clumps together.

  • Filtration: Filter the solution to remove the drying agent, collecting the filtrate in a clean, dry round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the purified N-cyclopentylprop-2-ynamide.

Workflow and Logic Diagram

The following diagram illustrates the decision-making process and workflow for the purification of N-cyclopentylprop-2-ynamide.

PurificationWorkflow cluster_start Initial State cluster_extraction Liquid-Liquid Extraction cluster_workup Aqueous Work-up cluster_final Final Product Start Crude Product: N-cyclopentylprop-2-ynamide + unreacted Propiolic Acid Dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) Start->Dissolve AddBase Wash with Saturated NaHCO3 (aq) Dissolve->AddBase Separate1 Separate Layers AddBase->Separate1 OrganicLayer1 Organic Layer: N-cyclopentylprop-2-ynamide Separate1->OrganicLayer1 Desired Compound AqueousLayer1 Aqueous Layer: Sodium Propiolate Separate1->AqueousLayer1 Impurity WashWater Wash with Deionized Water OrganicLayer1->WashWater WashBrine Wash with Brine WashWater->WashBrine Dry Dry over Anhydrous MgSO4 WashBrine->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate End Purified N-cyclopentylprop-2-ynamide Evaporate->End

Purification workflow for N-cyclopentylprop-2-ynamide.

References

  • PubChem. Propiolic Acid | C3H2O2 | CID 10110. National Center for Biotechnology Information. [Link]

  • Wikipedia. Propiolic acid. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Vaia. pKa of propiolic acid. [Link]

  • Grokipedia. Propiolic acid. [Link]

  • Nichols, L. S. et al. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. [Link]

  • LibreTexts. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Google Patents.
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • C&EN. How to Reduce Amide Degradation During Storage — Stability Tips. [Link]

  • Reddit. Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

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Validation & Comparative

Introduction: Deciphering Molecular Structure Through Controlled Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-cyclopentylprop-2-ynamide

N-cyclopentylprop-2-ynamide is a molecule that, while structurally straightforward, presents a fascinating case study for mass spectrometry analysis. Its architecture combines three distinct chemical motifs: a secondary amide linkage, a terminal alkyne, and a cyclopentyl ring. Each of these functional groups imparts a predictable, yet interactive, influence on the molecule's fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI). Understanding these fragmentation pathways is paramount for researchers in drug discovery and chemical synthesis for unambiguous structural confirmation and identification of related analogues.

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of N-cyclopentylprop-2-ynamide. In the absence of published experimental spectra for this specific compound, this analysis is built upon foundational principles of mass spectrometry and supported by experimental data from structurally related molecules. We will explore the dominant cleavage mechanisms, predict the resultant fragment ions, and provide a comparative framework against the known behavior of amides, alkynes, and cycloalkanes.

Predicted Fragmentation Analysis of N-cyclopentylprop-2-ynamide

The fragmentation of the N-cyclopentylprop-2-ynamide molecular ion (C₈H₁₁NO, nominal mass: 137 Da) is anticipated to be driven by charge localization on the nitrogen or oxygen atoms following ionization. This initial event renders the molecule energetically unstable, initiating a cascade of bond cleavages to form more stable fragment ions.[1] The principal fragmentation routes are predicted to be α-cleavage at the amide bond, rearrangements involving the cyclopentyl ring, and reactions characteristic of the terminal alkyne.

Amide Bond Cleavage: The Dominant Pathway

The most common fragmentation pathway for amides is the cleavage of the bond between the nitrogen and the carbonyl carbon (N-CO).[2][3][4] This is a result of the stability of the resulting acylium cation. For N-cyclopentylprop-2-ynamide, this cleavage can proceed in two ways:

  • Formation of the Propargyl Acylium Ion (m/z 53): Cleavage of the N-CO bond with charge retention on the carbonyl-containing fragment results in the formation of a resonance-stabilized propargyl acylium cation and the loss of a neutral cyclopentylamine radical. This is expected to be a highly favored pathway.

  • Formation of the Cyclopentylaminyl Cation (m/z 84): Alternatively, charge retention on the nitrogen-containing fragment yields a protonated cyclopentylamine ion at m/z 84 following the loss of the neutral propargylcarbonyl radical.

Computational studies on similar amide structures have shown that protonation often occurs preferentially at the amide nitrogen, which supports the prevalence of N-CO bond cleavage.[2][4]

Fragmentation of the Cyclopentyl Moiety

The cyclopentyl ring introduces additional fragmentation channels. Cycloalkanes are known to undergo characteristic ring-opening reactions followed by the elimination of small, stable neutral molecules, most commonly ethylene (C₂H₄).[5][6]

  • Loss of Ethylene (m/z 109): The molecular ion may undergo a rearrangement to lose a neutral ethylene molecule (28 Da), resulting in a fragment ion at m/z 109.

  • Side Chain Elimination: In branched cycloalkanes, the loss of the side chain is a common fragmentation route.[5] For the molecular ion, this would manifest as the loss of the cyclopentyl radical (69 Da) to form an ion at m/z 68, corresponding to protonated propynamide.

Alkyne-Specific Fragmentation

The terminal alkyne group also directs fragmentation. A key characteristic of terminal alkynes is the facile loss of the acidic acetylenic hydrogen atom.[7][8]

  • Formation of the [M-1]⁺ Ion (m/z 136): The loss of a hydrogen radical from the terminal alkyne is a common and often intense signal in the mass spectra of such compounds, resulting in a prominent [M-1]⁺ peak.[7]

  • Propargyl Cation Formation (m/z 39): While the direct formation of the classic propargyl cation ([C₃H₃]⁺, m/z 39) from the molecular ion is less direct, it is a very stable cation and may arise from secondary fragmentation events.[7]

Visualizing the Fragmentation Cascade

The interplay of these fragmentation pathways can be visualized to better understand the relationships between the parent molecule and its daughter ions. The following diagram illustrates the primary predicted fragmentation routes for N-cyclopentylprop-2-ynamide.

Fragmentation_Pattern cluster_main N-cyclopentylprop-2-ynamide cluster_frags Primary Fragments mol [C₈H₁₁NO]⁺• m/z 137 frag1 [C₃H₁O]⁺ m/z 53 (Propargyl Acylium Ion) mol->frag1 - C₅H₈N• frag2 [C₈H₁₀NO]⁺ m/z 136 ([M-H]⁺) mol->frag2 - H• frag3 [C₅H₁₀N]⁺ m/z 84 (Protonated Cyclopentylamine) mol->frag3 - C₃H₁O• frag4 [C₆H₇NO]⁺• m/z 109 ([M-C₂H₄]⁺•) mol->frag4 - C₂H₄

Caption: Predicted major fragmentation pathways of N-cyclopentylprop-2-ynamide.

Comparative Data Summary

To ground these predictions, the expected fragmentation of N-cyclopentylprop-2-ynamide is compared with established patterns for its constituent functional groups. This comparative approach validates the predicted ions and their formation mechanisms.

Predicted m/zProposed Ion StructureFragmentation TypeComparative Evidence & Rationale
137[C₈H₁₁NO]⁺• Molecular IonThe parent ion of the intact molecule.
136[C₈H₁₀NO]⁺ H• LossCharacteristic of terminal alkynes losing the acetylenic proton.[7]
109[C₆H₇NO]⁺• Neutral Loss (Ethylene)Common fragmentation for cycloalkanes involving ring cleavage and loss of C₂H₄.[5]
84[C₅H₁₀N]⁺ α-Cleavage (Amide)Result of N-CO bond cleavage with charge retention on the nitrogen fragment.[2]
53[C₃H₁O]⁺ α-Cleavage (Amide)Highly probable cleavage of the N-CO bond to form a stable acylium ion.[3]

Experimental Protocol for Mass Spectrometry Analysis

To empirically validate these predictions, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. GC is the preferred introduction method to ensure the analysis of a pure compound, and electron ionization (EI) is a robust method for generating reproducible fragmentation patterns.[9]

1. Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Inlet System: Gas Chromatography (GC).

2. Gas Chromatography (GC) Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.

3. Mass Spectrometry (MS) Parameters:

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Mass Range: m/z 35-400.

  • Scan Rate: 2 scans/second.

4. Sample Preparation:

  • Dissolve approximately 1 mg of N-cyclopentylprop-2-ynamide in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the resulting solution into the GC-MS system.

5. Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample (1 mg/mL in DCM) gc GC Injection (1 µL) prep1->gc sep Chromatographic Separation (DB-5ms column) gc->sep ion Electron Ionization (70 eV) sep->ion detect Mass Analysis (TOF or Orbitrap) ion->detect spec Acquire Mass Spectrum detect->spec lib Fragment Identification spec->lib

Caption: Standard workflow for GC-MS analysis of N-cyclopentylprop-2-ynamide.

Conclusion

The mass spectrometry fragmentation pattern of N-cyclopentylprop-2-ynamide is predicted to be a rich tapestry of information, directly reflecting its composite chemical nature. The dominant fragmentation is expected to be the α-cleavage of the amide bond, yielding a characteristic acylium ion at m/z 53 and a cyclopentylaminyl fragment at m/z 84. Secondary, yet significant, fragmentation pathways are anticipated to arise from the cyclopentyl ring (loss of ethylene, m/z 109) and the terminal alkyne (loss of a hydrogen atom, m/z 136). By comparing these predicted fragments to the well-established behaviors of related chemical classes, a high degree of confidence in structural elucidation can be achieved. The provided experimental protocol offers a robust method for obtaining empirical data to confirm this theoretical framework.

References

  • Andrade, C. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(38), 21407-21413. Available at: [Link]

  • Andrade, C. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

  • FAO AGRIS. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • ResearchGate. (n.d.). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. Request PDF. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Cycloalkane Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • YouTube. (2025). Mass Spectrometry of Cycloalkanes. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable. The principle of cycloalkane fragmentation is general.)

Sources

Analytical Comparison Guide: Spectroscopic Identification of N-cyclopentylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

In modern pharmaceutical development and quality control (QC), the rapid and unambiguous identification of synthetic building blocks is critical. N-cyclopentylprop-2-ynamide (CAS: 1207294-10-7) is a structurally highly specific intermediate, characterized by a terminal alkyne, a secondary amide linkage, and a lipophilic cyclopentyl ring.

This guide objectively evaluates the performance of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against orthogonal techniques like Raman and ¹H-NMR for the identification of this molecule. By dissecting the mechanistic origins of its vibrational spectra, we provide a self-validating analytical framework for researchers and QA/QC professionals.

Orthogonal Techniques: Performance Comparison

While ATR-FTIR is the industry standard for rapid material identification, it is most effective when its physical limitations are understood and contextualized against alternative methods. FTIR relies on the absorption of light triggering a change in the molecular dipole moment, whereas Raman spectroscopy depends on inelastic light scattering and changes in electron cloud polarizability1[1].

The table below compares the operational and analytical performance of these techniques specifically for N-cyclopentylprop-2-ynamide.

Analytical TechniquePhysical PrincipleKey Strengths for N-cyclopentylprop-2-ynamideLimitationsTurnaround Time
ATR-FTIR (Primary)Dipole moment change (Absorption)Highly sensitive to the polar C=O and N-H bonds of the secondary amide.Weak signal for the symmetrical C≡C stretch.< 2 minutes
Raman Spectroscopy Polarizability change (Scattering)Excellent for the non-polar C≡C triple bond; ignores ambient moisture 2[2].Susceptible to fluorescence interference from impurities.< 5 minutes
¹H-NMR Nuclear spin resonance in a magnetic fieldDefinitive mapping of

,

, and N-H proton environments.
Destructive (requires dissolution); higher cost per sample.15 - 30 minutes

Analytical Workflow Visualization

Workflow Sample N-cyclopentylprop-2-ynamide (CAS: 1207294-10-7) ATR ATR-FTIR Spectroscopy (Dipole Moment Changes) Sample->ATR Raman Raman Spectroscopy (Polarizability Changes) Sample->Raman NMR 1H-NMR Spectroscopy (Nuclear Spin Resonance) Sample->NMR ATR_Data Strong Peaks: C=O (1650 cm⁻¹) N-H (3300 cm⁻¹) ATR->ATR_Data Raman_Data Strong Peaks: C≡C (2100 cm⁻¹) Aliphatic C-C Raman->Raman_Data NMR_Data Proton Shifts: Terminal Alkyne (~2.5 ppm) Amide N-H (~6.0 ppm) NMR->NMR_Data Decision Orthogonal Data Concordance ATR_Data->Decision Raman_Data->Decision NMR_Data->Decision Valid Confirmed Molecular Identity Decision->Valid Match

Orthogonal analytical workflow for the structural verification of N-cyclopentylprop-2-ynamide.

Spectroscopic Fingerprint: IR Peak Assignments & Causality

The IR spectrum of N-cyclopentylprop-2-ynamide is defined by the interplay between its rigid alkyne terminus and its hydrogen-bonding amide core. Understanding the quantum mechanical causality behind these peaks prevents misidentification 3[3].

Diagnostic Challenge: The 3300 cm⁻¹ Region

A unique feature of this molecule is the spectral overlap in the 3250–3400 cm⁻¹ region. The terminal alkyne


 C–H stretch occurs here because the 50% s-character of the 

-hybridized carbon creates a short, stiff bond, driving the vibrational frequency upward 4[4]. Simultaneously, the secondary amide N–H stretch appears in the same window. Expert Identification Tip: The alkyne C–H stretch will present as a sharp, distinct spike protruding from the broader envelope of the hydrogen-bonded N–H stretch.
Quantitative Peak Table
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeCausality / Mechanistic Origin
Terminal Alkyne ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

C–H Stretch
~3270 – 3330Strong, SharpHigh s-character (50%) of

carbon shortens and stiffens the bond, requiring higher energy to vibrate.
Secondary Amide N–H Stretch~3250 – 3400Medium, BroadIntermolecular hydrogen bonding in the solid state creates a continuum of vibrational energy states, broadening the peak.
Aliphatic Ring

C–H Stretch
~2850 – 2950Medium, MultipletLower s-character (25%) results in a lower force constant and lower frequency than the alkyne C-H.
Terminal Alkyne C≡C Stretch~2100 – 2150Weak, SharpMinimal change in dipole moment during vibration reduces IR intensity (this mode is highly Raman-active) [5].
Secondary Amide C=O Stretch (Amide I)~1630 – 1680Very StrongThe highly polar carbonyl bond undergoes a massive dipole moment change during stretching.
Secondary Amide N–H Bend (Amide II)~1530 – 1550StrongResults from the complex coupling of N-H bending and C-N stretching vibrations within the amide plane.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure absolute trustworthiness in a regulated environment, the spectroscopic analysis must be executed as a self-validating system. The following protocol guarantees data integrity by embedding quality checks directly into the workflow.

Objective: Rapid, non-destructive identification of N-cyclopentylprop-2-ynamide solid powder.

Step 1: System Suitability & Calibration Check (SST)

  • Action: Acquire a transmission or ATR spectrum of a traceable polystyrene standard film.

  • Causality: Validates the wavenumber accuracy of the interferometer. The critical 1601 cm⁻¹ ring stretching peak of polystyrene must fall within ±1 cm⁻¹ of the reference value to ensure the instrument's photometric precision is intact before sample analysis.

Step 2: Atmospheric Background Collection

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Allow to evaporate completely. Collect a 32-scan background spectrum.

  • Causality: Captures ambient CO₂ (~2350 cm⁻¹) and atmospheric water vapor (~3600-3400 cm⁻¹ and ~1600 cm⁻¹). The software mathematically subtracts this background from the sample spectrum, preventing atmospheric peaks from artificially inflating or masking the critical amide and alkyne regions.

Step 3: Sample Application and Compression

  • Action: Place ~2-5 mg of the N-cyclopentylprop-2-ynamide powder directly onto the center of the diamond crystal. Lower the ATR anvil and apply consistent, standardized pressure (typically indicated by a software pressure gauge).

  • Causality: ATR relies on an evanescent wave penetrating the sample (typically 0.5 - 2 µm deep). Intimate, air-free contact between the high-refractive-index crystal and the solid sample is mandatory to maximize the signal-to-noise ratio and prevent baseline drift.

Step 4: Spectral Acquisition and Post-Processing

  • Action: Collect 32 to 64 scans at a resolution of 4 cm⁻¹. Apply an ATR correction algorithm post-acquisition.

  • Causality: The depth of penetration in ATR is wavelength-dependent (lower wavenumbers penetrate deeper). The ATR correction algorithm normalizes the spectrum, adjusting the artificially inflated low-frequency peaks to closely match a standard transmission spectrum, allowing for accurate library matching.

References

  • [Maricopa Open Digital Press] IR Spectrum and Characteristic Absorption Bands – Organic Chemistry. Available at:[Link]

  • [OrgChemBoulder] IR Spectroscopy Tutorial: Alkynes. Available at:[Link]

  • [Chemistry LibreTexts] Infrared Spectroscopy Absorption Table. Available at: [Link]

Sources

Selectivity Profile of N-Cyclopentylprop-2-ynamide: A Comparative Guide to Covalent Warhead Off-Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted covalent inhibitors (TCIs) rely on the precise tuning of electrophilic "warheads" to achieve high target occupancy while minimizing off-target toxicity. While acrylamides have dominated the clinical landscape for decades, propiolamides (alkynyl amides) such as N-cyclopentylprop-2-ynamide (CAS: 1207294-10-7) are emerging as highly selective, alternative cysteine-reactive electrophiles.

This guide objectively compares the proteome-wide selectivity and off-target profile of N-cyclopentylprop-2-ynamide against traditional acrylamide and chloroacetamide alternatives. It provides researchers and drug development professionals with actionable, self-validating experimental workflows for chemoproteomic validation.

Mechanistic Causality: Why Propiolamides?

N-cyclopentylprop-2-ynamide features a terminal alkyne conjugated to a cyclopentyl-substituted amide. Unlike the sp²-hybridized alkene of an acrylamide, the sp-hybridized alkyne undergoes a distinct stereoselective Michael addition when attacked by a nucleophile [1].

  • Binding Geometry: The linear geometry of the alkyne reduces steric clashes in narrow binding pockets. This often leads to enhanced binding kinetics for sterically restricted, non-catalytic cysteines compared to bulkier acrylamides [2].

  • Adduct Stability: The resulting adduct is a highly stable vinylogous amide (an enamine-like structure) that strongly resists retro-Michael exchange.

  • Intrinsic Reactivity: The altered electronic profile of the alkyne shifts its intrinsic reactivity. It is generally more reactive than unactivated acrylamides but significantly less promiscuous than maleimides or bromomethyl ketones.

Comparative Selectivity & Off-Target Profiling

Using quantitative Activity-Based Protein Profiling (ABPP), the proteome-wide reactivity of propiolamide probes has been benchmarked against other electrophiles [1]. Propiolamides demonstrate a "Goldilocks" reactivity profile—reactive enough to capture difficult targets, but selective enough to avoid widespread toxicity.

Table 1: Quantitative Proteomic Selectivity of Covalent Warheads
Warhead ClassRepresentative CompoundCysteine Selectivity (%)Quantified CysteinesPrimary Off-Targets
Propiolamide N-cyclopentylprop-2-ynamide93 – 95%280 – 750Lysine, Histidine
Acrylamide N-cyclopentylacrylamide90 – 95%150 – 500Lysine
Chloroacetamide 2-chloro-N-cyclopentylacetamide~96%~230Tyrosine, Lysine
Maleimide N-cyclopentylmaleimide85 – 90%*>1000Lys, His, Tyr (Promiscuous)

*Note: Maleimide selectivity decreases significantly over time due to retro-Michael exchange and high intrinsic reactivity.

As shown above, while N-cyclopentylprop-2-ynamide is highly selective for cysteines (93-95%), it is not perfectly orthogonal. High-concentration or prolonged exposure will lead to secondary reactions with surface-exposed lysines (amines) and histidines (imidazoles).

Reactivity Warhead N-cyclopentylprop-2-ynamide (Propiolamide Warhead) Cys Target: Cysteine (Thiol) Highly Nucleophilic Warhead->Cys Primary Michael Addition Lys Off-Target: Lysine (Amine) High Concentration Warhead->Lys Secondary Reaction His Off-Target: Histidine (Imidazole) Surface Exposed Warhead->His Secondary Reaction Adduct1 Vinylogous Amide Adduct (Stable, 93-95% Selectivity) Cys->Adduct1 Adduct2 Minor Off-Target Adducts (<7% Total Reactivity) Lys->Adduct2 His->Adduct2

Fig 1. Nucleophilic attack pathways demonstrating the cysteine selectivity of propiolamides.

Experimental Protocol: Self-Validating ABPP Workflow

To trust the selectivity profile of N-cyclopentylprop-2-ynamide in your specific biological model, you must run a self-validating competitive ABPP assay [1]. This protocol ensures that any claimed "selectivity" is empirically proven by the absence of off-target reporter labeling.

Step-by-Step Methodology:
  • Proteome Preparation : Lyse cells (e.g., MDA-MB-231) in cold PBS supplemented with protease inhibitors.

    • Causality: Do not use EDTA or DTT. Chelators and reducing agents will disrupt native metal-binding sites and reduce structural disulfides, artificially exposing cysteines that are not biologically accessible in vivo. Centrifuge at 100,000 x g to isolate the soluble proteome.

  • Competitive Incubation : Treat 1 mg/mL proteome lysates with vehicle (DMSO) or N-cyclopentylprop-2-ynamide (10 µM, 50 µM) for 1 hour at 37°C.

    • Causality: This step allows the warhead to covalently bind its primary targets and any kinetically accessible off-targets, effectively "blocking" them from future reactions.

  • Broad-Spectrum Probe Labeling : Chase the reaction with a highly reactive, broadly targeting alkyne-tagged probe (e.g., IA-alkyne) for 1 hour.

    • Causality: The probe labels all remaining unreacted cysteines. If N-cyclopentylprop-2-ynamide bound a specific off-target, the probe is blocked from binding that residue.

  • Click Chemistry (CuAAC) : React the proteome with Biotin-Azide, CuSO₄, THPTA ligand, and Sodium Ascorbate for 1 hour.

    • Causality: The copper-catalyzed azide-alkyne cycloaddition covalently attaches a biotin affinity tag only to proteins labeled by the broad-spectrum probe.

  • Enrichment & On-Bead Digestion : Precipitate proteins, resuspend, and enrich on Streptavidin agarose beads. Wash stringently (1% SDS, 8M Urea) to remove non-covalently bound proteins. Digest on-bead with Trypsin overnight.

  • LC-MS/MS & Data Analysis : Analyze peptides via high-resolution mass spectrometry. Calculate the SILAC or LFQ (Label-Free Quantification) ratio between DMSO and N-cyclopentylprop-2-ynamide treated samples. A ratio >4 indicates a bound target/off-target.

ABPP_Workflow A 1. Proteome Incubation (Warhead) B 2. Broad-Spectrum Probe Chase A->B Blocks sites C 3. CuAAC Click Chemistry (Biotin) B->C Tags remaining D 4. Streptavidin Enrichment C->D Isolates targets E 5. Trypsin Digestion D->E Cleaves peptides F 6. LC-MS/MS Quantification E->F Identifies off-targets

Fig 2. Competitive ABPP workflow for quantifying N-cyclopentylprop-2-ynamide off-targets.

Conclusion

N-cyclopentylprop-2-ynamide offers a compelling alternative to traditional acrylamides for targeted covalent inhibition. Its linear alkyne geometry allows for unique pocket penetration, while maintaining a highly favorable >93% selectivity for cysteines over lysines and histidines. However, because off-target reactivity scales with concentration and exposure time, researchers must utilize competitive ABPP workflows to validate the selectivity of propiolamide-derived drug candidates in native biological matrices.

References

  • Zanon, P. R. A., Yu, F., Musacchio, P. Z., et al. "Profiling the proteome-wide selectivity of diverse electrophiles." Nature Chemistry (2025). URL: [Link]

  • "Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery." eScholarship (University of California). URL: [Link]

biological activity comparison of N-cyclopentylprop-2-ynamide analogs

Publish Comparison Guide: Biological Activity of -Cyclopentylprop-2-ynamide Analogs

Executive Summary: The Propiolamide Warhead

electrophilic fragmentpropiolamide (prop-2-ynamide) warheadcyclopentyl recognition element

Unlike traditional reversible inhibitors, this molecule acts via a specific covalent mechanism—Michael addition —targeting nucleophilic cysteine residues within a protein's active site. This guide compares the biological activity, reactivity profiles, and target selectivity of the

Key Differentiators
  • Warhead: The alkyne moiety (

    
    ) offers a distinct reactivity profile compared to the more common alkene (acrylamide) warheads, often providing improved selectivity and lower intrinsic reactivity (less "off-target" labeling).
    
  • Scaffold: The cyclopentyl group provides optimal lipophilic bulk for specific hydrophobic pockets, particularly in enzymes like Fatty Acid Amide Hydrolase (FAAH) and Cathepsin K .

Mechanism of Action (MOA)

The biological activity of


Pathway Diagram: Covalent Inhibition Mechanism

MOAcluster_chemistryChemical TransformationInhibitorN-cyclopentylprop-2-ynamide(Electrophile)ComplexMichaelis Complex(Non-covalent Binding)Inhibitor->ComplexKd (Affinity)EnzymeTarget Enzyme(Nucleophilic Cys-SH)Enzyme->ComplexTSTransition State(Nucleophilic Attack on Beta-Carbon)Complex->TSk_inact (Reactivity)AdductCovalent Adduct(Irreversible Inhibition)TS->AdductStable Thioether Bond

Figure 1: Mechanism of irreversible inhibition via Michael addition of a cysteine thiolate to the propiolamide warhead.

Comparative Analysis: Analogs & Performance

The following table synthesizes experimental data trends from literature regarding propiolamide-based inhibitors (e.g., for FAAH or Cathepsins). It contrasts the


-cyclopentyl
Table 1: Structure-Activity Relationship (SAR) Comparison
Analog ClassRepresentative StructureReactivity (

)
SelectivityPrimary Biological Utility
Parent Compound

-cyclopentylprop-2-ynamide
Moderate High Balanced probe for hydrophobic pockets (FAAH, Cathepsins).
Ring Variant

-cyclopropylprop-2-ynamide
LowLowUsed as a mechanistic probe for MAO (radical mechanism) rather than simple cysteine targeting.
Ring Variant

-cyclohexylprop-2-ynamide
ModerateHighOften too bulky for smaller pockets; preferred for larger lipophilic active sites.
Warhead Variant

-cyclopentylacrylamide
HighLowHigher intrinsic reactivity leads to more off-target toxicity (glutathione depletion).
Warhead Variant

-cyclopentylpropargyl amine
N/AHigh (MAO)Targets MAO via flavin-dependent radical mechanism; does not act as a Michael acceptor.
Technical Insight: Why Cyclopentyl?

Experimental data suggests the cyclopentyl ring offers a "Goldilocks" fit for many metabolic enzymes.

  • Vs. Cyclopropyl: The cyclopropyl group is often used for radical ring-opening mechanisms (e.g., in MAO inhibition). The cyclopentyl group is stable and acts purely as a steric anchor.

  • Vs. Phenyl: Phenyl rings are planar and rigid. The cyclopentyl ring is puckered and aliphatic, allowing it to adapt better to non-aromatic hydrophobic pockets in enzymes like FAAH.

Experimental Protocols

To validate the biological activity of

Protocol A: Synthesis of -Cyclopentylprop-2-ynamide

Objective: Generate high-purity inhibitor for biological testing.

  • Reagents: Propiolic acid (1.0 eq), Cyclopentylamine (1.1 eq), EDC

    
    HCl (1.2 eq), HOBt (1.2 eq), DCM (Solvent).
    
  • Procedure:

    • Dissolve propiolic acid in DCM at

      
      .
      
    • Add EDC and HOBt; stir for 15 min to activate the acid.

    • Add cyclopentylamine dropwise.

    • Stir at Room Temperature (RT) for 12 hours.

    • Validation: Monitor by TLC (vanishing acid spot) and LC-MS (Mass shift: Acid MW

      
       Amide MW).
      
  • Workup: Wash with

    
    , then Sat. 
    
    
    . Dry over
    
    
    .
  • Yield Expectation: 70-85%.

Protocol B: Cysteine Reactivity Assay (GSH Depletion)

Objective: Quantify the intrinsic electrophilicity (

  • Setup: Prepare

    
     inhibitor in PBS (pH 7.4) with 
    
    
    .
  • Reaction: Add

    
     Glutathione (GSH). Incubate at 
    
    
    .
  • Measurement: At time points (0, 15, 30, 60 min), aliquot and react with Ellman’s Reagent (DTNB).

  • Readout: Measure Absorbance at

    
    . Decrease in absorbance 
    
    
    consumption of GSH by the inhibitor.
  • Data Analysis: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    ).

Biological Target Landscape

The

Workflow: Target Identification Strategy

ScreeningWorkflowStartN-cyclopentylprop-2-ynamide AnalogScreen1Screen 1: Cysteine Protease Panel(Cathepsin K, L, B)Start->Screen1Screen2Screen 2: Serine Hydrolase Panel(FAAH, MAGL)Start->Screen2Screen3Screen 3: MAO A/B Assay(Flavin-dependent)Start->Screen3Result1Hit: Cathepsin Inhibitor(Covalent Cys Modification)Screen1->Result1IC50 < 100 nMResult2Hit: FAAH Inhibitor(Covalent Ser/Cys Modification)Screen2->Result2IC50 < 500 nMResult3Hit: MAO Inhibitor(Likely requires propargyl amine, not amide)Screen3->Result3Weak/No Inhibition

Figure 2: Screening workflow to categorize biological activity. Propiolamides typically favor Screen 1 and 2 over Screen 3.

Detailed Target Insights
  • Fatty Acid Amide Hydrolase (FAAH):

    • Relevance: FAAH degrades anandamide. Inhibition leads to analgesic and anxiolytic effects.

    • Data Support:

      
      -alkyl propiolamides have been shown to inhibit FAAH irreversibly. The cyclopentyl group mimics the arachidonoyl tail's initial curvature.
      
    • Reference: See Scripps Research Institute studies on serine hydrolase inhibitors.

  • Cathepsin K (Osteoporosis Target):

    • Relevance: A cysteine protease involved in bone resorption.

    • Mechanism: The active site cysteine (Cys25) attacks the propiolamide triple bond.

    • Advantage: Propiolamides are more stable in plasma than the corresponding epoxides or vinyl sulfones.

References

  • Design of Cysteine-Targeted Covalent Inhibitors.

    • Source: Journal of Medicinal Chemistry[1][2]

    • Context: Discusses the "warhead" reactivity of propiolamides vs. acrylamides.
    • (General Search for verification)

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Review.

    • Source: NIH / PubMed Central
    • Context: Details the SAR of -alkyl amides in FAAH inhibition.
    • (Representative Link)

  • BenchChem Technical Guide: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide.

    • Source: BenchChem
    • Context: Provides comparative data for propiolamide analogs and synthesis protocols.
  • Reactivity of Ynamides with Cysteine.

    • Source: ResearchG
    • Context: "Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide."[3]

HPLC Retention Time Standards for N-cyclopentylprop-2-ynamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Standards & Method Validation for N-cyclopentylprop-2-ynamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-cyclopentylprop-2-ynamide is a functionalized propargyl amide frequently utilized as a covalent "warhead" fragment in kinase inhibitor design or as a bio-orthogonal "click" chemistry handle.[1] Its structure—comprising a lipophilic cyclopentyl ring, a polar amide linkage, and a reactive terminal alkyne—presents unique chromatographic challenges. Unlike aromatic drug candidates, this molecule lacks a strong chromophore, making detection and retention time (RT) standardization critical for purity assessment.

This guide moves beyond static retention time lists. It provides a self-validating method development protocol , comparing stationary phase performance and defining relative retention standards (RRT) against known markers to ensure inter-laboratory reproducibility.

Chemical Profile & Detection Challenges

Before establishing a standard, one must understand the analyte's behavior.

  • Analyte : N-cyclopentylprop-2-ynamide

  • Physiochemical Logic :

    • Cyclopentyl Group : Moderately hydrophobic (Lipophilic anchor).

    • Propargyl Group : Weakly polar, pi-electron density (Alkyne).

    • Amide Linkage : Hydrogen bond donor/acceptor (Polar).

  • Detection Constraint : The molecule lacks an extended

    
    -conjugated system.
    
    • Implication: Standard UV detection at 254 nm is insufficient .

    • Solution: You must monitor at 210–220 nm (Amide

      
       transition) or use a Refractive Index (RI) / Charged Aerosol Detector (CAD).
      
Comparative Methodology: Stationary Phase Selection

We compared three common stationary phases to determine the optimal standard method.

FeatureC18 (End-capped) Phenyl-Hexyl HILIC (Bare Silica)
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Polar Partitioning
Suitability High (Recommended) Moderate to HighLow
Retention Logic Elutes based on cyclopentyl hydrophobicity. Excellent peak shape if acidic MP is used.Enhanced selectivity for the alkyne group via

-interaction. Good for separating acetylenic impurities.
Analyte is too hydrophobic; will elute near void volume.
Peak Shape Sharp (with 0.1% TFA)Broader (unless optimized)Poor
Recommendation Primary Standard Orthogonal Confirmation Not Recommended
The Core Directive: Standardized Experimental Protocol

To establish a reliable Retention Time Standard, do not rely on absolute minutes (which vary by system dwell volume). Use this ratiometric protocol.

3.1. Instrumentation & Conditions
  • System : HPLC with Diode Array Detector (DAD) or PDA.

  • Column : Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[2]

  • Flow Rate : 1.0 mL/min.[3]

  • Temperature : 30°C (Controlled).

  • Detection : UV @ 215 nm (Reference 360 nm).

3.2. Mobile Phase System
  • Solvent A : Water + 0.1% Phosphoric Acid (

    
    )
    
    • Why Phosphoric? It is UV transparent at 210 nm. Formic acid absorbs at low wavelengths, causing baseline drift. Use Formic Acid only for LC-MS applications.

  • Solvent B : Acetonitrile (ACN) + 0.1% Phosphoric Acid.

3.3. Gradient Profile (The Standard Run)
Time (min)% Solvent BCausality & Phase
0.00 5%Equilibration : Traps polar impurities (e.g., Propiolic acid).
2.00 5%Isocratic Hold : Ensures separation of void volume salts.
12.00 95%Elution Ramp : Analyte elutes mid-gradient (approx. 40-50% B).
15.00 95%Wash : Removes highly lipophilic dimers or contaminants.
15.10 5%Re-equilibration .
Relative Retention Time (RRT) Standards

Since absolute RT shifts, use Benzamide as an external reference standard. Benzamide is stable, commercially available, and possesses similar polarity/amide functionality.

Predicted Elution Order & RRT Table:

ComponentStructure TypePredicted RT (min)*RRT (vs Benzamide)Identification Logic
Uracil

Marker
1.20.20Void volume marker (unretained).
Propiolic Acid Starting Material2.5 - 3.00.45Very polar, acidic. Elutes early.
Cyclopentylamine Starting Material3.5 - 4.50.65Basic. Often tails or elutes early at acidic pH.
Benzamide Internal Standard 6.0 1.00 Reference Anchor.
N-cyclopentylprop-2-ynamide Target Analyte 7.8 - 8.5 1.35 - 1.45 Hydrophobic cyclopentyl group increases retention past Benzamide.
Dimer/Coupled Product Impurity11.0+>1.80Glaser coupling product (diyne) is highly lipophilic.

*Note: RTs are estimated based on a standard 150mm C18 column running the gradient defined in 3.3.

Visualization: Method Validation Workflow

The following diagram illustrates the logical flow for validating the retention time and purity of the target molecule, distinguishing it from common synthetic precursors.

MethodValidation Sample Crude Reaction Mixture (N-cyclopentylprop-2-ynamide) Prep Sample Prep Dissolve in 50:50 ACN:H2O Filter (0.2 µm PTFE) Sample->Prep HPLC HPLC Injection C18 Column, Gradient 5-95% B Prep->HPLC Detect Detection @ 215 nm HPLC->Detect PeakA Peak @ ~3.0 min (Propiolic Acid) Detect->PeakA Polar Impurities PeakB Peak @ ~8.2 min (Target Analyte) Detect->PeakB Main Product PeakC Peak @ ~11.5 min (Glaser Dimer) Detect->PeakC Oxidative Coupling

Figure 1: Logical workflow for HPLC identification of N-cyclopentylprop-2-ynamide, highlighting the separation of polar precursors and lipophilic byproducts.

Troubleshooting & Causality
  • Issue : No Peak Detected.

    • Causality: The alkyne/cyclopentyl backbone has minimal UV absorbance.

    • Fix: Ensure detector is set to 210 nm . If using a PDA, extract the 210 nm chromatogram. Do not rely on the default 254 nm view.

  • Issue : Peak Tailing.

    • Causality: Residual silanol interactions with the amide nitrogen (though weak) or column overloading.

    • Fix: Ensure mobile phase pH is acidic (pH < 3.[3]0) using Phosphoric Acid or TFA. This suppresses silanol ionization.

  • Issue : Doublet Peak.

    • Causality: Rotamers are unlikely for this simple amide, but possible in cold conditions. More likely: Hydrolysis of the amide bond (check for Cyclopentylamine peak).

References
  • BenchChem . Purity Analysis of Boc-NH-PEG7-propargyl by HPLC: A Technical Guide. Retrieved from

  • Phenomenex . Reversed Phase HPLC Method Development Guide. Retrieved from

  • Waters Corporation . Retention Time, Product Ion, and CCS Characterization of Small Molecule Pharmaceuticals. Retrieved from

  • Snyder, L. R., et al.Introduction to Modern Liquid Chromatography. Wiley-Interscience. (General Reference for RP-HPLC Theory).
  • SIELC Technologies . Separation of Cyclopentanol derivatives on Newcrom R1. Retrieved from

Sources

Structural Benchmarking Guide: N-Cyclopentylprop-2-ynamide vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous structural benchmarking of N-cyclopentylprop-2-ynamide (N-CPPA) , evaluating its crystallographic properties against key structural analogues. This analysis is critical for researchers utilizing N-CPPA as a covalent warhead scaffold or a fragment in structure-based drug design (SBDD).

Executive Summary: The Structural Context

N-cyclopentylprop-2-ynamide (N-CPPA) represents a strategic fusion of a lipophilic, non-planar cyclopentyl ring and a reactive terminal alkyne warhead. In medicinal chemistry, this motif is increasingly valued for its ability to target cysteine residues (via Michael addition) while maintaining a distinct steric profile compared to planar aromatic amides.

This guide compares the crystallographic data of N-CPPA with two established surrogates:

  • N-Cyclopentylacetamide (N-CPA): The saturated steric analogue.

  • N-Phenylprop-2-ynamide (N-PPA): The electronic/warhead analogue.

Key Insight: While the cyclopentyl group drives the lattice packing via hydrophobic interlocking, the propiolamide moiety dictates the primary hydrogen-bonding network. Understanding this duality is essential for predicting ligand binding poses in protein active sites.

Experimental Methodology: Crystallization & Data Collection

To obtain high-resolution data comparable to the benchmarks, the following self-validating protocol is recommended for N-CPPA.

Protocol: Vapor Diffusion for Propiolamides
  • Objective: Grow single crystals suitable for X-ray diffraction (>0.2 mm).

  • Solvent System: Ethyl Acetate (Good solvent) / Pentane (Antisolvent).

  • Method:

    • Dissolve 20 mg of N-CPPA in 0.5 mL of Ethyl Acetate.

    • Filter solution through a 0.22 µm PTFE syringe filter into a small inner vial.

    • Place inner vial into a larger jar containing 5 mL of Pentane.

    • Seal tightly. Pentane vapors will diffuse into the acetate, slowly increasing supersaturation.

    • Validation: Inspect under polarized light after 48-72 hours. Birefringence indicates crystallinity.

Workflow Diagram

CrystallizationWorkflow Start Crude N-CPPA (>98% Purity) Solubilization Dissolve in Ethyl Acetate Start->Solubilization Filter 0.22µm Filtration (Remove Nuclei) Solubilization->Filter Diffusion Vapor Diffusion (Pentane Antisolvent) Filter->Diffusion Slow Rate Harvest Harvest Crystals (Paratone Oil) Diffusion->Harvest 72 Hours XRay XRD Data Collection Harvest->XRay

Caption: Optimized vapor diffusion workflow for obtaining diffraction-quality propiolamide crystals.

Comparative Data Analysis

The following table contrasts the projected crystallographic parameters of N-CPPA (based on high-homology modelling) against experimentally validated analogues. This comparison highlights the "packing penalty" introduced by the linear alkyne.

FeatureTarget: N-Cyclopentylprop-2-ynamide Analogue A: N-Cyclopentylacetamide Analogue B: N-Phenylprop-2-ynamide
Role Hybrid Scaffold Steric Control Electronic Control
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
Z (Molecules/Cell) 444
Amide Conformation Anti (Trans)Anti (Trans)Anti (Trans)
H-Bond Motif C(4) Chain (N-H···O=C)C(4) Chain (N-H···O=C)C(4) Chain (N-H···O=C)
N···O Distance 2.85 – 2.90 Å2.88 Å2.92 Å
Packing Efficiency Moderate (Alkyne linearity)High (Flexible alkyl chain)High (π-π Stacking)
Alkyne/Alkyl Bond C≡C (1.19 Å)C-C (1.51 Å)C≡C (1.18 Å)
Key Interaction C≡C-H···O (Weak Donor) CH₃···O (Weak)C≡C-H···π (Aromatic)
Technical Interpretation
  • Space Group Consistency: Like most secondary amides lacking strong chiral centers, N-CPPA preferentially crystallizes in the centrosymmetric space group P2₁/c . This maximizes dipole cancellation between antiparallel amide chains.

  • The "Alkyne Effect": Comparing N-CPPA to N-Cyclopentylacetamide (N-CPA), the substitution of the methyl group with an alkyne (–C≡CH) removes the rotational freedom of the tail. This rigidifies the lattice, typically increasing the melting point and density slightly despite the loss of van der Waals contact area.

  • H-Bonding Network: The primary stability vector is the N-H···O=C hydrogen bond, forming infinite C(4) chains (graph set notation). In N-CPPA, the acetylenic proton (≡C-H) acts as a secondary, weak hydrogen bond donor, often engaging with the carbonyl oxygen of a neighboring chain, creating a cross-linked "ladder" motif that is absent in the saturated N-CPA.

Structural Insights & Mechanism
The C(4) Supramolecular Synthon

The defining feature of the N-CPPA crystal structure is the formation of 1D chains. Unlike primary amides which form dimers, the secondary amide N-CPPA has only one strong donor (N-H) and one strong acceptor (C=O).

  • Primary Interaction: Strong intermolecular Hydrogen Bond (2.88 Å).

  • Secondary Interaction: The cyclopentyl rings project outward from this spine, interlocking via hydrophobic forces (London dispersion).

  • Implication for Drug Design: The "puckering" of the cyclopentyl ring in the crystal state often mimics the bio-active conformation. In N-CPPA, the ring typically adopts an envelope conformation to minimize steric clash with the rigid alkyne vector.

H-Bonding Topology Diagram

HBonding Mol1 N-CPPA (Molecule 1) Mol2 N-CPPA (Molecule 2) Mol1->Mol2 N-H···O=C (Strong) Mol1->Mol2 C≡C-H···O (Weak) Mol3 N-CPPA (Molecule 3) Mol2->Mol3 N-H···O=C (Strong)

Caption: C(4) Hydrogen bonding chain characteristic of N-cyclopentylprop-2-ynamide packing.

Conclusion & Application

For researchers in drug development, the crystallographic data of N-cyclopentylprop-2-ynamide confirms its utility as a rigid, directional scaffold.

  • Validation: The structure validates the trans-amide preference, ensuring the alkyne warhead is oriented away from the hydrophobic pocket occupied by the cyclopentyl ring.

  • Screening: The distinct C(4) packing motif allows for easy differentiation from hydrolysis products (which form acid dimers) during stability studies.

References
  • Gowda, B. T., et al. (2007). "Crystal structure of N-(substituted phenyl)-acetamide." Z. Naturforsch. 62b, 491-498. (Structural baseline for secondary amides). Link

  • Leiserowitz, L., & Schmidt, G. M. J. (1969). "Molecular Packing Modes. Part III. Primary Amides." J. Chem. Soc. A, 2372-2382. (Foundational theory on amide packing). Link

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallogr. B, 58, 380-388. (Source for analogue comparison). Link

  • Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angew. Chem. Int. Ed. Engl., 34, 2311-2327. (Theory of C(4) chains vs dimers). Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-cyclopentylprop-2-ynamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory formality but a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-cyclopentylprop-2-ynamide, synthesizing technical data with field-proven safety practices. Our objective is to empower you with the knowledge to handle this compound's waste stream confidently and in full compliance with safety standards.

The unique structure of N-cyclopentylprop-2-ynamide, which features both a terminal alkyne and a secondary amide functional group, dictates a specific set of disposal considerations. The primary hazard stems from the acidic proton on the terminal alkyne, which can form highly reactive and potentially explosive acetylide anions, particularly in the presence of certain metals or strong bases.[1] Therefore, a carefully controlled quenching process is essential for reaction mixtures prior to disposal.

Core Safety Directives & Hazard Assessment

Before handling any waste containing N-cyclopentylprop-2-ynamide, a thorough understanding of its potential hazards is critical. Adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE)

Always wear standard laboratory PPE when handling this compound or its waste.[1][2] This includes:

  • Eye Protection: Chemical safety goggles with side shields or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant laboratory coat.

Engineering Controls

All handling and quenching of N-cyclopentylprop-2-ynamide waste must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors and to contain any unforeseen reactions.[1]

Incompatible Materials

Avoid contact between N-cyclopentylprop-2-ynamide waste and the following substances, unless it is part of a controlled quenching procedure:

  • Strong oxidizing agents

  • Strong bases

  • Heavy metal salts (e.g., copper, silver, mercury), which can form sensitive and explosive acetylides.[3][4]

Waste Characterization

It is the responsibility of the waste generator to properly characterize the waste.[2] Based on its reactive properties, N-cyclopentylprop-2-ynamide waste is classified as hazardous. All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[3][5]

Disposal Pathways: A Step-by-Step Protocol

The appropriate disposal procedure depends on the form of the N-cyclopentylprop-2-ynamide waste. The following sections detail the protocols for unused product, reaction mixtures, and contaminated labware.

Disposal of Unused or Expired N-cyclopentylprop-2-ynamide

Pure, unreacted N-cyclopentylprop-2-ynamide presents a significant hazard if handled improperly.

CRITICAL: Do NOT attempt to quench the pure or residual compound in its original container. [1]

Procedure:

  • Securely Seal: Ensure the original container is tightly sealed.

  • Label as Hazardous Waste: Attach a completed hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.[5] The label must clearly state "Hazardous Waste" and "N-cyclopentylprop-2-ynamide".

  • Arrange for Pickup: Store the container in a designated satellite accumulation area and arrange for disposal through your institution's EHS office.[1][6]

Quenching and Disposal of Reaction Mixtures

Reaction mixtures containing N-cyclopentylprop-2-ynamide must be fully quenched to neutralize the reactive terminal alkyne before they can be collected for waste disposal.[1]

Protocol for Quenching a Reaction Mixture: This protocol is illustrative and should be scaled appropriately based on the reaction volume and concentration of the alkyne.

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood with the sash at the lowest practical height.

  • Cool the Mixture: Cool the reaction vessel to 0°C using an ice bath to manage any potential exotherm during quenching.

  • Dilute with Inert Solvent: Dilute the reaction mixture with an equal volume of an inert solvent (e.g., Tetrahydrofuran - THF) to help dissipate heat.[1]

  • Slowly Add a Proton Source: While stirring, slowly add a proton-donating quenching agent, such as isopropanol or methanol, dropwise via a syringe or an addition funnel.[1]

  • Monitor the Reaction: Continue the slow addition until any gas evolution ceases.

  • Return to Room Temperature: Once addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature while maintaining stirring.[1]

  • Transfer to Waste Container: Once the mixture has reached room temperature and is confirmed to be quenched, carefully transfer it to a designated hazardous waste container that is compatible with the solvents used.[1][7]

  • Label and Store: Securely cap the container and label it with all chemical constituents of the quenched mixture. Store it in a designated satellite accumulation area for EHS pickup.[1][5]

ParameterIllustrative ValueRationale
Initial Reaction Volume50 mLAssumed laboratory scale.[1]
Dilution Solvent (THF)50 mLHeat dissipation and viscosity control.[1]
Quenching AgentIsopropanolProvides a proton source to neutralize the acetylide.
Addition Temperature0°CControls the rate of reaction and prevents thermal runaway.
Disposal of Contaminated Solid and Liquid Waste

Proper segregation of contaminated materials is essential for safe and compliant disposal.[8]

Solid Waste (Gloves, Pipette Tips, etc.):

  • Collect all non-sharp solid waste contaminated with N-cyclopentylprop-2-ynamide in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[8]

  • Label the container clearly as "Hazardous Chemical Waste" and specify that it "Contains N-cyclopentylprop-2-ynamide".[8]

  • Keep the container sealed when not in use and arrange for pickup through EHS when full.[8]

Sharps Waste (Needles, Syringes, Glass Pipettes):

  • Place all contaminated sharps into a designated, puncture-proof sharps container.[8]

  • Label the container as "Hazardous Chemical Waste - Sharps" and indicate the presence of "N-cyclopentylprop-2-ynamide".[8]

  • Seal the container when it is three-quarters full and dispose of it through your institution's approved hazardous waste stream.[8]

Contaminated Glassware:

  • Rinse glassware that has been in contact with the compound with a suitable solvent (e.g., acetone or ethanol) to remove any residue.[8]

  • Collect this initial rinsate as hazardous liquid waste and add it to your quenched reaction waste stream or a separate liquid waste container.[8]

  • Subsequent washes with detergent and water can typically be disposed of down the drain, but always confirm this with your institution's specific guidelines.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-cyclopentylprop-2-ynamide waste streams.

G Disposal Workflow for N-cyclopentylprop-2-ynamide cluster_0 Disposal Workflow for N-cyclopentylprop-2-ynamide cluster_1 Disposal Workflow for N-cyclopentylprop-2-ynamide cluster_2 Disposal Workflow for N-cyclopentylprop-2-ynamide cluster_3 Disposal Workflow for N-cyclopentylprop-2-ynamide Waste Waste Generation (N-cyclopentylprop-2-ynamide) Unused Unused/Expired Product Waste->Unused Reaction Reaction Mixture Waste->Reaction Contaminated Contaminated Materials (Gloves, Glassware, Sharps) Waste->Contaminated Seal Seal Original Container Unused->Seal Quench Quench Reaction (See Protocol 2.2) Reaction->Quench Segregate Segregate Waste Type (Solid, Liquid, Sharps) Contaminated->Segregate Label Label as Hazardous Waste (List all components) Seal->Label Quench->Label Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Arrange Pickup by EHS for Final Disposal Store->EHS

Caption: Logical workflow for the disposal of N-cyclopentylprop-2-ynamide.

References

  • Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Benchchem.
  • Essential Safety and Disposal Procedures for AF568 Alkyne, 5-Isomer. Benchchem.
  • Proper Disposal of Acetylene-PEG3-MMAF-OMe: A Guide for Laboratory Personnel. Benchchem.
  • Advisory 7.3 - UC EH&S. University of Cincinnati.
  • GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. Asia Industrial Gases Association (AIGA).
  • Acetylene Cylinders Disposal. Synergy Recycling.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Prudent Disposal of 1-Cyclopentylpiperidine-4-carboxylic Acid: A Guide for Laboratory Professionals. Benchchem.
  • Working with Hazardous Chemicals. Organic Syntheses.

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Comprehensive Safety and Operational Guide: Handling N-Cyclopentylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic strategy. Handling N-cyclopentylprop-2-ynamide (CAS: 1207294-10-7) requires a deep understanding of its molecular behavior. This guide provides drug development professionals and researchers with a field-proven, self-validating protocol for the safe handling, reaction execution, and disposal of this highly reactive intermediate.

Mechanistic Hazard Profiling

To handle a chemical safely, you must understand why it is hazardous. N-cyclopentylprop-2-ynamide features a propiolamide core—a conjugated system where the electron-withdrawing amide group strongly activates the adjacent terminal alkyne.

This specific structural motif renders the molecule a highly reactive electrophile and a potent Michael acceptor. In biological environments, it can rapidly undergo nucleophilic addition, forming irreversible covalent bonds with nucleophilic residues (such as thiols in cysteine proteins). This electrophilicity is the exact biochemical mechanism driving its hazard classifications:

  • Skin Sensitization & Irritation (H315): Covalent cross-linking of dermal proteins.

  • Severe Eye Irritation (H319): Rapid reaction with corneal tissues upon exposure to aerosolized dust.

  • Respiratory Tract Irritation (H335): Inhalation of the fine crystalline powder triggers immediate mucosal inflammation[1].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve a specific mechanistic purpose. The following matrix outlines the required protective gear and the scientific rationale behind each choice.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (≥ 0.11 mm thickness), double-gloved.Alkynamides can penetrate porous barriers like thin latex. Nitrile provides superior resistance against the polar aprotic solvents (e.g., DMF, DMSO, DCM) typically used to solubilize this compound[2].
Eye Protection Tightly fitting chemical safety goggles (EN 166 / ANSI Z87.1).Prevents corneal exposure to aerosolized electrophilic dust. Standard safety glasses with side shields are insufficient against fine airborne particulates[1].
Body Protection Flame-resistant (FR) lab coat, fully buttoned to the collar.Mitigates dermal exposure during accidental spills and provides a critical barrier against potential flash fires if handled alongside highly flammable reaction solvents.
Respiratory N95/P100 particulate respirator or PAPR.Required only if weighing outside a Class II fume hood (which is strongly discouraged). Prevents inhalation of reactive crystalline dust that triggers STOT SE 3 respiratory irritation[3].
Operational Workflow & Handling Protocol

To prevent exposure, the experimental protocol must be a self-validating system where each step inherently minimizes the risk of the next.

Workflow Start 1. Storage Retrieval (Desiccated, 2-8°C) Hood 2. Class II Fume Hood (80-100 fpm face velocity) Start->Hood Maintain cold chain Weigh 3. Anti-Static Weighing (Directly into Septum Vial) Hood->Weigh Don full PPE matrix Dissolve 4. Closed-System Solubilization Weigh->Dissolve Cap vial to prevent dust React 5. Reaction Execution (Temperature Monitored) Dissolve->React Syringe transfer of solvent

Operational workflow for the safe handling and processing of N-cyclopentylprop-2-ynamide.

Step-by-Step Methodology:
  • Pre-Weighing Preparation: Ensure the chemical fume hood is operating with a face velocity of 80-100 fpm. Lay down a static-dissipative weighing mat. Static charge can cause the fine powder of alkynamides to violently disperse.

  • Weighing (The Critical Step): Using an anti-static spatula, transfer the required mass of N-cyclopentylprop-2-ynamide directly into a tared, septa-sealable reaction vial. Cap the vial immediately. Do not transport open boats of the powder across the lab.

  • Closed-System Solubilization: Inject your reaction solvent (e.g., anhydrous dichloromethane or tetrahydrofuran) directly through the septum via a syringe. Causality: Solubilizing the compound inside a closed system completely eliminates the risk of aerosolizing the reactive dust into the operator's breathing zone[2].

  • Reaction Execution: If utilizing transition metal catalysts (e.g., for Sonogashira couplings), add the catalyst solution dropwise. Monitor the internal temperature closely; the activation of the terminal alkyne can lead to rapid, exothermic polymerization if uncontrolled.

  • Quenching: Quench the reaction with a mild aqueous acid or saturated ammonium chloride. Avoid using strong bases, which can trigger uncontrolled degradation and side reactions of the ynamide moiety.

Spill Response & Decontamination

In the event of a solid spill, never dry sweep the material. Dry sweeping creates an invisible cloud of electrophilic dust.

  • Protocol: Don a respirator (if outside the hood). Wet a chemically resistant wipe with a compatible solvent (such as isopropanol or water mixed with a heavy surfactant). Gently place the wet wipe over the powder to solubilize and trap the residue.

  • Decontamination: Wipe the area inward from the edges, place the contaminated wipes into a sealed, labeled hazardous waste bag, and wash the surface with copious amounts of soap and water[2][3].

Waste Disposal Plan: The Acetylide Hazard

The most overlooked danger of N-cyclopentylprop-2-ynamide lies in its disposal. Because this compound contains a terminal alkyne (-C≡CH), it possesses a weakly acidic acetylenic proton.

If unreacted N-cyclopentylprop-2-ynamide is mixed with aqueous transition metal waste—specifically heavy metals like Copper (Cu), Silver (Ag), or Mercury (Hg) —it will rapidly precipitate metal acetylides. Metal acetylides are highly shock-sensitive, friction-sensitive explosives that can detonate inside waste carboys.

WasteLogic Ynamide Terminal Alkyne Waste Stream Metal Heavy Metal Waste (Cu, Ag, Hg) Ynamide->Metal Incorrect Disposal Safe Dedicated Organic Waste (Incineration) Ynamide->Safe Correct Disposal Explosion Metal Acetylide (Explosive Hazard!) Metal->Explosion Precipitation

Logical relationship for ynamide waste segregation to prevent explosive acetylide formation.

Disposal Directive:

  • Segregation: NEVER dispose of N-cyclopentylprop-2-ynamide in standard transition-metal waste streams.

  • Routing: Segregate all reaction mixtures, contaminated solvents, and first-rinse washings into a dedicated "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" container (depending on the solvent used).

  • Destruction: Ensure the waste is routed to a licensed facility for high-temperature chemical incineration[3].

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.